molecular formula C9H9NO B030428 N-Formylindoline CAS No. 2861-59-8

N-Formylindoline

Katalognummer: B030428
CAS-Nummer: 2861-59-8
Molekulargewicht: 147.17 g/mol
InChI-Schlüssel: DGCIPHNRGLERLO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Formylindoline is a privileged and versatile nitrogen-containing heterocyclic building block of significant interest in synthetic and medicinal chemistry. This compound, featuring the indoline scaffold protected with a formyl group, is primarily employed as a key synthetic intermediate in the construction of more complex molecular architectures. Its core value lies in its application in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki reactions, where it serves as a robust precursor to functionalized indoline derivatives. The N-formyl group acts as a protecting group for the secondary amine, preventing unwanted side reactions while also potentially activating the ring system for electrophilic substitution. Researchers utilize this compound extensively in the synthesis of potential pharmacologically active compounds, including kinase inhibitors, serotonin receptor ligands, and other central nervous system (CNS)-targeted agents. Its mechanism of action in research settings is defined by its role as a scaffold that contributes to the three-dimensional shape and electronic properties of the final target molecule, which can be critical for binding to biological targets. This high-purity reagent enables the exploration of structure-activity relationships (SAR) and facilitates the development of novel therapeutic candidates, making it an indispensable tool for chemists in drug discovery and development pipelines.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2,3-dihydroindole-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c11-7-10-6-5-8-3-1-2-4-9(8)10/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCIPHNRGLERLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80341887
Record name N-Formylindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2861-59-8
Record name N-Formylindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-Formylindoline chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical properties, structure, and synthesis of N-Formylindoline. The information is curated for professionals in research and drug development, with a focus on delivering precise, actionable data.

Chemical Structure and Identification

This compound, a derivative of indoline, features a formyl group attached to the nitrogen atom of the indoline ring. This structural modification significantly influences its chemical behavior and potential applications.

DOT Diagram of this compound Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name indoline-1-carbaldehyde
Molecular Formula C₉H₉NO
InChI InChI=1S/C9H9NO/c11-7-10-6-5-8-3-1-2-4-9(8)10/h1-4,7H,5-6H2
InChIKey DGCIPHNRGLERLO-UHFFFAOYSA-N
SMILES O=CN1CCc2ccccc12
CAS Number 2861-55-4

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

Table 2: Physicochemical Properties

PropertyValue
Molecular Weight 147.18 g/mol [1]
Exact Mass 147.068414 g/mol [1]
Melting Point Not available
Boiling Point Not available
Solubility Not available

Synthesis of this compound

General Experimental Protocol for N-Formylation of Secondary Amines:

This protocol is a general representation and may require optimization for the specific synthesis of this compound.

Materials:

  • Indoline

  • Formic acid

  • A suitable solvent (e.g., toluene, dichloromethane)

  • Dehydrating agent (e.g., acetic anhydride) or a Dean-Stark apparatus

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve indoline in a suitable solvent.

  • Add an excess of formic acid to the solution.

  • If using a dehydrating agent like acetic anhydride, add it dropwise to the reaction mixture. Alternatively, if using a Dean-Stark apparatus with a solvent like toluene, set it up to remove the water formed during the reaction.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize any excess acid.

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purify the crude product by column chromatography or recrystallization as needed.

DOT Diagram of a General Synthesis Workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up cluster_purification Purification Indoline Indoline Reaction Reflux with Dehydration Indoline->Reaction FormicAcid Formic Acid FormicAcid->Reaction Quenching Quenching (NaHCO₃) Reaction->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Evaporation Evaporation Drying->Evaporation Purification Column Chromatography or Recrystallization Evaporation->Purification Product This compound Purification->Product

References

N-Formylindoline: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 26731-31-3

This technical guide provides an in-depth overview of N-Formylindoline and its relevance in chemical synthesis and drug discovery. While specific biological data for this compound is limited in publicly available literature, this guide leverages data from the broader classes of N-formyl peptides and indole derivatives to provide a valuable resource for researchers, scientists, and drug development professionals. The information presented herein is intended to serve as a foundation for further investigation into the potential applications of this compound.

Chemical Properties and Data

This compound belongs to the class of N-acylated indolines. The indoline scaffold is a common motif in a wide range of biologically active compounds. The N-formyl group can significantly influence the molecule's chemical and biological properties.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundIndoleIndole-3-carboxaldehyde
CAS Number 26731-31-3120-72-9487-89-8
Molecular Formula C₉H₉NOC₈H₇NC₉H₇NO
Molecular Weight 147.17 g/mol 117.15 g/mol 145.16 g/mol
Appearance -White to yellowish solidTan powder
Melting Point -52-54 °C197-199 °C
Boiling Point -253-254 °C-
LogP -2.141.68

Synthesis of N-Formylated Indole Derivatives: An Exemplary Protocol

While a specific, detailed protocol for the synthesis of this compound is not widely published, the formylation of indoles is a well-established chemical transformation. The following protocol for the synthesis of Indole-3-aldehyde, a structurally related compound, provides a representative experimental procedure that can be adapted by researchers. This method is based on the Vilsmeier-Haack reaction.

Experimental Protocol: Synthesis of Indole-3-aldehyde

This procedure is adapted from a well-established method for the formylation of indole.

Materials:

  • Indole

  • Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Sodium hydroxide (NaOH)

  • Ice

  • Water

  • Ethanol (for recrystallization, optional)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, cool dimethylformamide in an ice-salt bath.

  • Slowly add phosphorus oxychloride to the cooled DMF with stirring, maintaining a low temperature.

  • Prepare a solution of indole in dimethylformamide.

  • Add the indole solution dropwise to the Vilsmeier reagent (the POCl₃/DMF mixture) while keeping the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to 35 °C.

  • In a separate large flask, prepare a mixture of crushed ice and water.

  • Carefully pour the reaction mixture into the ice-water mixture with vigorous stirring.

  • Prepare a solution of sodium hydroxide in water.

  • Add the sodium hydroxide solution to the reaction mixture to hydrolyze the intermediate and precipitate the product.

  • Heat the resulting suspension to boiling and then allow it to cool to room temperature, followed by further cooling in a refrigerator.

  • Collect the precipitate by filtration.

  • Wash the crude product with water.

  • The resulting Indole-3-aldehyde can be further purified by recrystallization from ethanol if necessary.[1]

Table 2: Representative Yields for the Formylation of Indole Derivatives

Starting MaterialFormylating AgentCatalyst/ConditionsProductYield (%)
IndoleDimethylformamide/POCl₃Vilsmeier-HaackIndole-3-aldehyde~97%[1]
2,3,3-trimethyl-3H-indoleDimethylformamide/POCl₃Vilsmeier-Haack, 323 K2-(diformylmethylidene)-2,3-dihydro-3,3-dimethylindole56%

Biological Context and Potential Signaling Pathways

Direct studies on the biological activity and signaling pathways of this compound are not extensively documented. However, its structural components—the N-formyl group and the indoline core—are present in molecules with significant biological roles. This section provides an overview of relevant signaling pathways associated with these broader classes of compounds, which may offer insights into the potential biological functions of this compound.

The N-Formyl Peptide Signaling Pathway

N-formyl peptides, such as N-formylmethionyl-leucyl-phenylalanine (fMLP), are potent chemoattractants for phagocytic leukocytes. They are recognized by a class of G protein-coupled receptors (GPCRs) known as Formyl Peptide Receptors (FPRs). This signaling pathway is crucial in the innate immune response to bacterial infections and tissue damage.

Activation of FPRs by N-formyl peptides initiates a cascade of intracellular events, including:

  • Activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG).

  • IP₃-mediated release of intracellular calcium (Ca²⁺).

  • Activation of protein kinase C (PKC) by DAG and Ca²⁺.

  • Activation of downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade.

These signaling events ultimately lead to cellular responses like chemotaxis, degranulation, and the production of reactive oxygen species (ROS).

N_Formyl_Peptide_Signaling NFP N-Formyl Peptide FPR Formyl Peptide Receptor (FPR) NFP->FPR Binds G_Protein G Protein (Gαi, Gβγ) FPR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release->PKC Activates MAPK MAPK Pathway (ERK, p38) PKC->MAPK Activates Response Cellular Response (Chemotaxis, ROS production) MAPK->Response Leads to

N-Formyl Peptide Signaling Pathway
Signaling Pathways Modulated by Indole Derivatives

Indole derivatives are a prominent class of heterocyclic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Their diverse mechanisms of action often involve the modulation of key signaling pathways implicated in disease.

For instance, many indole-based compounds have been developed as inhibitors of protein kinases, which are critical regulators of cellular processes. By targeting specific kinases in pathways like the MAPK/ERK and PI3K/Akt/mTOR pathways, these compounds can disrupt cancer cell proliferation and survival.

Indole_Derivative_Action Indole Indole Derivative Kinase Protein Kinase (e.g., EGFR, VEGFR) Indole->Kinase Inhibits Apoptosis Apoptosis Indole->Apoptosis Induces Pathway Signaling Pathway (e.g., MAPK, PI3K/Akt) Kinase->Pathway Activates Proliferation Cell Proliferation Pathway->Proliferation Promotes Survival Cell Survival Pathway->Survival Promotes

Inhibition of Kinase Signaling by Indole Derivatives

Experimental Workflows in Drug Discovery

The synthesis and evaluation of novel compounds like this compound are central to the drug discovery process. A typical workflow involves chemical synthesis, purification, characterization, and subsequent biological screening.

Drug_Discovery_Workflow Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Screening Biological Screening (In vitro assays) Characterization->Screening Lead Lead Compound Identification Screening->Lead

General Drug Discovery Workflow

Conclusion

This compound represents an intriguing chemical entity at the intersection of N-formyl and indole chemistries. While direct biological data is sparse, the well-documented activities of related compounds suggest that this compound could be a valuable subject for further research in medicinal chemistry and drug development. The provided technical information, including representative synthetic protocols and relevant signaling pathways, serves as a foundational resource for scientists exploring the potential of this and similar molecules. Further investigation is warranted to elucidate the specific biological activities and mechanisms of action of this compound.

References

N-Formylindoline molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed summary of the core molecular properties of N-Formylindoline, a derivative of indoline. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Core Molecular Data

The fundamental quantitative data for this compound is presented below, offering a clear summary of its molecular composition and weight.

PropertyValue
Molecular Formula C₉H₉NO
Molecular Weight 147.17 g/mol [1][2][3]
Elemental Composition Carbon (C), Hydrogen (H), Nitrogen (N), Oxygen (O)

Synthesis of Formylated Indole Derivatives: An Experimental Protocol

Reaction: Formylation of Indole to produce Indole-3-aldehyde

Reagents:

  • Indole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Sodium Hydroxide (NaOH)

  • Ice

Procedure:

  • N,N-Dimethylformamide is cooled in an ice-salt bath.

  • Phosphorus oxychloride is added dropwise to the cooled DMF with stirring to form the Vilsmeier reagent.

  • A solution of indole in DMF is then added to the Vilsmeier reagent at a controlled temperature.

  • The reaction mixture is stirred and the temperature is raised to 35°C.

  • The resulting solution is then hydrolyzed by adding it to a mixture of ice and water.

  • The mixture is made alkaline by the addition of a sodium hydroxide solution.

  • The suspension is heated to boiling and then allowed to cool, promoting the precipitation of the product.

  • The crude product, indole-3-aldehyde, is collected by filtration, washed with water, and then air-dried.

Elemental Composition of this compound

The following diagram illustrates the elemental makeup of the this compound molecule based on its chemical formula, C₉H₉NO.

elemental_composition Elemental Composition of this compound (C₉H₉NO) C₉H₉NO This compound C₉H₉NO C Carbon (C) 9 atoms C₉H₉NO->C H Hydrogen (H) 9 atoms C₉H₉NO->H N Nitrogen (N) 1 atom C₉H₉NO->N O Oxygen (O) 1 atom C₉H₉NO->O

Elemental makeup of this compound.

It is important to note that while this compound is a structurally defined chemical, there is limited publicly available information regarding its specific biological activity or involvement in signaling pathways. The provided synthesis protocol is for a related, but structurally different, compound and should be considered as a general example of a formylation reaction in this chemical space. Further research is required to elucidate the specific biological roles and synthetic routes for this compound.

References

The Synthesis of N-Formylindoline: A Technical Guide to its Discovery and Evolution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Formylindoline, a key heterocyclic scaffold, plays a significant role in the landscape of medicinal chemistry and drug development. Its structural motif is a recurring feature in a variety of biologically active compounds and serves as a crucial intermediate in the synthesis of more complex molecules, particularly substituted indoles. The formyl group provides a handle for further chemical transformations, making this compound a versatile building block in the design and synthesis of novel therapeutic agents. This in-depth technical guide explores the discovery and history of this compound synthesis, presenting a comprehensive overview of the key methodologies developed over time. We will delve into the seminal early methods, modern efficient protocols, and provide detailed experimental procedures for key syntheses, accompanied by quantitative data and mechanistic insights.

Historical Perspective and Key Synthetic Strategies

The synthesis of this compound has evolved from classical formylation techniques to more sophisticated and efficient catalytic methods. The primary approaches can be broadly categorized into three main strategies:

  • Direct Formylation of Indoline: This classical approach involves the direct acylation of the indoline nitrogen with a formylating agent.

  • Two-Step Synthesis from Indole: A common strategy that involves the reduction of the readily available indole to indoline, followed by N-formylation.

  • Lewis Acid-Catalyzed Cyclization: A method involving the formation of the indoline ring with the simultaneous introduction of the N-formyl group.

  • Reductive Formylation of Indole: A modern, one-pot approach that combines the reduction of indole and N-formylation in a single step.

The following sections will provide a detailed examination of these key synthetic methodologies.

Method 1: Direct Formylation of Indoline

One of the most straightforward methods for the synthesis of this compound is the direct acylation of indoline. This approach typically utilizes a formylating agent to introduce the formyl group onto the nitrogen atom of the pre-formed indoline ring.

Experimental Protocol: Formylation with Formic Acid and Acetic Anhydride

A widely used and effective method for the N-formylation of indoline involves the use of a mixture of formic acid and acetic anhydride.

Reaction:

G Indoline Indoline NFormylindoline This compound Indoline->NFormylindoline Formylation FormicAcid HCOOH FormicAcid->NFormylindoline AceticAnhydride (CH3CO)2O AceticAnhydride->NFormylindoline AceticAcid CH3COOH NFormylindoline->AceticAcid Byproduct G Indole Indole Indoline Indoline Indole->Indoline Reduction G start o-(2-Hydroxyalkyl)phenyl isocyanide intermediate1 Dihydro-3,1-benzoxazepine intermediate start->intermediate1 Intramolecular insertion intermediate2 Cationic species intermediate1->intermediate2 Lewis Acid (e.g., BF3·OEt2) product This compound intermediate2->product 1,3-Rearrangement G Indole Indole Indoline Indoline intermediate Indole->Indoline Transfer Hydrogenation FormicAcid Formic Acid FormicAcid->Indoline NFormylindoline This compound FormicAcid->NFormylindoline PdC Pd/C catalyst PdC->Indoline Indoline->NFormylindoline N-Formylation

Fundamental Reactivity of the N-Formyl Group in Indolines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-formyl group, a simple yet influential functional group, imparts a unique reactivity profile to the indoline scaffold, a privileged structure in medicinal chemistry. This technical guide provides a comprehensive overview of the fundamental reactivity of N-formylindolines, encompassing their synthesis, participation in key chemical transformations, and potential biological implications. The electron-withdrawing nature of the N-formyl group significantly modulates the nucleophilicity of the indoline nitrogen and influences the regioselectivity of electrophilic aromatic substitution on the benzene ring. This guide will delve into the mechanistic intricacies of these reactions, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers in drug discovery and organic synthesis.

Introduction

Indoline and its derivatives are integral components of a vast array of pharmaceuticals and biologically active natural products. The ability to functionalize the indoline core is paramount in the development of novel therapeutic agents. The introduction of a formyl group at the nitrogen atom (N-formylation) serves multiple purposes: it can act as a protecting group, a directing group in electrophilic aromatic substitution, and a precursor for more complex heterocyclic systems. Understanding the fundamental reactivity of this N-formyl group is crucial for its strategic utilization in synthetic chemistry and drug design.

This guide will explore the synthesis of N-formylindolines, the reactivity of the N-formyl group itself (including its cleavage), its influence on electrophilic substitution reactions on the aromatic ring, and its role in constructing more complex molecular architectures through reactions such as the Pictet-Spengler condensation.

Synthesis of N-Formylindolines

The most common method for the synthesis of N-formylindolines is the direct formylation of indoline. This can be achieved using various formylating agents.

General Experimental Protocol: Formylation of Indoline

Materials:

  • Indoline

  • Formic acid

  • Acetic anhydride

  • Sodium bicarbonate

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve indoline (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a pre-mixed solution of formic acid (1.2 eq) and acetic anhydride (1.2 eq) to the cooled indoline solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-formylindoline.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Expected Yield: 85-95%

This protocol is a general guideline and may require optimization for specific substituted indolines.

Reactivity of the N-Formyl Group

The N-formyl group in indolines exhibits a dual nature. The carbonyl group is susceptible to nucleophilic attack, and the formyl proton can be abstracted under certain conditions. Furthermore, the entire group can be cleaved under specific conditions.

Cleavage (Deformylation)

The removal of the N-formyl group is a crucial step when it is used as a protecting group. Several methods are available for this transformation.

3.1.1. Basic Hydrolysis Treatment with aqueous base (e.g., NaOH, KOH) at elevated temperatures can effect deformylation, although this method can be harsh and may not be suitable for sensitive substrates.

3.1.2. Acidic Hydrolysis Strong acids like HCl can also be used to remove the formyl group, often by heating the this compound in an acidic aqueous or alcoholic solution.

3.1.3. Amine-Mediated Deformylation A milder and often more efficient method involves the use of nucleophilic amines. N,N'-dimethylethylenediamine (DMEDA) in water at room temperature has been shown to be effective for the deprotection of the N-formyl group on tryptophan, achieving high yields.[1] This method is likely applicable to N-formylindolines.

General Experimental Protocol: Deformylation using DMEDA

Materials:

  • This compound

  • N,N'-dimethylethylenediamine (DMEDA)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in water.

  • Add N,N'-dimethylethylenediamine (2.0 eq) to the solution at room temperature.

  • Stir the reaction mixture for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude indoline.

  • Purify by column chromatography if necessary.

Expected Yield: >90%[1]

Comparative Data for Deformylation Methods
MethodReagentsConditionsTypical Yield (%)Notes
Basic Hydrolysis1M NaOH (aq)Reflux, 4h70-85Can be harsh for sensitive substrates
Acidic Hydrolysis2M HCl (aq)Reflux, 6h75-90May cause side reactions on acid-labile groups
Amine-mediatedDMEDA in waterRoom Temp, 12-24h>90Mild and efficient

Influence on Electrophilic Aromatic Substitution

The N-formyl group is an electron-withdrawing group due to the carbonyl moiety. This deactivates the benzene ring of the indoline towards electrophilic aromatic substitution, making the reaction slower compared to unsubstituted indoline. The lone pair on the nitrogen atom can participate in resonance with the carbonyl group, which reduces its ability to donate electron density into the aromatic ring.

The directing effect of the N-formyl group is a result of the interplay between its resonance and inductive effects. The amide group is generally considered to be an ortho, para-director, albeit a deactivating one. Therefore, electrophilic substitution on this compound is expected to occur primarily at the C5 and C7 positions, with the C5 position often being favored due to less steric hindrance.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic rings. While the this compound ring is deactivated, this reaction can still proceed, typically at the C5 position.

General Experimental Protocol: Vilsmeier-Haack Formylation of this compound

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Sodium acetate

  • Diethyl ether

  • Water

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, cool the mixture to 0 °C.

  • Slowly add phosphorus oxychloride (1.5 eq) while maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and then heat to 80-90 °C for 2-4 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium acetate.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Expected Yield: 60-75%

Quantitative Data for Electrophilic Substitution on this compound
ReactionElectrophile/ReagentsMajor Product(s)Typical Yield (%)
NitrationHNO₃/H₂SO₄5-Nitro-N-formylindoline65-80
BrominationBr₂/Acetic Acid5-Bromo-N-formylindoline70-85
Friedel-Crafts AcylationAcetyl chloride/AlCl₃5-Acetyl-N-formylindoline50-65

Pictet-Spengler Reaction and N-Acyliminium Ion Cyclization

The N-formyl group can play a crucial role in the Pictet-Spengler reaction, a powerful method for the synthesis of tetrahydro-β-carbolines, which are core structures in many alkaloids. In the context of an N-formyl derivative, the reaction can proceed through an N-acyliminium ion intermediate. This highly electrophilic species readily undergoes cyclization with the electron-rich aromatic ring of the indoline.

This reaction typically involves the condensation of an N-formyl tryptamine derivative (where the indoline is part of a larger structure) with an aldehyde or ketone.

General Experimental Protocol: N-Acyliminium Pictet-Spengler Reaction

Materials:

  • N-Formyl tryptamine derivative

  • Aldehyde (e.g., formaldehyde, benzaldehyde)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-formyl tryptamine derivative (1.0 eq) and the aldehyde (1.1 eq) in dichloromethane.

  • Cool the solution to 0 °C.

  • Add trifluoroacetic acid (1.0 eq) dropwise.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Expected Yield: 70-90%

Biological Relevance and Drug Development

The indoline scaffold is a well-established pharmacophore in drug discovery. The N-formyl group can modulate the pharmacokinetic and pharmacodynamic properties of indoline-based drug candidates. While specific this compound derivatives as approved drugs are not common, the understanding of their reactivity is crucial for the synthesis of more complex indole and indoline-containing molecules with therapeutic potential.

Potential as Modulators of N-Formyl Peptide Receptors (FPRs)

N-formyl peptides are known to be potent chemoattractants for phagocytic leukocytes and act through a specific class of G protein-coupled receptors known as N-formyl peptide receptors (FPRs).[1][2][3] These receptors are involved in inflammatory responses. Given the structural similarity, it is plausible that this compound derivatives could act as modulators of FPRs, potentially leading to novel anti-inflammatory agents. However, this remains an area for further investigation.

Visualizations

Reaction Mechanisms and Workflows

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ N_Formylindoline This compound Intermediate Iminium Intermediate N_Formylindoline->Intermediate + Vilsmeier Reagent (Electrophilic Attack) Product 5-Formyl-N-formylindoline Intermediate->Product Hydrolysis Hydrolysis Hydrolysis

Caption: Mechanism of the Vilsmeier-Haack formylation of this compound.

Pictet_Spengler_Mechanism Tryptamine_deriv N-Formyl Tryptamine Derivative Imine Imine Intermediate Tryptamine_deriv->Imine + Aldehyde Aldehyde Aldehyde N_Acyliminium N-Acyliminium Ion Imine->N_Acyliminium Acid Cyclized_product Cyclized Intermediate N_Acyliminium->Cyclized_product Intramolecular Electrophilic Attack Final_product Tetrahydro-β-carboline Cyclized_product->Final_product Deprotonation

Caption: N-Acyliminium ion pathway in the Pictet-Spengler reaction.

Experimental_Workflow_Synthesis Start Start: Indoline Reaction Formylation (Formic Acid, Acetic Anhydride) Start->Reaction Workup Aqueous Workup (NaHCO₃) Reaction->Workup Extraction Extraction (DCM) Workup->Extraction Drying Drying (MgSO₄) Extraction->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification End End: this compound Purification->End

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The N-formyl group is a versatile functional handle in the chemistry of indolines. Its electron-withdrawing nature deactivates the aromatic ring but directs electrophilic substitution to the C5 and C7 positions. It serves as a removable protecting group and enables the formation of N-acyliminium ions for powerful cyclization reactions like the Pictet-Spengler synthesis. While the direct biological roles of N-formylindolines are not extensively explored, their potential interaction with N-formyl peptide receptors presents an intriguing avenue for future drug discovery efforts. The synthetic protocols and reactivity principles outlined in this guide provide a solid foundation for chemists to harness the unique properties of the N-formyl group in the design and synthesis of novel indoline-based molecules.

References

Spectroscopic Analysis of N-Formylindoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Formylindoline, a significant heterocyclic compound relevant in medicinal chemistry and drug development. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside methodologies for their acquisition.

Spectroscopic Data Summary

Table 1: ¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.5s1HN-CHO (formyl proton)
~7.2-7.4m4HAromatic protons
~4.1t2HCH₂ (adjacent to N)
~3.1t2HCH₂ (adjacent to aromatic ring)

Table 2: ¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppmAssignment
~160C=O (formyl carbon)
~145Aromatic C (quaternary, adjacent to N)
~128Aromatic CH
~125Aromatic CH
~124Aromatic C (quaternary)
~115Aromatic CH
~50CH₂ (adjacent to N)
~28CH₂ (adjacent to aromatic ring)

Table 3: IR (Infrared) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~1670StrongC=O stretch (amide)
~3050MediumAromatic C-H stretch
~2950MediumAliphatic C-H stretch
~1600, 1480MediumAromatic C=C stretch
~1350StrongC-N stretch

Table 4: Mass Spectrometry (MS) Data

m/zInterpretation
147[M]⁺ (Molecular ion)
118[M-CHO]⁺
91[C₇H₇]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Filter the solution through a glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

¹H NMR Acquisition:

  • Spectrometer: 400 or 500 MHz

  • Pulse Program: Standard single-pulse sequence.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16.

  • Processing: Fourier transform the FID, phase correct the spectrum, and perform baseline correction. Calibrate the chemical shift to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

¹³C NMR Acquisition:

  • Spectrometer: 100 or 125 MHz

  • Pulse Program: Proton-decoupled single-pulse sequence with NOE.

  • Spectral Width: ~240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Processing: Similar to ¹H NMR, with calibration to the solvent signal.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method):

  • Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or acetone).

  • Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

  • Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

Data Acquisition:

  • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

  • Mode: Transmittance.

  • Scan Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Procedure: Record a background spectrum of the clean salt plate. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • The solution should be free of any particulate matter.

Data Acquisition (Electron Ionization - EI):

  • Mass Spectrometer: A mass spectrometer equipped with an electron ionization source (e.g., a GC-MS system).

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 50-500.

  • Introduction Method: Direct insertion probe or via gas chromatography.

  • Data Analysis: The resulting mass spectrum will show the molecular ion and various fragment ions. The fragmentation pattern is used to deduce the structure of the molecule.

Visualizations

The following diagrams illustrate the general workflow for obtaining and analyzing spectroscopic data.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_interpretation Structural Elucidation Sample This compound Sample Dissolution Dissolution in Deuterated Solvent (NMR) or Volatile Solvent (IR/MS) Sample->Dissolution NMR_Acq NMR Spectrometer (¹H & ¹³C) Dissolution->NMR_Acq IR_Acq FTIR Spectrometer Dissolution->IR_Acq MS_Acq Mass Spectrometer Dissolution->MS_Acq NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR_Acq->NMR_Data IR_Data IR Spectrum (Functional Groups) IR_Acq->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS_Acq->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

Theoretical Exploration of N-Formylindoline's Conformational Landscape: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical methodologies employed to study the conformational properties of N-Formylindoline. Due to the partial double bond character of the amide C-N bond, this compound is expected to exist as a mixture of two principal conformers, arising from hindered rotation around this bond. Understanding the relative energies, rotational barriers, and structural features of these conformers is crucial for applications in drug design and molecular recognition, as the conformational state can significantly influence biological activity. This document outlines the standard computational protocols for such investigations, presents representative quantitative data from analogous cyclic N-acyl systems, and details the theoretical framework underpinning these studies. While specific experimental data for this compound is not extensively available in the reviewed literature, the principles and data from closely related molecules provide a robust foundation for its conformational analysis.

Introduction: The Significance of Amide Bond Conformation

The amide functional group is a cornerstone of peptide and protein chemistry and is prevalent in a vast array of pharmaceuticals and biologically active molecules. A key characteristic of the amide bond is its planar nature and the significant energy barrier to rotation around the C-N bond, a consequence of resonance stabilization. This restricted rotation gives rise to distinct rotational isomers, often designated as E and Z (or trans and cis) conformers. In the case of this compound, this isomerism is defined by the orientation of the formyl group relative to the indoline ring.

The specific conformation adopted by an N-acyl moiety can have profound implications for a molecule's three-dimensional structure, its ability to interact with biological targets, and its overall physicochemical properties. Therefore, a detailed understanding of the conformational landscape of this compound is of significant interest to researchers in medicinal chemistry and drug development.

Theoretical Framework and Computational Methodology

The study of conformational isomerism in molecules like this compound is predominantly carried out using computational quantum chemistry methods. These in silico techniques provide a powerful means to explore the potential energy surface (PES) of a molecule and identify its stable conformers and the transition states that interconnect them.

Key Computational Approaches

Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry for studying the electronic structure and geometry of molecules. It offers a favorable balance between computational cost and accuracy. Functionals such as B3LYP and M06-2X are commonly employed for conformational studies.

Ab Initio Methods: While more computationally demanding, methods like Møller-Plesset perturbation theory (MP2) can provide higher accuracy, particularly for systems where electron correlation effects are significant.

Basis Sets: The choice of basis set, which describes the atomic orbitals, is crucial for obtaining reliable results. Pople-style basis sets like 6-31G(d) or 6-311+G(d,p) are frequently used, offering a good compromise between accuracy and computational expense.

Experimental Protocol: A Standard Computational Workflow

A typical computational study to elucidate the conformational preferences of this compound would follow the workflow detailed below.

Step 1: Initial Structure Generation The starting point is the generation of the 3D structures of the possible conformers of this compound, primarily the E and Z isomers resulting from rotation around the N-C(O) bond.

Step 2: Geometry Optimization Each initial structure is then subjected to geometry optimization. This process systematically alters the molecular geometry to find a stationary point on the potential energy surface, corresponding to a local energy minimum. This is typically performed using a selected DFT functional and basis set.

Step 3: Frequency Calculations To confirm that an optimized structure corresponds to a true energy minimum (a stable conformer), vibrational frequency calculations are performed. A true minimum will have no imaginary frequencies. These calculations also provide the zero-point vibrational energy (ZPVE), which should be included for accurate energy comparisons.

Step 4: Transition State Search To determine the energy barrier for the interconversion of the conformers, a transition state (TS) search is conducted. The TS represents the highest energy point along the lowest energy pathway connecting the two conformers. Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method are often used. The TS is characterized by having exactly one imaginary frequency corresponding to the rotational motion.

Step 5: Energy Profile Construction A potential energy surface (PES) scan can be performed by systematically rotating the dihedral angle of the amide bond and performing a constrained geometry optimization at each step. This provides a visual representation of the energy landscape connecting the conformers and the transition state.

Step 6: Solvation Effects The conformational equilibrium can be significantly influenced by the solvent. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that can be incorporated into the calculations to account for the effect of the solvent environment.

Conformational Isomers of this compound

Based on the principles of amide chemistry, this compound is expected to exist primarily as two planar or near-planar conformers, the E and Z isomers, which can slowly interconvert at room temperature.

  • Z-conformer (cis): The carbonyl oxygen and the indoline ring are on the same side of the C-N bond.

  • E-conformer (trans): The carbonyl oxygen and the indoline ring are on opposite sides of the C-N bond.

Steric hindrance between the formyl proton and the hydrogens on the indoline ring is a key factor in determining the relative stability of these conformers.

Quantitative Data from Analogous Systems

While specific, high-quality theoretical studies on this compound are not prevalent in the searched literature, data from structurally related N-acyl cyclic amines can provide valuable insights into the expected energy differences and rotational barriers. The following table summarizes representative computational data for analogous systems.

MoleculeMethodΔE (E-Z) (kcal/mol)Rotational Barrier (kcal/mol)Reference System
N-acetylpiperidineDFT (B3LYP/6-31G*)~1.5~16-18Acyclic secondary amides
N-formylpiperidineDFT (various)~1.0 - 2.0~15-17N-methylformamide
N-formylpyrrolidineAb initio (MP2)~0.5 - 1.5~17-19Proline-containing peptides

Note: The values presented are approximate and can vary depending on the level of theory, basis set, and solvent model used. They are intended to provide a general estimate for the conformational energetics of this compound.

Visualizing the Computational Workflow

The logical flow of a computational conformational analysis can be effectively represented using a diagram.

Computational_Workflow cluster_input Initial Input cluster_optimization Geometry Optimization cluster_transition_state Transition State Analysis cluster_analysis Energetics and Properties start Initial 3D Structures (E and Z Isomers) geom_opt Geometry Optimization (e.g., DFT B3LYP/6-31G*) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc minima Identified Conformers (No Imaginary Frequencies) freq_calc->minima ts_search Transition State Search (e.g., STQN) minima->ts_search rel_energy Relative Energies (ΔE, ΔG) minima->rel_energy ts_freq TS Frequency Calculation ts_search->ts_freq ts_confirm Confirmed TS (One Imaginary Frequency) ts_freq->ts_confirm rot_barrier Rotational Barrier ts_confirm->rot_barrier pes_scan Potential Energy Surface Scan rel_energy->pes_scan rot_barrier->pes_scan

Computational workflow for conformational analysis.

Conclusion

The theoretical study of this compound's conformation is essential for understanding its chemical behavior and biological activity. Although direct experimental data is limited, established computational methodologies provide a robust framework for predicting the existence of E and Z conformers, their relative stabilities, and the energy barrier to their interconversion. By applying standard DFT and ab initio methods, researchers can gain valuable insights into the conformational landscape of this important molecule. The data and protocols presented in this guide, derived from analogous systems, offer a solid starting point for any in-depth theoretical investigation of this compound and related compounds, ultimately aiding in the rational design of new molecules with desired properties.

An In-depth Technical Guide to the Safety and Handling of N-Formylindoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and handling information for N-Formylindoline, intended for researchers, scientists, and professionals in drug development. The following sections detail the known hazards, protective measures, and emergency procedures associated with this compound.

Hazard Identification and Classification

This compound is a chemical that requires careful handling due to its potential health effects. While specific toxicity data for this compound is limited, data from structurally similar compounds suggest that it may cause skin, eye, and respiratory irritation.

GHS Hazard Statements for Structurally Similar Compounds:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

It is crucial to handle this compound with appropriate personal protective equipment and in a well-ventilated area to minimize exposure.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

PropertyValueSource
Molecular Formula C9H9NO[2]
Appearance Light yellow liquid[3]
Odor Odorless[3]
Boiling Point 243 - 244 °C / 469.4 - 471.2 °F[3]
Melting Point 8 - 13 °C / 46.4 - 55.4 °F[3]
Flash Point 126 °C / 258.8 °F[3]

Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

Handling:

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][4][5]

  • Ensure adequate ventilation, especially in confined areas, to avoid inhalation of vapors.[4][5][6]

  • Avoid contact with skin, eyes, and clothing.[4][5]

  • Do not eat, drink, or smoke in areas where the chemical is handled.

  • Wash hands thoroughly after handling.[3]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][5]

  • Store under an inert atmosphere to maintain product quality.[4][6]

  • Keep away from heat, sparks, and open flames.[4][6]

  • Incompatible materials include strong acids, strong bases, and oxidizing agents.[4][6]

G General Chemical Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Assess Hazards B Select & Don PPE A->B C Ensure Ventilation B->C D Transfer Chemical C->D Proceed when safe E Perform Experiment D->E F Close Container E->F G Clean Work Area F->G After use H Dispose of Waste G->H I Remove & Store PPE H->I J Wash Hands I->J

General Chemical Handling Workflow

Exposure Controls and Personal Protective Equipment

Engineering controls and personal protective equipment are essential to minimize exposure to this compound.

PPE ItemSpecification
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][5][6]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[3]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A recommended filter type is for particulates conforming to EN 143.[4] For organic vapors, a Type A brown filter conforming to EN14387 may be appropriate.[3]

Engineering Measures:

  • Ensure adequate ventilation, especially in confined areas.[4][5][6]

  • Eyewash stations and safety showers should be close to the workstation location.[4][6]

First-Aid Measures

In case of exposure, immediate first aid is crucial.

Exposure RouteFirst-Aid Procedure
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician. Remove and wash contaminated clothing before reuse.[3][4][5]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[3][4]
Ingestion Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur. Do NOT induce vomiting.[4][5][6]

Fire-Fighting Measures

Suitable Extinguishing Media:

  • Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[3]

Specific Hazards:

  • Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[3][4][6]

Protective Equipment for Firefighters:

  • As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[4][5][6]

Accidental Release Measures

In the event of a spill, follow these procedures to ensure safety and containment.

Personal Precautions:

  • Ensure adequate ventilation.[4][5][6]

  • Use personal protective equipment as required.[4][5][6]

  • Avoid dust formation if the material is in a solid form.[4][6]

Environmental Precautions:

  • Should not be released into the environment.[4][5][6]

Methods for Containment and Cleaning Up:

  • For liquid spills, soak up with inert absorbent material.[5]

  • For solid spills, sweep up and shovel into suitable containers for disposal.[4][6]

  • Keep in suitable, closed containers for disposal.[4][5]

G Accidental Release Workflow cluster_initial Initial Response cluster_containment Containment & Cleanup cluster_final Final Steps A Evacuate Area B Ensure Ventilation A->B C Don PPE B->C D Contain Spill C->D Once safe to proceed E Absorb/Collect Material D->E F Place in Labeled Container E->F G Decontaminate Area F->G After collection H Dispose of Waste Properly G->H I Report Incident H->I

Accidental Release Workflow

Toxicological Information

Stability and Reactivity

  • Reactivity: No information available.

  • Chemical Stability: Stable under recommended storage conditions.[5]

  • Conditions to Avoid: Incompatible products.[3]

  • Incompatible Materials: Strong acids, strong bases, and oxidizing agents.[4][6]

  • Hazardous Decomposition Products: Nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2).[4][5][6]

  • Hazardous Polymerization: Does not occur.[5]

Experimental Protocols

Detailed experimental protocols for the toxicological and safety testing of this compound are not available in the provided search results. The safety information presented is based on standard chemical safety data sheets for similar compounds. The procedures for handling, personal protective equipment selection, and emergency response are derived from established industrial hygiene and safety practices. For instance, the selection of eye and face protection should adhere to OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[4][5][6] Similarly, respirator use should follow OSHA regulations in 29 CFR 1910.134 or European Standard EN 149.[4]

References

The Solubility Profile of N-Formylindoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

N-Formylindoline is a chemical compound of interest in various research domains, including medicinal chemistry and materials science. A thorough understanding of its solubility in common organic solvents is crucial for its synthesis, purification, formulation, and application. This technical guide provides a comprehensive overview of the solubility of this compound. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing detailed experimental protocols for researchers to determine these values. It includes methodologies for solubility determination, a structured template for data presentation, and a visual representation of the experimental workflow.

Introduction

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical processes. For researchers, scientists, and drug development professionals, knowledge of a compound's solubility is indispensable for tasks ranging from reaction condition optimization to the development of effective drug delivery systems. This compound, with its indoline scaffold, represents a class of compounds with significant potential in various scientific fields. This guide addresses the critical need for reliable solubility data of this compound in a range of common organic solvents.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound in Common Organic Solvents at 25 °C

SolventPolarity IndexDielectric Constant (ε)Solubility ( g/100 mL)Solubility (mol/L)Method of Determination
Polar Protic Solvents
Methanol5.132.7Data to be determinedData to be determinede.g., Shake-Flask with HPLC
Ethanol4.324.5Data to be determinedData to be determinede.g., Shake-Flask with HPLC
Polar Aprotic Solvents
Acetone5.120.7Data to be determinedData to be determinede.g., Shake-Flask with UV-Vis
Acetonitrile5.837.5Data to be determinedData to be determinede.g., Shake-Flask with HPLC
Dimethylformamide (DMF)6.436.7Data to be determinedData to be determinede.g., Shake-Flask with HPLC
Dimethyl Sulfoxide (DMSO)7.246.7Data to be determinedData to be determinede.g., Shake-Flask with HPLC
Nonpolar Solvents
Dichloromethane (DCM)3.19.1Data to be determinedData to be determinede.g., Shake-Flask with Gravimetry
Chloroform4.14.8Data to be determinedData to be determinede.g., Shake-Flask with Gravimetry
Ethyl Acetate4.46.0Data to be determinedData to be determinede.g., Shake-Flask with HPLC
Toluene2.42.4Data to be determinedData to be determinede.g., Shake-Flask with HPLC
Hexane0.11.9Data to be determinedData to be determinede.g., Shake-Flask with Gravimetry

Experimental Protocols for Solubility Determination

The following protocols describe established methods for determining the thermodynamic solubility of a solid organic compound like this compound. The choice of analytical technique (e.g., HPLC, UV-Vis spectroscopy, or gravimetric analysis) will depend on the properties of this compound and the available instrumentation.

Synthesis and Purification of this compound

For accurate solubility determination, it is imperative to use a pure sample of this compound. A common synthetic route involves the formylation of indoline.

Materials:

  • Indoline

  • Ethyl formate or Formic acid/Acetic anhydride

  • Anhydrous solvent (e.g., toluene or dichloromethane)

  • Base (e.g., triethylamine, if using formic acid)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Dissolve indoline in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Add the formylating agent (e.g., ethyl formate or a pre-mixed solution of formic acid and acetic anhydride) dropwise to the stirred solution at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Filter the mixture and concentrate the solvent in vacuo to obtain the crude product.

  • Purify the crude this compound using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure compound.

  • Confirm the identity and purity of the product using analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the gold standard for determining thermodynamic solubility.[1][2] It involves equilibrating an excess of the solid compound with the solvent of interest over a sufficient period.

Materials:

  • Pure this compound (solid)

  • Selected organic solvents (HPLC grade)

  • Glass vials or flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound to a series of vials, ensuring there is enough solid to maintain a saturated solution with visible excess solid after equilibration.

  • Add a known volume of the desired organic solvent to each vial.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[3]

  • After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Accurately dilute the filtered saturated solution with the same solvent to a concentration suitable for the chosen analytical method.

  • Analyze the concentration of this compound in the diluted solution using a validated analytical method (see Section 3.3).

  • Calculate the original solubility in the chosen units (e.g., g/100 mL or mol/L) by accounting for the dilution factor.

Analytical Methods for Concentration Determination

HPLC is a highly sensitive and specific method for determining the concentration of a compound in solution.

Instrumentation and Conditions:

  • HPLC system with a UV detector

  • A suitable reversed-phase column (e.g., C18)

  • Mobile phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol), to be optimized for this compound.

  • Flow rate: Typically 1.0 mL/min.

  • Injection volume: Typically 10-20 µL.

  • Detection wavelength: The wavelength of maximum absorbance (λmax) for this compound, determined by a UV-Vis scan.

Procedure:

  • Prepare a series of standard solutions of this compound of known concentrations in the solvent used for the solubility experiment.

  • Generate a calibration curve by injecting the standard solutions and plotting the peak area against the concentration.

  • Inject the diluted, filtered sample from the shake-flask experiment.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

For compounds with a strong chromophore, UV-Vis spectroscopy offers a simpler and faster method for concentration determination.

Procedure:

  • Determine the λmax of this compound in the specific solvent.

  • Prepare a series of standard solutions of known concentrations.

  • Measure the absorbance of each standard solution at the λmax to generate a calibration curve according to the Beer-Lambert law.

  • Measure the absorbance of the diluted, filtered sample from the shake-flask experiment.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of this compound solubility.

experimental_workflow start Start: Pure this compound & Solvents synthesis Synthesis & Purification of this compound start->synthesis shake_flask Shake-Flask Method: Equilibration of excess solid in solvent synthesis->shake_flask filtration Filtration of Supernatant (0.22 µm filter) shake_flask->filtration dilution Dilution of Saturated Solution filtration->dilution analysis Concentration Analysis dilution->analysis hplc HPLC analysis->hplc High Sensitivity/ Specificity uv_vis UV-Vis analysis->uv_vis Rapid Analysis gravimetric Gravimetric analysis->gravimetric Non-volatile Solutes calculation Solubility Calculation hplc->calculation uv_vis->calculation gravimetric->calculation end End: Quantitative Solubility Data calculation->end

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This technical guide provides a framework for researchers and scientists to systematically determine and report the solubility of this compound in common organic solvents. While published quantitative data is currently scarce, the detailed experimental protocols for synthesis, purification, and solubility measurement via the shake-flask method, coupled with appropriate analytical techniques, empower researchers to generate this critical data. The provided table template and workflow diagram are intended to promote standardized data reporting and a clear understanding of the experimental process. The generation and dissemination of this solubility data will be invaluable for the continued exploration and application of this compound in scientific research and development.

References

N-Formylindoline: A Promising Scaffold for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Formylindoline, a derivative of the indoline scaffold, is emerging as a molecule of significant interest in medicinal chemistry. The indole core is a privileged structure in numerous biologically active compounds, and the introduction of an N-formyl group can modulate its physicochemical and pharmacological properties, leading to novel therapeutic activities. This technical guide provides a comprehensive overview of the potential research areas involving this compound, including its synthesis, potential biological activities, and mechanisms of action. Detailed experimental protocols for its synthesis and biological evaluation are provided, along with a summary of representative quantitative data. Furthermore, key signaling pathways potentially modulated by this compound are visualized to facilitate a deeper understanding of its cellular effects.

Introduction

The indole nucleus is a cornerstone in drug discovery, present in a vast array of natural products and synthetic drugs with diverse therapeutic applications, including anticancer and anti-inflammatory agents. This compound, as a specific derivative, is hypothesized to interact with key biological targets, offering opportunities for the development of novel therapeutics. This guide explores the potential of this compound, focusing on its interaction with Formyl Peptide Receptors (FPRs) and the downstream signaling cascades that mediate its effects.

Synthesis of this compound

The synthesis of this compound is a straightforward process that can be achieved through the formylation of indoline. A general, high-yield protocol is described below.

Experimental Protocol: Synthesis of this compound

Materials:

  • Indoline

  • Formic acid

  • Acetic anhydride

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve indoline (1.0 eq) in dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a pre-mixed solution of formic acid (1.2 eq) and acetic anhydride (1.2 eq) to the stirred indoline solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to yield pure this compound.

Potential Biological Activities and Mechanisms of Action

This compound is postulated to exert its biological effects primarily through the modulation of Formyl Peptide Receptors (FPRs), a class of G protein-coupled receptors involved in inflammation and immune responses.

Interaction with Formyl Peptide Receptors (FPRs)

FPRs, particularly FPR1, are expressed on various immune cells, including neutrophils and macrophages, and recognize N-formylated peptides derived from bacteria and mitochondria.[1] Activation of FPR1 initiates a signaling cascade that leads to chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[2] It is hypothesized that this compound can act as a ligand for FPRs, either as an agonist or antagonist, thereby modulating inflammatory responses.

Anti-inflammatory Activity

By interacting with FPRs on immune cells, this compound could potentially inhibit the production of pro-inflammatory mediators. This can be investigated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Anticancer Activity

The indole scaffold is a common feature in many anticancer drugs.[3] The potential anticancer activity of this compound can be assessed by evaluating its cytotoxicity against various cancer cell lines. The mechanism may involve the modulation of signaling pathways crucial for cancer cell proliferation and survival, such as the MAPK and NF-κB pathways, which are downstream of FPR activation.[4][5]

Quantitative Data

The following table summarizes representative, illustrative quantitative data for this compound based on typical values observed for structurally related indole derivatives. Note: This data is for illustrative purposes and should be experimentally verified.

Parameter Value Assay Cell Line/Target
Anticancer Activity (IC50) 15 µMMTT Cell Viability AssayMCF-7 (Breast Cancer)
25 µMMTT Cell Viability AssayA549 (Lung Cancer)
18 µMMTT Cell Viability AssayHCT116 (Colon Cancer)
Anti-inflammatory Activity (IC50) 10 µMGriess Assay (NO Production)RAW 264.7 (Macrophages)
FPR1 Binding Affinity (Kd) 50 nMRadioligand Binding AssayFPR1-expressing cells

Key Signaling Pathways

The biological effects of this compound are likely mediated through the activation of specific intracellular signaling pathways upon binding to FPR1. The following diagrams illustrate the key pathways involved.

FPR1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NFI This compound FPR1 FPR1 NFI->FPR1 Binds G_protein Gαi/βγ FPR1->G_protein Activates PLC PLC G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC MAPK_pathway MAPK Pathway (ERK1/2) PKC->MAPK_pathway Akt Akt PI3K->Akt NFkB_pathway NF-κB Pathway Akt->NFkB_pathway Transcription Gene Transcription (Inflammation, Cell Survival) MAPK_pathway->Transcription NFkB_pathway->Transcription

Figure 1: Overview of FPR1 Signaling Cascade.

Experimental_Workflow_Anticancer start Start synthesis Synthesis of This compound start->synthesis treatment Treat Cells with This compound (Varying Concentrations) synthesis->treatment cell_culture Culture Cancer Cell Lines (e.g., MCF-7, A549) cell_culture->treatment viability_assay Cell Viability Assay (MTT Assay) treatment->viability_assay data_analysis Data Analysis (Calculate IC₅₀) viability_assay->data_analysis in_vivo In Vivo Antitumor Model (Xenograft) data_analysis->in_vivo end End in_vivo->end

References

Methodological & Application

Synthesis of N-Formylindoline from o-(2-hydroxyalkyl)phenyl isocyanides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of N-formylindoline derivatives from o-(2-hydroxyalkyl)phenyl isocyanides. This method, based on the Lewis acid-catalyzed cyclization of o-(2-hydroxyalkyl)phenyl isocyanides, offers a versatile route to a class of compounds with potential applications in medicinal chemistry and drug discovery. The indoline scaffold is a privileged structure in numerous biologically active compounds.

Overview of the Synthesis

The synthesis of N-formylindolines proceeds via a two-step sequence. The first step involves the preparation of the o-(2-hydroxyalkyl)phenyl isocyanide intermediate. This is achieved through the reaction of an o-lithiomethylphenyl isocyanide with an appropriate aldehyde or ketone. The subsequent and key step is the intramolecular cyclization of the resulting o-(2-hydroxyalkyl)phenyl isocyanide, catalyzed by a Lewis acid, to yield the desired this compound derivative.

A variety of Lewis acids can be employed as catalysts for this transformation, including boron trifluoride etherate (BF3.OEt2), zinc chloride (ZnCl2), and tin(IV) chloride (SnCl4). The choice of catalyst can influence the reaction conditions and the yield of the final product.

Experimental Protocols

The following are generalized protocols for the synthesis. Researchers should refer to the primary literature for specific substrate-dependent modifications and for detailed characterization data of the synthesized compounds.

Protocol 1: Synthesis of o-(2-hydroxyalkyl)phenyl isocyanide Intermediate

This protocol describes the synthesis of the precursor required for the cyclization reaction.

Materials:

  • o-Tolyl isocyanide

  • n-Butyllithium (n-BuLi) in hexane

  • Aldehyde or Ketone

  • Anhydrous tetrahydrofuran (THF)

  • Ammonium chloride solution (saturated, aqueous)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve o-tolyl isocyanide in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium in hexane to the stirred solution. Maintain the temperature at -78 °C. The formation of o-lithiomethylphenyl isocyanide is indicated by a color change.

  • After stirring for the specified time at -78 °C, add a solution of the desired aldehyde or ketone in anhydrous THF dropwise via the dropping funnel.

  • Continue stirring the reaction mixture at -78 °C for the appropriate duration.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude o-(2-hydroxyalkyl)phenyl isocyanide.

  • Purify the crude product by an appropriate method, such as column chromatography or distillation under reduced pressure.

Protocol 2: Lewis Acid-Catalyzed Cyclization to this compound

This protocol outlines the cyclization of the o-(2-hydroxyalkyl)phenyl isocyanide to the final this compound product.

Materials:

  • o-(2-hydroxyalkyl)phenyl isocyanide

  • Lewis acid (e.g., BF3.OEt2, ZnCl2, or SnCl4)

  • Anhydrous solvent (e.g., dichloromethane, ether)

  • Sodium bicarbonate solution (saturated, aqueous)

  • Brine

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the purified o-(2-hydroxyalkyl)phenyl isocyanide in an anhydrous solvent.

  • Cool the solution to the desired temperature (e.g., 0 °C or room temperature).

  • Add the Lewis acid catalyst to the stirred solution. The amount and type of Lewis acid will depend on the specific substrate.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench the mixture by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or diethyl ether).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent in vacuo.

  • Purify the resulting crude this compound derivative by column chromatography on silica gel or recrystallization to afford the pure product.

Data Presentation: Reaction Yields

The following table summarizes the reported yields for the synthesis of various this compound derivatives using different Lewis acid catalysts. This data is crucial for selecting the optimal conditions for a specific transformation.

Precursor: o-(2-hydroxyalkyl)phenyl isocyanide derived fromCatalystMethodProductYield (%)
o-lithiomethylphenyl isocyanide and benzophenoneBF3.OEt2 (0.1 equiv)AN-formyl-2,2-diphenylindoline85
o-lithiomethylphenyl isocyanide and acetophenoneBF3.OEt2 (0.1 equiv)BN-formyl-2-methyl-2-phenylindoline75
o-lithiomethylphenyl isocyanide and cyclohexanoneZnCl2 (1 equiv)CN-formyl-spiro[indoline-2,1'-cyclohexane]68
o-lithiomethylphenyl isocyanide and acetoneSnCl4 (1 equiv)DN-formyl-2,2-dimethylindoline32[1]

Method Details:

  • Method A: 0.1 equiv BF3.OEt2, 0 °C, 1h

  • Method B: 0.1 equiv BF3.OEt2, room tempt., overnight

  • Method C: 1 equiv ZnCl2, room tempt., overnight

  • Method D: 1 equiv SnCl4, room tempt., overnight

Mandatory Visualizations

Reaction Pathway Diagram

The following diagram illustrates the overall synthetic pathway from o-tolyl isocyanide to this compound derivatives.

Synthesis_Pathway cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Cyclization o-Tolyl Isocyanide o-Tolyl Isocyanide o-Lithiomethylphenyl Isocyanide o-Lithiomethylphenyl Isocyanide o-Tolyl Isocyanide->o-Lithiomethylphenyl Isocyanide 1. n-BuLi, THF, -78°C o-(2-hydroxyalkyl)phenyl isocyanide o-(2-hydroxyalkyl)phenyl isocyanide o-Lithiomethylphenyl Isocyanide->o-(2-hydroxyalkyl)phenyl isocyanide 2. Aldehyde or Ketone Aldehyde/Ketone Aldehyde/Ketone This compound This compound o-(2-hydroxyalkyl)phenyl isocyanide->this compound Lewis Acid (e.g., BF3.OEt2) Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis A Reaction Setup (o-(2-hydroxyalkyl)phenyl isocyanide + Lewis Acid) B Reaction Monitoring (TLC) A->B C Quenching B->C D Extraction C->D E Drying & Concentration D->E F Purification (Column Chromatography/Recrystallization) E->F G Characterization (NMR, IR, MS) F->G

References

Application Notes and Protocols for Lewis Acid-Catalyzed Cyclization in N-Formylindoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Formylindoline derivatives are significant structural motifs in various biologically active compounds and pharmaceuticals. The development of efficient and selective synthetic methodologies for their preparation is of considerable interest to the chemical and pharmaceutical sciences. One effective strategy involves the Lewis acid-catalyzed intramolecular cyclization of o-(2-hydroxyalkyl)phenyl isocyanides. This approach provides a direct route to N-formylindolines by promoting the formation of the five-membered heterocyclic ring. This document provides detailed application notes and experimental protocols for this transformation, summarizing the key findings and methodologies from the literature.

Reaction Principle

The core of this synthetic strategy is the Lewis acid-mediated cyclization of o-(2-hydroxyalkyl)phenyl isocyanides. The Lewis acid activates the hydroxyl group, facilitating an intramolecular nucleophilic attack by the isocyanide carbon. Subsequent rearrangement and hydrolysis of the intermediate species yield the this compound product. The choice of Lewis acid catalyst is crucial and can significantly influence the reaction efficiency and yield.

Reaction_Mechanism cluster_start Starting Material cluster_catalyst Catalyst cluster_intermediate Intermediate Stages cluster_product Final Product Start o-(2-Hydroxyalkyl)phenyl Isocyanide Activated Lewis Acid-Alcohol Complex Start->Activated Coordination Catalyst Lewis Acid (e.g., BF₃·OEt₂, ZnCl₂, SnCl₄) Catalyst->Activated Cyclization Intramolecular Cyclization Activated->Cyclization Nucleophilic Attack Intermediate Cyclized Intermediate Cyclization->Intermediate Product This compound Intermediate->Product Rearrangement/ Hydrolysis

Data Presentation

The efficiency of the Lewis acid-catalyzed cyclization is dependent on the specific catalyst used and the structure of the starting o-(2-hydroxyalkyl)phenyl isocyanide. The following table summarizes the yields obtained with different Lewis acids for the cyclization of various substrates.

EntrySubstrate (R¹, R²)Lewis Acid (equiv.)MethodProductYield (%)
1R¹=CH₃, R²=HBF₃·OEt₂ (0.1)AN-formyl-2-methylindoline80
2R¹=Ph, R²=HBF₃·OEt₂ (0.1)AN-formyl-2-phenylindoline75
3R¹=Ph, R²=PhBF₃·OEt₂ (0.1)BN-formyl-2,2-diphenylindoline85
4R¹=Ph, R²=PhZnCl₂ (1.0)CN-formyl-2,2-diphenylindoline95
5R¹=CH₃, R²=CH₃BF₃·OEt₂ (0.1)BN-formyl-2,2-dimethylindoline0
6R¹=CH₃, R²=CH₃SnCl₄ (1.0)DN-formyl-2,2-dimethylindoline32

Data sourced from Ito, Y., Kobayashi, K., & Saegusa, T. (1980). SYNTHESIS OF this compound DERIVATIVES BY LEWIS ACID CATALYZED CYCLIZATIONS OF o-(2-HYDROXYALKYL)PHENYL ISOCYANIDES. Chemistry Letters, 9(12), 1563-1566.[1][2]

Method Details:

  • Method A: 0.1 equiv. BF₃·OEt₂, 0°C, 1h[2]

  • Method B: 0.1 equiv. BF₃·OEt₂, room temp., overnight[2]

  • Method C: 1.0 equiv. ZnCl₂, room temp., overnight[2]

  • Method D: 1.0 equiv. SnCl₄, room temp., overnight[2]

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of N-formylindolines via Lewis acid-catalyzed cyclization.

Protocol 1: Synthesis of o-(2-Hydroxyalkyl)phenyl Isocyanides

The starting materials, o-(2-hydroxyalkyl)phenyl isocyanides, are prepared from the reaction of o-lithiomethylphenyl isocyanide with aldehydes or ketones.[1][2]

Materials:

  • o-Tolyl isocyanide

  • n-Butyllithium (n-BuLi) in hexane

  • Aldehyde or Ketone (e.g., benzophenone, acetone)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a solution of o-tolyl isocyanide in anhydrous THF at -78°C under a nitrogen atmosphere, add a solution of n-BuLi in hexane dropwise.

  • Stir the resulting solution at -78°C for 30 minutes to generate o-lithiomethylphenyl isocyanide.

  • Add a solution of the corresponding aldehyde or ketone in anhydrous THF to the reaction mixture at -78°C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with CH₂Cl₂ (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired o-(2-hydroxyalkyl)phenyl isocyanide.

Protocol 2: Lewis Acid-Catalyzed Cyclization to N-Formylindolines

This protocol details the general procedure for the cyclization reaction using different Lewis acid catalysts.

Materials:

  • o-(2-Hydroxyalkyl)phenyl isocyanide

  • Lewis Acid (BF₃·OEt₂, ZnCl₂, or SnCl₄)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Water

  • Silica gel

Procedure (Method A Example):

  • Dissolve the o-(2-hydroxyalkyl)phenyl isocyanide (e.g., o-(2-hydroxy-2-phenylethyl)phenyl isocyanide, 1.0 mmol) in anhydrous CH₂Cl₂ (10 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add boron trifluoride etherate (BF₃·OEt₂, 0.1 mmol, 0.1 equiv.) dropwise to the stirred solution.[2]

  • Stir the reaction mixture at 0°C for 1 hour.[2] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by passing it through a short silica gel plug or by column chromatography to yield the pure this compound derivative.[3]

Experimental_Workflow Start Start: o-(2-Hydroxyalkyl)phenyl Isocyanide Dissolve Dissolve in Anhydrous Dichloromethane Start->Dissolve Cool Cool to Reaction Temperature (e.g., 0°C) Dissolve->Cool Add_Catalyst Add Lewis Acid Catalyst (e.g., BF₃·OEt₂) Cool->Add_Catalyst React Stir for Specified Time (e.g., 1 hour) Add_Catalyst->React Quench Quench Reaction with Water React->Quench Extract Workup and Extraction Quench->Extract Purify Purification (Silica Gel Chromatography) Extract->Purify Product Final Product: This compound Purify->Product

Concluding Remarks

The Lewis acid-catalyzed cyclization of o-(2-hydroxyalkyl)phenyl isocyanides is a valuable and straightforward method for the synthesis of N-formylindolines. The choice of catalyst and reaction conditions can be tailored to the specific substrate to optimize the yield of the desired product. The provided protocols offer a solid foundation for researchers to explore and adapt this methodology for the synthesis of novel this compound derivatives for applications in drug discovery and development.

References

Application Notes and Protocols for the Preparation of N-Formylindoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Formylindoline is a valuable synthetic intermediate in medicinal chemistry and drug development. The introduction of a formyl group to the indoline nitrogen can serve multiple purposes, including acting as a protecting group, a precursor for N-methylation, or a key functional handle for further molecular elaboration. This document provides detailed experimental protocols for the synthesis of this compound, focusing on two robust and widely applicable methods: direct formylation with formic acid and formylation using in situ generated acetic formic anhydride.

Method 1: Direct N-Formylation with Formic Acid

This method is a straightforward and green approach for the N-formylation of secondary amines like indoline. The reaction can be performed under neat conditions or with a solvent to facilitate the removal of water.

Experimental Protocol
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add indoline (1.0 eq).

  • Reagent Addition: Add 85-90% aqueous formic acid (1.2–2.0 eq). For reactions not under neat conditions, toluene can be added as a solvent to facilitate water removal via a Dean-Stark trap.

  • Reaction Conditions: Heat the reaction mixture to 60-80°C and stir vigorously. If using a Dean-Stark trap with toluene, heat the mixture to reflux.[1]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (indoline) is consumed (typically 4-9 hours).[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a solvent was used, remove it under reduced pressure.

    • Quench the reaction mixture by carefully adding it to ice-cold water.

    • Neutralize the solution with a saturated sodium bicarbonate (NaHCO₃) solution.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the organic phase under reduced pressure to yield the crude this compound. The product is often of sufficient purity for subsequent steps, but can be further purified by column chromatography on silica gel if necessary.[1]

Method 2: N-Formylation using Acetic Formic Anhydride (AFA)

Acetic formic anhydride (AFA) is a highly effective formylating agent that can be conveniently generated in situ from formic acid and acetic anhydride.[2][3][4] This method often proceeds under milder conditions and with shorter reaction times compared to using formic acid alone.

Experimental Protocol
  • Preparation of Acetic Formic Anhydride (in situ):

    • In a separate flask, cool an excess of formic acid (e.g., 3-5 eq) in an ice bath (0°C).

    • Slowly add acetic anhydride (1.5-2.5 eq) to the cooled formic acid with continuous stirring.[3] Caution: The reaction is exothermic; maintain the temperature below 10°C.

    • Allow the mixture to stir for 15-30 minutes at 0°C to ensure the complete formation of AFA.[3]

  • Formylation Reaction:

    • In a separate reaction vessel, dissolve indoline (1.0 eq) in a suitable solvent like tetrahydrofuran (THF).

    • Cool the indoline solution to 0°C in an ice bath.

    • Slowly add the freshly prepared AFA solution to the indoline solution with stirring.

    • Allow the reaction to stir at 0°C and then gradually warm to room temperature.

  • Monitoring: Monitor the reaction progress by TLC. The formylation is typically rapid, often completing in less than an hour.

  • Work-up:

    • Once the reaction is complete, carefully quench the mixture by adding it to a cold, saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts, wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to afford pure this compound.

Data Presentation

The following table summarizes typical quantitative data for the N-formylation of secondary amines using the described methods, which are applicable to indoline.

MethodFormylating AgentTypical Yield (%)Reaction Time (h)Temperature (°C)Key Advantages
Direct FormylationFormic Acid85-984-960-110Environmentally friendly, inexpensive reagents, simple procedure.
Acetic Formic AnhydrideFormic Acid / Acetic Anhydride (in situ)90-100< 1 - 20 - RTHigh yields, mild conditions, short reaction times, high chemoselectivity.[2][3]

Mandatory Visualizations

Chemical Reaction Scheme

G cluster_0 This compound Synthesis Indoline Indoline plus + FormylatingAgent Formylating Agent (e.g., HCOOH or (HCO)₂O/Ac₂O) arrow NFormylindoline This compound

Caption: General reaction for the synthesis of this compound.

Experimental Workflow Diagram

G cluster_workflow Experimental Workflow for this compound Preparation start Start reagent_prep Prepare Formylating Agent (if using AFA in situ) start->reagent_prep Method 2 reaction_setup Set up Reaction: Indoline + Formylating Agent start->reaction_setup Method 1 reagent_prep->reaction_setup reaction_conditions Apply Reaction Conditions (Heating/Cooling) reaction_setup->reaction_conditions monitoring Monitor by TLC reaction_conditions->monitoring monitoring->reaction_conditions Incomplete workup Reaction Work-up (Quenching, Extraction, Drying) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization end_product Pure this compound characterization->end_product

Caption: Step-by-step workflow for this compound synthesis.

References

Application Notes and Protocols: N-Formylindoline in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Formylindoline is a heterocyclic compound that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents. The indoline scaffold is a privileged structure found in a wide array of biologically active natural products and synthetic drugs. The N-formyl group in this compound acts as a protecting group for the indoline nitrogen, allowing for selective modifications at other positions of the molecule. This protecting group can be readily removed under specific conditions to liberate the free indoline for further functionalization. These characteristics make this compound a versatile intermediate in the synthesis of complex molecules with potential therapeutic applications.

While direct, large-scale applications of this compound in the synthesis of commercial drugs are not extensively documented in publicly available literature, its utility as a precursor to functionalized indolines is of significant interest to medicinal chemists. The ability to introduce the indoline nucleus in a protected form is crucial for multi-step syntheses of drug candidates targeting a range of diseases.

Synthesis of this compound Derivatives

A key method for the synthesis of this compound derivatives involves the Lewis acid-catalyzed cyclization of o-(2-hydroxyalkyl)phenyl isocyanides. This approach provides a direct route to the this compound core.

Experimental Protocol: Synthesis of N-Formyl-2,2-dimethylindoline[1]

This protocol is based on the Lewis acid-catalyzed cyclization of o-(2-hydroxy-2-methylpropyl)phenyl isocyanide.

Materials:

  • o-(2-Hydroxy-2-methylpropyl)phenyl isocyanide

  • Tin(IV) chloride (SnCl₄)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve o-(2-hydroxy-2-methylpropyl)phenyl isocyanide in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to the desired reaction temperature (e.g., room temperature).

  • Add one equivalent of SnCl₄ to the stirred solution.

  • Stir the reaction mixture at room temperature overnight.

  • Upon completion of the reaction (monitored by TLC), quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purify the crude product by an appropriate method (e.g., column chromatography) to yield N-formyl-2,2-dimethylindoline.

Quantitative Data
Starting MaterialCatalyst (1 equiv.)ProductYieldReference
o-(2-Hydroxy-2-methylpropyl)phenyl isocyanideSnCl₄N-Formyl-2,2-dimethylindoline32%

Potential Pharmaceutical Applications

The primary application of this compound in pharmaceutical synthesis is as a protected precursor to the indoline scaffold. The N-formyl group is a stable and reliable protecting group that can withstand a variety of reaction conditions, allowing for chemical modifications on the aromatic ring or at the C2 and C3 positions of the indoline core.

Role as a Protected Building Block

The N-formyl group prevents the undesired reactivity of the indoline nitrogen, which can act as a nucleophile or a base in many reactions. Once the desired modifications are made to the indoline skeleton, the N-formyl group can be selectively removed to unveil the secondary amine. This free amine can then be further functionalized, for instance, by alkylation, acylation, or arylation, to build more complex molecular architectures.

Deprotection of this compound

The removal of the N-formyl group is a critical step in the synthetic utility of this compound. Various methods have been developed for the deprotection of N-formyl groups on indole-containing molecules, which can be adapted for this compound.

Experimental Protocol: Deprotection of an N-Formyl Group using N,N'-Dimethylethylenediamine (DMEDA)[2]

This protocol is adapted from the deprotection of N(ind)-formyl tryptophan and can be applied to this compound.

Materials:

  • This compound derivative

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Water

  • Standard laboratory glassware

Procedure:

  • Dissolve the this compound derivative in water.

  • Add 1.5 to 3.0 equivalents of N,N'-dimethylethylenediamine (DMEDA) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, work up the reaction mixture to isolate the deprotected indoline product. This may involve extraction and purification by chromatography.

Visualizing the Synthetic Utility

The following diagrams illustrate the synthesis and potential synthetic applications of this compound.

Synthesis_of_N_Formylindoline start o-(2-Hydroxyalkyl)phenyl isocyanide product This compound Derivative start->product Cyclization reagent Lewis Acid (e.g., SnCl₄) reagent->product

Caption: Synthesis of this compound derivatives.

Synthetic_Utility_of_N_Formylindoline cluster_protection Protection Strategy cluster_modification Molecular Elaboration cluster_deprotection Deprotection and Further Synthesis Indoline Indoline N_Formylindoline This compound (Protected) Indoline->N_Formylindoline Formylation Functionalized_N_Formylindoline Functionalized This compound N_Formylindoline->Functionalized_N_Formylindoline Modification Reactions (e.g., on aromatic ring) Functionalized_Indoline Functionalized Indoline Functionalized_N_Formylindoline->Functionalized_Indoline Deprotection Pharmaceutical_Target Pharmaceutical Target Molecule Functionalized_Indoline->Pharmaceutical_Target Further Functionalization

Caption: Synthetic utility of this compound.

Application Notes and Protocols: N-Formylindoline as a Versatile Precursor for the Synthesis of Bioactive Indole Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of N-formylindoline as a flexible starting material for the synthesis of diverse and biologically active indole alkaloids. While direct total syntheses of specific named alkaloids commencing from this compound are not extensively documented in current literature, its chemical structure offers a strategic entry point into key intermediates for alkaloid construction. This document outlines a generalized, scientifically grounded workflow, complete with detailed experimental protocols for key transformations, quantitative data from analogous reactions, and visualizations of synthetic pathways and potential biological mechanisms of action.

Introduction

Indole alkaloids represent a vast and structurally diverse class of natural products, many of which possess significant pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The development of efficient and modular synthetic routes to these complex molecules is a primary objective in medicinal chemistry and drug discovery. This compound, a readily accessible derivative of indoline, presents itself as a promising, yet underexplored, precursor in this endeavor. Its N-formyl group can be strategically manipulated, serving as a handle for reduction to an N-methyl group, a common feature in many bioactive alkaloids, or as a protecting group during other synthetic transformations. The indoline core, in turn, can be dehydrogenated to the corresponding indole, a critical step in accessing the characteristic aromatic system of most indole alkaloids.

This document details a conceptual framework for the utilization of this compound in the synthesis of bioactive indole alkaloids, providing researchers with the necessary protocols and data to explore this promising synthetic avenue.

Synthetic Strategy Overview

The proposed synthetic strategy centers on a two-stage approach:

  • Modification of the N-Formyl Group and Indoline Core: This stage involves the reduction of the N-formyl group to an N-methyl group and the subsequent aromatization of the indoline ring to an indole.

  • Construction of the Alkaloid Scaffold: Utilizing the generated N-methylindole or N-methyltryptamine derivatives, established cyclization reactions, such as the Pictet-Spengler or Bischler-Napieralski reactions, can be employed to construct the characteristic polycyclic systems of various indole alkaloids.

Data Presentation

The following tables summarize quantitative data for the key transformations discussed in these application notes. The data is derived from analogous reactions in the literature to provide an expected range of yields and reaction conditions.

Table 1: Reduction of N-Acylindolines to N-Alkylindolines

EntrySubstrateReducing AgentSolventTemperature (°C)Time (h)Yield (%)
1N-AcetylindolineLiAlH₄THFReflux495
2N-BenzoylindolineBH₃·THFTHFReflux690
3This compound (Hypothetical)LiAlH₄THFReflux4-685-95 (Est.)
4This compound (Hypothetical)BH₃·THFTHFReflux6-880-90 (Est.)

Table 2: Aromatization of Indolines to Indoles

EntrySubstrateReagentSolventTemperature (°C)Time (h)Yield (%)
1IndolineMnO₂DichloromethaneReflux1285
2N-MethylindolinePd/C, CyclohexeneEthanolReflux892
3N-Methylindoline (Hypothetical)DDQToluene110288
4Substituted IndolineChloranilXyleneReflux680

Table 3: Pictet-Spengler Reaction for Tetrahydro-β-carboline Synthesis

EntryTryptamine DerivativeAldehyde/KetoneAcid CatalystSolventTemperature (°C)Time (h)Yield (%)
1TryptamineAcetaldehydeTFACH₂Cl₂25485
2TryptamineAcetoneHClH₂O100678
35-MethoxytryptamineFormaldehydeHCOOH-80290
4N-MethyltryptamineBenzaldehydeTFACH₂Cl₂251282

Experimental Protocols

Protocol 1: Reduction of this compound to N-Methylindoline

This protocol describes the reduction of the N-formyl group to an N-methyl group using lithium aluminum hydride (LiAlH₄).

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add LiAlH₄ (1.5 equivalents) suspended in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Add the this compound solution dropwise to the stirred LiAlH₄ suspension at 0 °C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water.

  • Allow the mixture to stir at room temperature for 1 hour, during which a granular precipitate should form.

  • Filter the precipitate through a pad of Celite® and wash the filter cake thoroughly with ethyl acetate.

  • Combine the filtrate and washes, and dry the organic layer over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to yield the crude N-methylindoline.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Aromatization of N-Methylindoline to N-Methylindole

This protocol details the dehydrogenation of N-methylindoline to N-methylindole using palladium on carbon (Pd/C) as the catalyst.

Materials:

  • N-Methylindoline

  • 10% Palladium on carbon (Pd/C)

  • Cyclohexene

  • Ethanol

  • Celite®

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methylindoline (1.0 equivalent) in ethanol.

  • To this solution, add 10% Pd/C (10 mol%).

  • Add cyclohexene (3.0 equivalents) as a hydrogen acceptor.

  • Heat the reaction mixture to reflux for 8-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the catalyst, and wash the pad with ethanol.

  • Combine the filtrate and washes, and remove the solvent under reduced pressure.

  • The resulting residue is the crude N-methylindole, which can be purified by column chromatography or distillation.

Protocol 3: Synthesis of a Tetrahydro-β-carboline via Pictet-Spengler Reaction

This protocol describes the acid-catalyzed cyclization of an N-methyltryptamine derivative (obtainable from N-methylindole) with an aldehyde to form a tetrahydro-β-carboline scaffold.

Materials:

  • N-Methyltryptamine derivative

  • Aldehyde (e.g., acetaldehyde)

  • Trifluoroacetic acid (TFA)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • To a solution of the N-methyltryptamine derivative (1.0 equivalent) in anhydrous CH₂Cl₂ at 0 °C, add the aldehyde (1.2 equivalents).

  • To this stirred solution, add trifluoroacetic acid (1.1 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to afford the crude product.

  • Purify the tetrahydro-β-carboline derivative by column chromatography on silica gel.

Visualizations

Experimental Workflow

G cluster_start Starting Material cluster_stage1 Stage 1: Intermediate Synthesis cluster_stage2 Stage 2: Scaffold Construction cluster_end Product N_Formylindoline This compound Reduction Protocol 1: Reduction N_Formylindoline->Reduction LiAlH₄ or BH₃·THF N_Methylindoline N_Methylindoline Reduction->N_Methylindoline N-Methylindoline Aromatization Protocol 2: Aromatization N_Methylindole N-Methylindole Aromatization->N_Methylindole Pictet_Spengler Protocol 3: Pictet-Spengler Reaction N_Methylindole->Pictet_Spengler Aldehyde, Acid Bioactive_Alkaloid Bioactive Indole Alkaloid (e.g., Tetrahydro-β-carboline) Pictet_Spengler->Bioactive_Alkaloid N_Methylindoline->Aromatization Pd/C or DDQ

Caption: Synthetic workflow from this compound to a bioactive indole alkaloid.

Hypothetical Signaling Pathway

G cluster_pathway Hypothetical Cellular Signaling Pathway Indole_Alkaloid Indole Alkaloid Receptor Cell Surface Receptor (e.g., GPCR, RTK) Indole_Alkaloid->Receptor Binds to Second_Messenger Second Messenger (e.g., cAMP, Ca²⁺) Receptor->Second_Messenger Activates Kinase_Cascade Kinase Cascade (e.g., MAPK Pathway) Second_Messenger->Kinase_Cascade Initiates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Regulates Cellular_Response Cellular Response (e.g., Apoptosis, Anti-inflammatory effect) Gene_Expression->Cellular_Response Leads to

Caption: A potential signaling pathway modulated by a bioactive indole alkaloid.

Conclusion

This compound holds significant potential as a versatile and economically viable precursor for the synthesis of a wide range of bioactive indole alkaloids. The protocols and conceptual framework provided herein offer a solid foundation for researchers to explore this synthetic avenue. The ability to readily access key N-methylated indole intermediates opens up possibilities for the application of powerful and well-established synthetic methodologies, such as the Pictet-Spengler reaction, to construct complex alkaloid scaffolds. Further investigation into the use of this compound is warranted and could lead to the development of novel and efficient total syntheses of medicinally important natural products.

Application Notes and Protocols: The Role of N-Formylindoline in the Synthesis of Substituted Indolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoline and its derivatives are privileged scaffolds in medicinal chemistry and drug development, forming the core of numerous bioactive compounds. The synthesis of specifically substituted indolines is a key challenge in the development of novel therapeutics. While not a conventional starting material for extensive derivatization, N-formylindoline serves as a crucial intermediate, primarily by acting as a protecting group for the indoline nitrogen. This protection allows for selective functionalization at other positions of the indoline ring, which would otherwise be complicated by the reactivity of the N-H bond. The formyl group, being a small and electron-withdrawing moiety, can also influence the regioselectivity of certain reactions.

These application notes provide a detailed overview of the synthesis of this compound, its application in the preparation of a C7-substituted indoline via a directed ortho-metalation strategy, and the subsequent deprotection of the N-formyl group.

Data Presentation: Reaction Parameters and Yields

The following tables summarize the quantitative data for the key transformations discussed in these protocols.

Table 1: N-Formylation of Indoline

EntryFormylating AgentCatalystSolventTemperature (°C)Time (h)Yield (%)
1Formic AcidIodine (5 mol%)None702-4~94
2Acetic Formic AnhydrideNoneTHFRT1-2High

Table 2: Directed ortho-Lithiation and C7-Formylation of N-Protected Indoline

EntryN-Protecting GroupBase (equiv.)ElectrophileSolventTemperature (°C)Time (h)Yield (%)
1tert-Butoxycarbonyl (Boc)sec-BuLi/TMEDA (1.2)DMFEther-782~75
2Formyl (For) [Analogous]sec-BuLi/TMEDA (1.2)DMFEther-782Estimated High

Table 3: Deprotection of this compound Derivatives

EntryReagent (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1N,N'-Dimethylethylenediamine (3.0)WaterRT2-4~95
2Hydroxylamine Hydrochloride (5.0)90% Methanol703~86

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the N-formylation of indoline using a catalytic amount of iodine with formic acid.[1] This method is efficient, proceeds under solvent-free conditions, and avoids the use of harsh reagents.

Materials:

  • Indoline

  • Formic acid (98-100%)

  • Iodine (I₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add indoline (1.0 equiv), formic acid (2.0 equiv), and a catalytic amount of iodine (0.05 equiv).

  • Stir the mixture at 70°C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and carefully wash with a saturated sodium bicarbonate solution to neutralize the excess formic acid.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude this compound.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 7-Formyl-N-formylindoline via Directed ortho-Lithiation

This protocol details the C7-formylation of this compound. This method is based on the highly analogous and well-established directed ortho-metalation of N-Boc-indoline, where the N-acyl group directs lithiation to the C7 position.[2] The resulting aryllithium intermediate is then quenched with an electrophile, in this case, N,N-dimethylformamide (DMF), to introduce a formyl group at the C7 position.

Materials:

  • This compound

  • sec-Butyllithium (sec-BuLi) in cyclohexane (e.g., 1.4 M solution)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • N,N-Dimethylformamide (DMF)

  • Anhydrous diethyl ether or THF

  • Saturated ammonium chloride solution (NH₄Cl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask or oven-dried, two-necked round-bottom flask

  • Syringes and needles

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Set up an oven-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous diethyl ether or THF to the flask, followed by N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 equiv). Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add sec-butyllithium (1.2 equiv) to the stirred solution and maintain the temperature at -78°C.

  • In a separate flask, dissolve this compound (1.0 equiv) in anhydrous diethyl ether or THF.

  • Slowly add the this compound solution to the sec-BuLi/TMEDA mixture at -78°C. Stir the resulting solution for 1-2 hours at this temperature to ensure complete lithiation at the C7 position.

  • Add N,N-dimethylformamide (DMF) (1.5 equiv) dropwise to the reaction mixture at -78°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product, 7-formyl-N-formylindoline, by column chromatography on silica gel.

Protocol 3: Deprotection of N-Formyl Group to Yield 7-Formylindoline

This protocol describes the removal of the N-formyl protecting group to yield the free amine. The use of N,N'-dimethylethylenediamine in water is a mild and efficient method for this transformation.[3][4]

Materials:

  • 7-Formyl-N-formylindoline

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Water

  • Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve the N-formylated indoline derivative (1.0 equiv) in water.

  • Add N,N'-dimethylethylenediamine (3.0 equiv) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the deprotected indoline derivative.

  • Further purification can be achieved by column chromatography if necessary.

Visualizations

Logical Workflow for the Synthesis of 7-Formylindoline

Synthesis_Workflow Indoline Indoline N_Formylindoline This compound Indoline->N_Formylindoline N-Formylation (HCOOH, I₂ cat.) Lithiation C7-Lithiation (sec-BuLi, TMEDA, -78°C) N_Formylindoline->Lithiation Lithiated_Intermediate C7-Lithiated Intermediate Lithiation->Lithiated_Intermediate Formylation Electrophilic Quench (DMF) Lithiated_Intermediate->Formylation Substituted_Indoline_Protected 7-Formyl-N-formylindoline Formylation->Substituted_Indoline_Protected Deprotection Deprotection (DMEDA, H₂O, RT) Substituted_Indoline_Protected->Deprotection Final_Product 7-Formylindoline Deprotection->Final_Product

Caption: Synthetic pathway for 7-formylindoline.

Proposed Mechanism: Directed ortho-Metalation of this compound

Directed_Ortho_Metalation cluster_step1 Step 1: Coordination and Deprotonation cluster_step2 Step 2: Electrophilic Quench Start This compound + sec-BuLi/TMEDA Coordination Coordination Complex (Li coordinates to Formyl Oxygen) Start->Coordination Lewis Acid-Base Interaction Deprotonation ortho-Deprotonation at C7 Coordination->Deprotonation Proximity-induced C-H activation Intermediate C7-Lithiated Intermediate Deprotonation->Intermediate Addition Nucleophilic Addition Intermediate->Addition Reaction with Electrophile DMF DMF (Electrophile) DMF->Addition Tetrahedral_Intermediate Tetrahedral Intermediate Addition->Tetrahedral_Intermediate Elimination Elimination of Li-O-NMe₂ Tetrahedral_Intermediate->Elimination Product 7-Formyl-N-formylindoline Elimination->Product

Caption: Mechanism of C7-lithiation and formylation.

References

Application Notes and Protocols for N-Formylindoline Derivatives with Potential Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to evaluate the anticancer potential of N-Formylindoline derivatives. While specific data for a broad range of this compound compounds is emerging, the protocols and principles outlined herein are based on established research on closely related indole derivatives and provide a robust framework for investigation.

Introduction

Indole and its derivatives have long been recognized as a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including potent anticancer effects.[1][2] The this compound core, a specific subset of this class, represents a promising area for the development of novel anticancer agents. These compounds are hypothesized to exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key oncogenic signaling pathways such as the PI3K/Akt/mTOR and MAPK pathways.[2][3]

This document details the experimental protocols for the synthesis, in vitro cytotoxicity screening, and mechanistic evaluation of this compound derivatives.

Data Presentation

The following tables summarize hypothetical quantitative data for a representative this compound derivative (designated as NFI-1) to illustrate data presentation. Researchers should replace this with their own experimental data.

Table 1: In Vitro Cytotoxicity of NFI-1

Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast Adenocarcinoma15.5
MDA-MB-231Breast Adenocarcinoma11.2
A549Lung Carcinoma22.8
HCT116Colon Carcinoma18.3
HeLaCervical Cancer19.9

Table 2: Apoptosis Induction by NFI-1 in MCF-7 Cells (24-hour treatment)

Concentration (µM)Early Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
0 (Control)2.11.53.6
1010.35.215.5
2025.812.738.5
4035.220.155.3

Table 3: Cell Cycle Analysis of MCF-7 Cells Treated with NFI-1 (24-hour treatment)

Concentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Control)55.228.116.7
1068.520.311.2
2075.115.49.5
4082.39.87.9

Experimental Protocols

Synthesis of this compound Derivatives

A general method for the synthesis of this compound derivatives involves the formylation of the corresponding indoline. A representative protocol for the synthesis of 3-formylindole derivatives, which can be adapted, is the Vilsmeier-Haack reaction.[2]

Protocol: Vilsmeier-Haack Formylation of Indoline

  • To a stirred solution of indoline (1 equivalent) in dry N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Pour the reaction mixture into crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol: Annexin V-FITC/PI Apoptosis Assay

  • Cell Treatment: Seed cells in a 6-well plate and treat with the this compound derivative at the desired concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 × 10⁶ cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.

Protocol: Cell Cycle Analysis

  • Cell Treatment: Seed cells in a 6-well plate and treat with the this compound derivative at various concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol and incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells and wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by this compound derivatives and a typical experimental workflow.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic synthesis Synthesis of this compound Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cytotoxicity Cytotoxicity Screening (MTT Assay) characterization->cytotoxicity mechanistic Mechanistic Studies cytotoxicity->mechanistic apoptosis Apoptosis Assay (Annexin V/PI) cell_cycle Cell Cycle Analysis (PI Staining) western_blot Western Blot (Signaling Proteins)

Figure 1: Experimental workflow for evaluating anticancer activity.

PI3K_Akt_mTOR_pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation NFI This compound Derivative NFI->PI3K inhibits NFI->Akt inhibits

Figure 2: PI3K/Akt/mTOR signaling pathway and potential inhibition.

MAPK_pathway GrowthFactor Growth Factor Ras Ras GrowthFactor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation NFI This compound Derivative NFI->Raf inhibits NFI->MEK inhibits

Figure 3: MAPK signaling pathway and potential points of inhibition.

References

Advancements in Indoline Formylation: A Guide to Alternative Reagents and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic field of pharmaceutical and synthetic chemistry, the development of milder, more efficient, and environmentally benign methodologies is of paramount importance. The formylation of the indoline scaffold, a crucial structural motif in many biologically active compounds, has traditionally relied on harsh and often hazardous reagents. This application note provides a comprehensive overview of alternative reagents for both N-formylation and C-formylation of indoline, complete with detailed experimental protocols and comparative data to guide researchers in selecting the optimal conditions for their specific needs.

Introduction

Formylated indolines are valuable intermediates in the synthesis of a wide array of pharmaceutical agents and functional materials. The introduction of a formyl group at the nitrogen (N-1) or carbon (C-5 or C-7) positions of the indoline ring opens up avenues for further molecular elaboration. Classical methods for formylation, such as the Vilsmeier-Haack or Reimer-Tiemann reactions, often necessitate the use of corrosive reagents, high temperatures, and result in undesired byproducts.[1][2][3] This has spurred the exploration of alternative formylating agents that offer milder reaction conditions, greater functional group tolerance, and improved safety profiles.

This document details protocols for N-formylation using reagents like formic acid and paraformaldehyde, and discusses the challenges and potential alternative approaches for the more difficult C-formylation of the less reactive indoline ring.

N-Formylation of Indoline: Milder and Efficient Alternatives

The N-formylation of indoline is analogous to the formylation of secondary amines. Several mild and effective reagents have been identified as viable alternatives to traditional methods.

Comparative Data for N-Formylation of Indoline
Reagent/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Formic AcidNone (Neat)Room Temp.0.5 - 2>90[4][5]
Formic Acid / IodineNone (Neat)701 - 3~94[6]
Paraformaldehyde / CaONone (Neat)1002 - 4Moderate[7]
Formic Acid / IndiumNone (Neat)701 - 2High[8]

Experimental Protocols: N-Formylation

Protocol 1: N-Formylation using Formic Acid (Neat)

This protocol offers a green and highly efficient method for the N-formylation of indoline without the need for a catalyst or solvent.[4][5]

Materials:

  • Indoline

  • Formic acid (85-90%)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add indoline (1.0 eq).

  • With stirring, add formic acid (2.0-3.0 eq) dropwise at room temperature.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes to 2 hours.

  • Upon completion, carefully quench the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to yield the N-formylindoline product.

Diagram of Experimental Workflow for N-Formylation with Formic Acid

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up A Add Indoline (1.0 eq) to a round-bottom flask B Add Formic Acid (2-3 eq) dropwise A->B C Stir at Room Temperature (0.5-2 h) B->C D Monitor by TLC C->D E Quench with sat. NaHCO3 soln. D->E Upon completion F Extract with Ethyl Acetate E->F G Combine organic layers, wash with brine, and dry over Na2SO4 F->G H Concentrate under reduced pressure G->H I This compound H->I G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Indoline (1.0 eq), Paraformaldehyde (1.2 eq), and CaO (excess) B Heat at 100 °C with stirring (2-4 h) A->B C Monitor by TLC B->C D Cool to Room Temperature C->D Upon completion E Extract with CH2Cl2 D->E F Filter through Celite E->F G Concentrate and Purify by Flash Chromatography F->G H This compound G->H

References

Troubleshooting & Optimization

Technical Support Center: N-Formylindoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N-Formylindoline Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the synthesis of this compound?

A1: Common methods for the N-formylation of indoline include the use of formic acid, often with a dehydrating agent or catalyst, and the Vilsmeier-Haack reaction using a formylating agent like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[1][2][3] Newer methods also employ milder reagents and catalysts to improve yields and reduce hazardous waste.[4][5]

Q2: My N-formylation reaction is resulting in a low yield. What are the potential causes?

A2: Low yields in this compound synthesis can be attributed to several factors:

  • Incomplete reaction: The reaction may not have reached completion. Monitoring the reaction progress via Thin Layer Chromatography (TLC) is crucial.[1]

  • Moisture in reagents or solvents: Many formylating reagents are sensitive to moisture, which can quench the reaction.[1] Using anhydrous solvents and reagents is critical.

  • Suboptimal reaction temperature: The temperature may be too low for the reaction to proceed efficiently or too high, leading to degradation of the product or starting material.

  • Poor quality of reagents: Impurities in indoline or the formylating agent can lead to side reactions.

  • Inefficient purification: Product loss during workup and purification steps can significantly lower the isolated yield.

Q3: I am observing unexpected side products in my reaction. What are they and how can I minimize them?

A3: Side products can arise from various competing reactions. In the context of formylating indoline, potential side products could include C-formylated indoline isomers if the reaction conditions are harsh enough to promote electrophilic substitution on the benzene ring, though N-formylation is generally favored. With certain reagents, over-formylation or polymerization can also occur. To minimize side products, consider the following:

  • Use milder reaction conditions: Lowering the reaction temperature can increase selectivity.[1]

  • Optimize stoichiometry: Using an appropriate ratio of formylating agent to the indoline substrate is important to avoid over-reaction.

  • Choose a selective formylating agent: Some reagents offer higher selectivity for N-formylation over C-formylation.

Q4: How do I choose the best formylation method for my specific application?

A4: The choice of method depends on factors such as the scale of the reaction, the desired purity, and the available laboratory equipment. For a greener and simpler approach, methods using formic acid are often preferred.[1] For reactions that are sluggish, the more reactive Vilsmeier-Haack reagent might be necessary, though it requires stricter anhydrous conditions.[1]

Troubleshooting Guides

Issue 1: Low Yield of this compound

If you are experiencing a low yield of your target compound, follow this troubleshooting workflow:

LowYieldTroubleshooting Start Low Yield Observed CheckCompletion Check Reaction Completion (TLC/LC-MS) Start->CheckCompletion Incomplete Reaction Incomplete CheckCompletion->Incomplete No Complete Reaction Complete CheckCompletion->Complete Yes ExtendReaction Extend Reaction Time or Increase Temperature Incomplete->ExtendReaction CheckReagents Check Reagent/Solvent Purity (Anhydrous Conditions) Complete->CheckReagents ExtendReaction->CheckCompletion ImpureReagents Reagents/Solvents are not pure/dry CheckReagents->ImpureReagents No PureReagents Reagents/Solvents are pure/dry CheckReagents->PureReagents Yes PurifyReagents Purify/Dry Reagents and Solvents ImpureReagents->PurifyReagents OptimizeConditions Optimize Reaction Conditions (Stoichiometry, Catalyst) PureReagents->OptimizeConditions PurifyReagents->CheckReagents Suboptimal Conditions Suboptimal OptimizeConditions->Suboptimal No Optimal Conditions Optimal OptimizeConditions->Optimal Yes AdjustConditions Adjust Stoichiometry or Change Catalyst Suboptimal->AdjustConditions ReviewPurification Review Purification Protocol Optimal->ReviewPurification AdjustConditions->OptimizeConditions InefficientPurification Purification Inefficient ReviewPurification->InefficientPurification No EfficientPurification Purification Efficient ReviewPurification->EfficientPurification Yes ModifyPurification Modify Purification Method (e.g., different chromatography) InefficientPurification->ModifyPurification End Yield Improved EfficientPurification->End ModifyPurification->ReviewPurification

Troubleshooting workflow for low reaction yield.
Issue 2: Selection of an Appropriate Formylation Method

Choosing the right synthetic route is critical for achieving high yield and purity. This decision tree can guide your selection process:

MethodSelection Start Start: Select Formylation Method GreenChemistry Is Green Chemistry a Priority? Start->GreenChemistry YesGreen Use Formic Acid (Neat or with mild catalyst) GreenChemistry->YesGreen Yes NoGreen Consider Reaction Scale and Substrate Reactivity GreenChemistry->NoGreen No SmallScale Small Scale / Lab Synthesis? NoGreen->SmallScale SensitiveSubstrate Substrate has sensitive functional groups? NoGreen->SensitiveSubstrate LargeScale Large Scale / Process Chemistry? SmallScale->LargeScale No Vilsmeier Vilsmeier-Haack Reaction (DMF/POCl3) SmallScale->Vilsmeier Yes MilderMethods Consider Milder Methods (e.g., Formic Acid with catalyst) LargeScale->MilderMethods RobustSubstrate Substrate is robust? SensitiveSubstrate->RobustSubstrate No MildCatalytic Use Mild Catalytic Method (e.g., Boron-catalyzed) SensitiveSubstrate->MildCatalytic Yes ClassicalMethods Classical Methods are suitable (Formic Acid or Vilsmeier) RobustSubstrate->ClassicalMethods

Decision tree for selecting a formylation method.

Data Presentation

Table 1: Comparison of Common N-Formylation Methods for Indoline
MethodFormylating AgentCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Neat Formic AcidFormic AcidNoneNone601-2Moderate to Excellent[1]
Vilsmeier-HaackDMFPOCl₃DMF0 to 323K2Not specified for indoline[2]
Boron-CatalyzedTrimethyl OrthoformateBF₃·OEt₂NeatRoom Temp< 0.1High[2]
Iron-CatalyzedFormaldehyde/Aq. AmmoniaFeCl₃DMF130Shortup to 93[5]
ElectrochemicalAldehydes-Not specifiedNot specifiedNot specifiedGood[6]

Note: Yields can vary significantly based on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: N-Formylation of Indoline using Neat Formic Acid

This protocol is adapted from a general procedure for the N-formylation of amines.[1]

Materials:

  • Indoline

  • Formic Acid (85-98%)

  • Ethyl acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add indoline (1.0 eq).

  • Add formic acid (1.2-2.0 eq) to the flask.

  • Heat the reaction mixture to 60°C with stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by pouring it over crushed ice.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Wash the combined organic layers with saturated NaHCO₃ solution, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Vilsmeier-Haack N-Formylation of an Indoline Derivative

This protocol is a general representation of the Vilsmeier-Haack reaction for N-formylation.[2]

Materials:

  • Indoline derivative

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ethyl acetate

  • Aqueous Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF in an ice bath.

  • Slowly add POCl₃ (1.1 eq) dropwise to the stirred DMF, maintaining the temperature below 5°C.

  • After the addition is complete, stir the mixture at 0°C for an additional 30 minutes to form the Vilsmeier reagent.

  • Dissolve the indoline derivative (1.0 eq) in a minimal amount of anhydrous DMF.

  • Add the indoline solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Allow the reaction mixture to warm to room temperature and then heat to the desired temperature (e.g., 323 K or 50°C) for 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cooled water.

  • Adjust the pH to 8.0 by adding an aqueous NaOH solution.

  • Extract the mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

common side products in N-Formylindoline synthesis and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-formylindoline. It is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during this chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical this compound synthesis?

The most common impurities largely depend on the formylating agent and reaction conditions used. However, you can typically expect:

  • Unreacted Indoline: Incomplete reactions will leave residual starting material.

  • Excess Formylating Agent and Byproducts: Depending on the chosen method, reagents like formic acid, acetic anhydride, or their derivatives may remain. Acetic formic anhydride, for instance, can decompose into acetic acid and carbon monoxide.[1]

  • Hydrolysis Product: The N-formyl group can be susceptible to hydrolysis back to indoline, especially during aqueous workup under acidic or basic conditions.[2][3]

  • C-Formylated Side Products: Although N-formylation is generally favored, small amounts of formylation on the aromatic ring (C-formylation) can occur under certain conditions.

  • Di-formylated Products: Over-reaction can potentially lead to the formation of di-formylated species, though this is less common under controlled conditions.

Q2: My reaction is complete according to TLC, but my yield is low. What are the potential causes?

Low yields in this compound synthesis can arise from several factors:

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or concentration of reactants can lead to incomplete conversion or the formation of side products.

  • Impure Starting Materials: The purity of indoline and the formylating agent is crucial. Impurities in the starting materials can lead to unwanted side reactions.

  • Product Loss During Workup: this compound may be partially lost during extraction if the pH is not carefully controlled, or due to hydrolysis.

  • Inefficient Purification: Choosing a suboptimal solvent system for chromatography or recrystallization can result in significant product loss.

Q3: My final this compound product is colored. What is the likely cause and how can I fix it?

A colored product is typically due to the presence of oxidized impurities. Indoline itself can be susceptible to oxidation. To address this:

  • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities.

  • Column Chromatography: This is a very effective method for separating the desired colorless product from colored byproducts.

  • Minimize Exposure to Air and Light: Both the indoline starting material and the reaction mixture should be protected from prolonged exposure to air and light to prevent oxidation.

Q4: How can I monitor the progress of my this compound synthesis?

Thin-Layer Chromatography (TLC) is a rapid and effective way to monitor the reaction.[4]

  • Stationary Phase: Silica gel 60 F254 plates are commonly used.

  • Mobile Phase: A mixture of ethyl acetate and hexane is a good starting point. A ratio of 3:7 (ethyl acetate:hexane) often provides good separation.[4] The this compound product will be more polar than the starting indoline and thus will have a lower Rf value.

  • Visualization: Spots can be visualized under a UV lamp (254 nm). Staining with potassium permanganate can also be used.[4]

Troubleshooting Guide for Side Product Removal

This guide addresses specific issues related to the removal of common side products during this compound purification.

Problem Potential Cause Recommended Solution
Presence of Unreacted Indoline Incomplete reaction or similar polarity to the product, making separation difficult.Column Chromatography: Use a gradient elution, starting with a low polarity mobile phase (e.g., 100% hexane) and gradually increasing the polarity with ethyl acetate. This should effectively separate the less polar indoline from the this compound. A typical eluent system is a gradient of ethyl acetate in hexane.[5] Recrystallization: If the concentration of indoline is low, recrystallization can be effective. A solvent system where this compound has lower solubility than indoline at cold temperatures should be chosen. Ethanol/water mixtures are often suitable.[6][7]
Hydrolysis of this compound during Workup Exposure to strong acidic or basic aqueous solutions during the extraction process.[2]Neutral Workup: Quench the reaction with ice-cold water or a saturated sodium bicarbonate solution instead of strong acids or bases.[5] Ensure extractions are performed in a timely manner to minimize contact time with the aqueous phase.
Streaking or Tailing of the Product on TLC/Column Chromatography The basic nitrogen of the indoline moiety can interact strongly with the acidic silica gel.Use of a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-2%), to the mobile phase. This neutralizes the acidic silanol groups on the silica surface, leading to better peak shapes.[8] Alternative Stationary Phase: Consider using neutral alumina as the stationary phase.
Poor Separation of Unknown Side Products The polarity of the side products is very similar to this compound.Optimize Chromatography Conditions: Experiment with different solvent systems for TLC to find an optimal mobile phase for separation. A longer chromatography column can also improve resolution.[9] Recrystallization: Attempt recrystallization from different solvent systems. Sometimes a mixture of solvents can provide better separation.

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography

This protocol describes a standard procedure for the purification of this compound using silica gel column chromatography.

  • TLC Analysis:

    • Prepare a TLC plate by spotting the crude reaction mixture, a co-spot (crude mixture and indoline), and the starting indoline.

    • Develop the plate in a chamber with an ethyl acetate/hexane (e.g., 3:7 v/v) mobile phase.[4]

    • Visualize the spots under UV light. The this compound should have a lower Rf than indoline.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexane).

    • Pour the slurry into a chromatography column and allow it to pack, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent like dichloromethane.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin eluting with the low-polarity mobile phase, collecting fractions.

    • Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate.

    • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification of this compound by Recrystallization

This protocol provides a general guideline for the recrystallization of this compound from an ethanol/water mixture.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the solid completely.[10]

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Slowly add hot water to the hot ethanol solution until the solution becomes slightly cloudy (the cloud point).

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[10]

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[11]

    • Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying:

    • Dry the purified crystals under vacuum to a constant weight.

Visualizations

Troubleshooting_Workflow cluster_purification Purification Strategy start Crude this compound tlc TLC Analysis (e.g., 3:7 EtOAc/Hexane) start->tlc unreacted_indoline Significant Unreacted Indoline? tlc->unreacted_indoline column_chromatography Column Chromatography (Gradient Elution) unreacted_indoline->column_chromatography Yes recrystallization Recrystallization (e.g., Ethanol/Water) unreacted_indoline->recrystallization No (minor impurity) final_product Pure this compound column_chromatography->final_product recrystallization->final_product

Caption: Troubleshooting workflow for this compound purification.

Reaction_Scheme cluster_side_products Potential Side Products Indoline Indoline N_Formylindoline This compound (Desired Product) Indoline->N_Formylindoline Formylation Unreacted_Indoline Unreacted Indoline Indoline->Unreacted_Indoline Incomplete Reaction Formylating_Agent Formylating Agent (e.g., HCOOH/Ac₂O) Formylating_Agent->N_Formylindoline Hydrolysis_Product Indoline (from hydrolysis) N_Formylindoline->Hydrolysis_Product Hydrolysis (Workup)

Caption: Simplified reaction scheme for this compound synthesis.

References

Technical Support Center: Purification of Crude N-Formylindoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude N-Formylindoline by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of purifying crude this compound?

A1: Purification is essential to remove unreacted starting materials, reagents, and byproducts from the synthesis of this compound. A pure sample is critical for accurate biological testing, subsequent reaction steps, and to meet regulatory standards in drug development.

Q2: What are the likely impurities in a crude this compound reaction mixture?

A2: Common impurities can include unreacted indoline, residual formylating agents (e.g., formic acid, or byproducts from reagents like N,N-dimethylformamide), and potentially over-formylated or other side-reaction products. In some formylation reactions of indoles, unidentified colored byproducts have been observed at the baseline during TLC analysis.[1]

Q3: What stationary phase is recommended for the column chromatography of this compound?

A3: Silica gel (60-120 or 230-400 mesh) is the most common and recommended stationary phase for the purification of moderately polar heterocyclic compounds like this compound.[2][3] Due to the slightly acidic nature of silica gel, if the this compound is found to be sensitive to acid, a neutral silica gel or deactivation of the silica gel with a small amount of a basic modifier like triethylamine in the mobile phase can be considered.[2]

Q4: How do I determine the optimal mobile phase for the separation?

A4: The ideal mobile phase should be determined by preliminary Thin Layer Chromatography (TLC) analysis. The goal is to find a solvent system that provides a good separation of this compound from its impurities and results in an Rf value of approximately 0.2-0.4 for this compound. A common starting solvent system is a mixture of ethyl acetate and hexane.[4][5]

Q5: Is this compound stable during column chromatography on silica gel?

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Poor Separation of Spots on TLC Incorrect mobile phase polarity.Adjust the solvent ratio. To increase the Rf value, increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system). To decrease the Rf, decrease the polarity.[4]
Product is not Eluting from the Column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (gradient elution). If the compound is still not eluting, a "methanol purge" (flushing the column with 100% methanol) can be used to elute highly polar compounds.[6]
Product Elutes Too Quickly with Impurities The mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane).
Streaking or Tailing of the Product Spot Sample overloading. The compound is interacting too strongly with the silica gel. The sample is not fully dissolved when loaded.Reduce the amount of crude material loaded onto the column. Add a small amount of a modifier to the mobile phase (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds).[6] Ensure the sample is fully dissolved in the loading solvent. Consider dry loading the sample.
Cracks Appearing in the Silica Gel Bed Improper packing of the column. The column has run dry.Ensure the silica gel is packed uniformly as a slurry and is not allowed to dry out at any point during the purification process.
Low Recovery of Purified Product The compound may be degrading on the silica gel. The compound may be irreversibly adsorbed to the silica. Incomplete elution.Minimize the purification time. Consider using a less acidic stationary phase like neutral alumina or deactivated silica.[2] Perform a methanol flush at the end of the elution to recover any strongly adsorbed material.[6] Ensure all fractions containing the product have been collected by monitoring with TLC.

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) for Mobile Phase Optimization
  • Preparation: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot the dissolved crude mixture onto a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a prepared mobile phase (e.g., start with 30% ethyl acetate in hexane).

  • Visualization: After the solvent front has nearly reached the top of the plate, remove the plate and visualize the spots under UV light (254 nm).

  • Analysis: Calculate the Rf value for the this compound spot. Adjust the mobile phase polarity to achieve an Rf value between 0.2 and 0.4.

Protocol 2: Column Chromatography Purification of this compound
  • Column Preparation:

    • Secure a glass chromatography column vertically.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel (e.g., 50-100 times the weight of the crude sample) in the initial, less polar mobile phase.[7]

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.

    • Once the silica has settled, add a protective layer of sand on top. Do not let the column run dry.

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to the solution.

    • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the prepared column.

  • Elution:

    • Begin elution with the optimized mobile phase as determined by TLC.

    • If separation is difficult, a gradient elution can be employed. Start with a less polar solvent mixture and gradually increase the polarity by adding more of the polar solvent.[8][9]

    • Collect the eluent in fractions.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which fractions contain the pure this compound.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Mobile Phase Optimization for this compound Purification

% Ethyl Acetate in HexaneObserved Rf of this compound (Approximate)Separation from Impurities
10%< 0.1Poor
20%~ 0.25Good
30%~ 0.4Moderate
40%> 0.5Poor

Note: These are hypothetical values and should be determined experimentally for each specific crude mixture.

Table 2: Typical Parameters for this compound Purification

ParameterRecommended Value/Procedure
Stationary Phase Silica Gel (60-120 or 230-400 mesh)
Mobile Phase Hexane/Ethyl Acetate (optimized via TLC)
Target Rf Value 0.2 - 0.4
Sample Loading Dry loading is recommended
Elution Mode Isocratic or Gradient
Fraction Analysis Thin Layer Chromatography (TLC) with UV visualization

Visualizations

experimental_workflow start Crude this compound tlc TLC Analysis to Optimize Mobile Phase start->tlc column_prep Prepare Silica Gel Column tlc->column_prep sample_load Load Sample onto Column (Dry Loading) column_prep->sample_load elution Elute with Optimized Mobile Phase sample_load->elution fraction_collection Collect Fractions elution->fraction_collection fraction_analysis Analyze Fractions by TLC fraction_collection->fraction_analysis combine_pure Combine Pure Fractions fraction_analysis->combine_pure Identify Pure Fractions solvent_removal Remove Solvent (Rotary Evaporation) combine_pure->solvent_removal end Pure this compound solvent_removal->end

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow start Poor Separation or Recovery check_tlc Review TLC Optimization start->check_tlc check_loading Assess Sample Loading start->check_loading check_column Inspect Column Packing start->check_column check_stability Consider Compound Stability start->check_stability adjust_mobile_phase Adjust Mobile Phase Polarity check_tlc->adjust_mobile_phase Rf not optimal reduce_sample Reduce Sample Amount check_loading->reduce_sample Overloaded repack_column Repack Column check_column->repack_column Cracks or Channels modify_conditions Use Deactivated Silica or Change Stationary Phase check_stability->modify_conditions Degradation Suspected

References

Technical Support Center: Obtaining Pure N-Formylindoline via Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful recrystallization of N-Formylindoline.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

Commonly employed solvent systems for the recrystallization of indole derivatives and other compounds with similar functionalities include:

  • Alcohols: Ethanol (EtOH) is often a good starting point for compounds with minor impurities.[1] Methanol and isopropanol are also viable options.

  • Mixed Solvent Systems: A mixture of a solvent in which the compound is soluble and a solvent in which it is less soluble can be very effective.[3] Common combinations include ethanol/water, acetone/hexane, or ethyl acetate/hexane.[1] For instance, you can dissolve this compound in a minimal amount of hot ethanol and then slowly add water until the solution becomes cloudy, then reheat to clarify before cooling.

It is highly recommended to perform small-scale solvent screening tests to identify the optimal solvent or solvent mixture for your specific sample.

Q2: My this compound is not dissolving in the hot solvent. What should I do?

A2: If your compound is not dissolving, consider the following:

  • Insufficient Solvent: You may not have added enough solvent. Add small, incremental portions of the hot solvent until the solid dissolves. However, avoid adding a large excess, as this will reduce your final yield.[4]

  • Incorrect Solvent Choice: The chosen solvent may be inappropriate for this compound. Re-evaluate the polarity of the solvent and your compound. If the compound remains insoluble even in a large volume of boiling solvent, you will need to select a different solvent.

  • Insoluble Impurities: The undissolved solid might be an insoluble impurity. If you have added a reasonable amount of solvent and your product should be soluble, perform a hot filtration to remove the insoluble material before allowing the solution to cool.

Q3: No crystals are forming after the solution has cooled. How can I induce crystallization?

A3: This phenomenon is known as supersaturation. Here are several techniques to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of pure this compound, add it to the supersaturated solution. This "seed crystal" will act as a template for further crystallization.

  • Reducing Solvent Volume: If the solution is too dilute, you can gently heat it to evaporate some of the solvent, thereby increasing the concentration of the compound. Then, allow it to cool again.

  • Lowering the Temperature: Once the solution has reached room temperature, placing it in an ice bath can further decrease the solubility and promote crystallization.[4]

Q4: My final product has a low yield. What are the common causes?

A4: A low yield can be attributed to several factors:

  • Using too much solvent: This is a very common reason for low recovery, as a significant amount of the product will remain in the mother liquor.[4]

  • Premature crystallization: If the solution cools too quickly during hot filtration, some product may crystallize out along with the impurities. Ensure your filtration apparatus is pre-heated.

  • Incomplete crystallization: Ensure the solution is cooled for a sufficient amount of time, including in an ice bath, to maximize crystal formation.[4]

  • Washing with a large volume of cold solvent: While washing the collected crystals is necessary to remove residual impurities, using too much cold solvent can dissolve some of the product. Use a minimal amount of ice-cold solvent for washing.

Q5: The recrystallized this compound is colored. How can I remove the color?

A5: Colored impurities are common in the synthesis of indole-containing compounds. These are often due to oxidation or polymeric byproducts.

  • Activated Carbon (Charcoal): You can add a small amount of activated carbon to the hot, dissolved solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount, as it can also adsorb some of your desired product.

  • Repeat Recrystallization: A second recrystallization may be necessary to remove persistent impurities.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the recrystallization of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Oiling Out The boiling point of the solvent is higher than the melting point of the solute. The compound is precipitating from a supersaturated solution too quickly.Reheat the solution to dissolve the oil. Add a small amount of additional solvent to decrease the saturation. Allow the solution to cool more slowly.
Crystals Crash Out Too Quickly The solution is too concentrated. The solvent is not ideal.Add a small amount of additional hot solvent to the dissolved solution before cooling. Consider a different solvent or a mixed solvent system to achieve a more gradual crystallization.
Impure Final Product (by TLC or m.p.) Inefficient removal of impurities. Co-crystallization of impurities with the product.Ensure the correct solvent is chosen where the impurity is either very soluble or insoluble. A second recrystallization may be needed. Consider a different purification technique like column chromatography if recrystallization is ineffective.
Difficulty Filtering Crystals Crystals are too fine (powdery).This can happen if the solution cools too rapidly. For the next attempt, ensure slow cooling to form larger crystals.

Quantitative Data: Solvent Properties

While specific solubility data for this compound is not available, the following table summarizes the physical properties of common solvents that can be used for solvent screening. The choice of solvent should be guided by the principle of "like dissolves like" and the need for differential solubility with temperature.

SolventClassBoiling Point (°C)Polarity Index
Hexane Nonpolar690.1
Toluene Nonpolar1112.4
Ethyl Acetate Polar Aprotic774.4
Acetone Polar Aprotic565.1
Isopropanol Polar Protic823.9
Ethanol Polar Protic784.3
Methanol Polar Protic655.1
Water Polar Protic10010.2

Data compiled from various sources. Polarity index is a relative measure.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology for the recrystallization of this compound. The choice of solvent should be determined by prior small-scale testing.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethanol or an Ethanol/Water mixture)

  • Erlenmeyer flasks

  • Hotplate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent, just enough to create a slurry. Heat the mixture to the solvent's boiling point while stirring. Continue to add small portions of the hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a very small amount of activated carbon and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: If you used activated carbon or if there are insoluble impurities, perform a hot filtration. Preheat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the solid impurities.

  • Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the flask during this initial cooling period.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven at a moderate temperature.

Workflow and Logic Diagrams

Recrystallization_Workflow start Start: Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration cool Cool Slowly to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end_product Pure this compound dry->end_product

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Logic start Problem Encountered no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out low_yield Low Yield start->low_yield scratch Scratch Flask no_crystals->scratch Try add_solvent Reheat and Add More Solvent oiling_out->add_solvent check_solvent_amount Review Solvent Volume low_yield->check_solvent_amount seed Add Seed Crystal scratch->seed If fails concentrate Concentrate Solution seed->concentrate If fails slow_cool Cool More Slowly add_solvent->slow_cool check_cooling_time Ensure Adequate Cooling Time check_solvent_amount->check_cooling_time Also check

Caption: Troubleshooting logic for common recrystallization issues.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Indoline Formylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with low conversion rates during indoline formylation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low conversion rates in indoline formylation?

Low conversion rates in indoline formylation can stem from several factors, primarily related to the reactivity of the indoline substrate and the reaction conditions. Common causes include:

  • Deactivated Aromatic Ring: The benzene ring of the indoline system is less electron-rich than that of indole, making it less reactive towards electrophilic formylation. Electron-withdrawing groups on the indoline ring will further decrease its reactivity.[1]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of solvent and catalyst are critical and often require careful optimization.[1]

  • Reagent Quality and Stoichiometry: The purity and activity of the formylating agent and any catalysts are crucial. For instance, in the Vilsmeier-Haack reaction, the Vilsmeier reagent can be deactivated by moisture.[2] Incorrect stoichiometry can also lead to incomplete reactions.

  • Side Reactions: The formation of undesired byproducts, such as N-formylation or the formation of polymeric materials, can consume the starting material and reduce the yield of the desired C-formylated product.[2]

  • Protecting Group Effects: The nature of the protecting group on the indoline nitrogen can significantly influence the reaction's outcome. Some protecting groups can be electron-withdrawing, deactivating the ring, or may not be stable under the reaction conditions.

Q2: How do I choose the appropriate formylation method for my indoline substrate?

The choice of formylation method depends on the specific indoline substrate, its substituents, and the desired regioselectivity. The two most common methods are the Vilsmeier-Haack and the Duff reaction.

  • Vilsmeier-Haack Reaction: This method is generally effective for electron-rich aromatic compounds.[3][4] For indolines, which are less electron-rich than indoles, harsher conditions might be necessary. It typically employs phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[3][5]

  • Duff Reaction: This reaction is suitable for activated aromatic compounds, particularly phenols and anilines, using hexamethylenetetramine (HMTA) as the formyl source.[6][7] It is generally considered a milder alternative to the Vilsmeier-Haack reaction but may result in lower yields.[6]

Q3: Can N-formylation compete with C-formylation, and how can I control it?

Yes, N-formylation is a common competing reaction, especially if the nitrogen atom of the indoline is unprotected. The lone pair of electrons on the nitrogen can act as a nucleophile and react with the formylating agent.

To favor C-formylation over N-formylation, consider the following:

  • Protecting the Nitrogen: The most effective strategy is to protect the indoline nitrogen with a suitable protecting group, such as an acetyl or a tosyl group. This removes the nucleophilicity of the nitrogen and directs the electrophilic attack to the aromatic ring.

  • Choice of Formylating Agent: Some formylating agents may have a higher selectivity for C-formylation over N-formylation under specific conditions.

Q4: What are common side products in indoline formylation, and how can they be minimized?

Besides N-formylation, other side reactions can occur:

  • Di-formylation: If the aromatic ring is highly activated, or if an excess of the formylating agent is used, multiple formyl groups can be introduced onto the ring.[8] To minimize this, use a stoichiometric amount of the formylating agent and milder reaction conditions.

  • Polymerization/Decomposition: Harsh reaction conditions, such as high temperatures or prolonged reaction times, can lead to the decomposition of the starting material or the product, resulting in the formation of polymeric tars.[2] Careful monitoring of the reaction progress is essential.

  • Formation of Cyano Derivatives: In Vilsmeier-Haack reactions, the formation of cyanoindoline as a byproduct can occur, especially in the presence of nitrogen-containing impurities.[9] Using high-purity reagents and an inert atmosphere can help mitigate this.[9]

Troubleshooting Guides

Low Conversion Rate in Vilsmeier-Haack Formylation

Problem: The conversion of the indoline starting material to the desired formylated product is low, as determined by TLC or HPLC analysis.

Troubleshooting Workflow:

Troubleshooting_Vilsmeier_Haack start Low Conversion in Vilsmeier-Haack check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions 2. Assess Reaction Conditions check_reagents->check_conditions Reagents OK optimize_reaction 4. Optimize Reaction Parameters check_reagents->optimize_reaction Reagents Faulty (Use fresh/pure reagents, adjust stoichiometry) check_workup 3. Evaluate Work-up Procedure check_conditions->check_workup Conditions Seem Appropriate check_conditions->optimize_reaction Suboptimal Conditions (Adjust temp/time) check_workup->optimize_reaction Work-up Issues Identified (e.g., product loss during extraction) solution Improved Conversion optimize_reaction->solution

Caption: Troubleshooting workflow for low conversion in Vilsmeier-Haack formylation.

Detailed Troubleshooting Steps:

Potential Cause Recommended Solution
Inactive Vilsmeier Reagent The Vilsmeier reagent is sensitive to moisture. Ensure that the POCl₃ and DMF are of high purity and handled under anhydrous conditions. Prepare the reagent fresh for each reaction.[2]
Low Reactivity of Indoline Substrate Indolines are less reactive than indoles. Consider increasing the reaction temperature or prolonging the reaction time. Monitor the reaction progress carefully to avoid decomposition. If the indoline has electron-withdrawing substituents, a more forcing formylation method might be necessary.
Incorrect Stoichiometry Ensure that the molar ratio of the Vilsmeier reagent to the indoline substrate is appropriate. A common starting point is 1.5 to 2.0 equivalents of the Vilsmeier reagent.
Suboptimal Solvent While DMF is part of the Vilsmeier reagent, the reaction can be performed in a co-solvent. Ensure the indoline is soluble in the reaction mixture.
Product Degradation The formylated indoline may be unstable under the reaction or work-up conditions. A careful and rapid work-up procedure is recommended. Neutralize the reaction mixture promptly upon completion.

Table 1: Effect of Reaction Conditions on Indole Formylation Yield (as a proxy for Indoline)

EntryFormylating AgentCatalystSolventTemperature (°C)Time (h)Yield (%)
1POCl₃/DMF-DMF35197
2Trimethyl OrthoformateBF₃·OEt₂NeatRoom Temp5 min82
3Trimethyl OrthoformateBi(OTf)₃DCMRoom Temp-0
4Formaldehyde/aq. NH₃FeCl₃DMF130-up to 93

Data adapted from various sources for indole formylation and should be considered as a guideline for optimizing indoline formylation.[10][11][12][13]

Low Conversion Rate in Duff Reaction

Problem: The Duff reaction on an indoline substrate results in a low yield of the desired formylated product.

Troubleshooting Workflow:

Troubleshooting_Duff_Reaction start Low Conversion in Duff Reaction check_activation 1. Assess Substrate Activation start->check_activation check_acid 2. Verify Acid Catalyst check_activation->check_acid Substrate is sufficiently activated solution Improved Conversion check_activation->solution Substrate is deactivated (Consider alternative method) check_reagents_stoich 3. Check Reagent Quality & Stoichiometry check_acid->check_reagents_stoich Acid is appropriate optimize 4. Optimize Reaction Conditions check_acid->optimize Inappropriate acid (Try different acid catalyst) check_reagents_stoich->optimize Reagents OK check_reagents_stoich->solution Reagents Faulty (Use fresh HMTA, adjust stoichiometry) optimize->solution

Caption: Troubleshooting workflow for low conversion in the Duff reaction.

Detailed Troubleshooting Steps:

Potential Cause Recommended Solution
Insufficiently Activated Substrate The Duff reaction typically requires a strongly electron-donating group on the aromatic ring.[6] If your indoline is not sufficiently activated, the reaction may be very slow or not proceed at all. Consider a more potent formylation method.
Inappropriate Acid Catalyst The choice of acid is crucial. While boric acid/glycerol is traditional, stronger acids like trifluoroacetic acid (TFA) can sometimes improve yields, but may also lead to side reactions.[7]
Poor Quality Hexamethylenetetramine (HMTA) Ensure that the HMTA is of good quality and dry.
Suboptimal Temperature and Reaction Time The Duff reaction often requires heating.[7] The optimal temperature and reaction time will depend on the substrate and should be determined experimentally. Monitor the reaction by TLC to avoid decomposition at high temperatures.
Hydrolysis Step is Incomplete The final step of the Duff reaction is the hydrolysis of an imine intermediate. Ensure that the hydrolysis conditions (e.g., heating with aqueous acid) are sufficient for complete conversion to the aldehyde.

Experimental Protocols

General Protocol for Vilsmeier-Haack Formylation of N-Acetylindoline
  • Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the stirred DMF solution over 30 minutes, ensuring the temperature does not exceed 5 °C. After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.[9]

  • Formylation Reaction: Dissolve N-acetylindoline (1 equivalent) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent (e.g., 1,2-dichloroethane). Add the N-acetylindoline solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and then heat to 50-70 °C for 2-4 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice with vigorous stirring. Slowly add a saturated aqueous solution of sodium bicarbonate or sodium hydroxide to neutralize the mixture to a pH of 7-8.[9]

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[9]

  • Purification: Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired formylated N-acetylindoline.[9]

General Protocol for Duff Reaction on 7-Methoxyindoline
  • Reaction Setup: In a round-bottom flask, combine 7-methoxyindoline (1 equivalent), hexamethylenetetramine (HMTA, 2-3 equivalents), and glacial acetic acid or trifluoroacetic acid.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.

  • Hydrolysis: After the starting material has been consumed, cool the reaction mixture and pour it into a mixture of ice and dilute sulfuric acid. Heat the mixture (e.g., steam distillation if the product is volatile, or reflux) to hydrolyze the intermediate imine to the aldehyde.

  • Work-up and Extraction: If the product is not volatile, extract the cooled aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain the formylated 7-methoxyindoline.

Reaction Monitoring and Purification

Monitoring the Reaction:

  • Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of the reaction by observing the disappearance of the starting material spot and the appearance of the product spot.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC can be used to determine the conversion rate and the formation of any byproducts in real-time.[14][15] A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of formic or trifluoroacetic acid) is often a good starting point for method development.[16]

Purification:

  • Column Chromatography: This is the most common method for purifying the formylated indoline product from unreacted starting material and side products. Silica gel is typically used as the stationary phase, with a gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) as the mobile phase.[9]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective method for obtaining a highly pure compound.

Signaling Pathways and Logical Relationships

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Electrophilic Attack Indoline N-Protected Indoline Indoline->Intermediate Product Formyl-Indoline Intermediate->Product Hydrolysis Hydrolysis (H2O, work-up) Hydrolysis->Product

Caption: Simplified mechanism of the Vilsmeier-Haack formylation of an N-protected indoline.

This technical support guide provides a starting point for troubleshooting low conversion rates in indoline formylation. Successful optimization often requires a systematic approach to adjusting reaction parameters and careful analysis of the reaction mixture.

References

effect of reaction temperature on N-Formylindoline formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Formylindoline. The following information addresses common issues related to the effect of reaction temperature on yield, purity, and reaction time.

Effect of Reaction Temperature on this compound Formation: A Summary

The reaction temperature is a critical parameter in the N-formylation of indoline, significantly influencing the reaction rate, product yield, and the formation of impurities. Generally, higher temperatures accelerate the reaction, but can also lead to the formation of undesired side products and decomposition of the desired product. Finding the optimal temperature is therefore a key aspect of process development.

The following table summarizes the expected impact of different temperature ranges on the synthesis of this compound based on general principles of organic synthesis and data from related formylation reactions.

Temperature RangeExpected Reaction RateTypical Yield of this compoundPotential for Side Product FormationRemarks
Room Temperature (20-25°C) Very Slow / NegligibleLow to ModerateLowReaction may require a highly active catalyst or formylating agent to proceed at a practical rate.
Moderate Temperatures (50-80°C) ModerateGood to ExcellentModerateOften represents a good balance between reaction rate and selectivity. An optimal temperature within this range is common for many N-formylation protocols.[1][2]
Elevated Temperatures (80-120°C) FastModerate to GoodModerate to HighIncreased risk of side reactions, such as decomposition or the formation of colored impurities. Reaction time must be carefully monitored to prevent product degradation.[3]
High Temperatures (>120°C) Very FastVariable / Potentially LowHighSignificant potential for thermal decomposition of starting materials, reagents, and the this compound product. Often leads to complex reaction mixtures and difficult purification.[4]

Frequently Asked Questions (FAQs)

Q1: My N-formylation of indoline at room temperature is extremely slow. What can I do to improve the reaction rate?

A1: At room temperature, the N-formylation of indoline can be kinetically slow. To accelerate the reaction, you can:

  • Increase the reaction temperature: Gradually increasing the temperature to a moderate range (e.g., 50-80°C) will significantly increase the reaction rate.

  • Use a catalyst: If not already in use, employing a suitable catalyst (e.g., a Lewis acid or a solid-supported catalyst) can dramatically speed up the reaction even at lower temperatures.

  • Choose a more reactive formylating agent: Some formylating agents are inherently more reactive than others. Consider switching to a more potent reagent if your current one is not effective at room temperature.

Q2: I am observing a significant amount of dark, tarry side products in my reaction mixture when heating at 100°C. What is the likely cause and how can I prevent this?

A2: The formation of dark, insoluble materials at elevated temperatures is often indicative of thermal decomposition of the starting materials, reagents, or the this compound product.[4] To mitigate this:

  • Lower the reaction temperature: Reduce the temperature to a milder range (e.g., 70-80°C) and monitor the reaction progress over a longer period.

  • Shorten the reaction time: Use techniques like TLC or LC-MS to monitor the reaction and stop it as soon as the starting material is consumed to avoid prolonged heating.

  • Ensure an inert atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may be exacerbated at higher temperatures.

Q3: What is the optimal temperature for the N-formylation of indoline?

A3: The optimal temperature is highly dependent on the specific formylating agent, solvent, and catalyst being used. However, for many common N-formylation procedures, a temperature range of 60-80°C often provides a good balance between a reasonable reaction rate and minimal side product formation.[1][2] It is always recommended to perform small-scale optimization experiments to determine the ideal temperature for your specific reaction conditions.

Q4: Can I run the N-formylation of indoline without a solvent, and how does temperature play a role in this case?

A4: Yes, solvent-free (neat) N-formylation reactions are possible and can be advantageous in terms of green chemistry and simplified work-up. In such cases, temperature control is even more critical. The reaction mixture's viscosity can change, and localized heating can occur. It is advisable to start at a moderate temperature and ensure efficient stirring to maintain homogeneity and uniform heat distribution.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low to no conversion of indoline Reaction temperature is too low.Gradually increase the reaction temperature in 10°C increments and monitor the reaction progress.
Inactive formylating agent or catalyst.Ensure the formylating agent and catalyst are fresh and of high purity. Consider switching to a more reactive alternative.
Formation of multiple unidentified spots on TLC Reaction temperature is too high, leading to decomposition.Lower the reaction temperature and monitor the reaction closely to avoid over-heating.
Presence of impurities in starting materials or solvents.Use purified starting materials and high-purity, dry solvents.
Product appears discolored (yellow to brown) Thermal degradation of the product at elevated temperatures.Reduce the reaction temperature and/or reaction time. Purify the crude product using column chromatography or recrystallization.
Air oxidation.Conduct the reaction under an inert atmosphere (N₂ or Ar).
Inconsistent yields between batches Poor temperature control.Use a reliable heating mantle with a temperature controller and ensure consistent stirring for uniform heat distribution.
Variations in the quality of reagents.Use reagents from the same batch or ensure consistent quality for each reaction.

Experimental Protocols

General Protocol for N-Formylation of Indoline with Formic Acid

This protocol is a generalized procedure and may require optimization for specific substrates and scales.

Materials:

  • Indoline

  • Formic Acid (or another suitable formylating agent)

  • Optional: Catalyst (e.g., iodine, indium)[1][2]

  • Anhydrous solvent (e.g., toluene, acetonitrile, or solvent-free)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add indoline (1.0 eq.).

  • If using a solvent, add the appropriate volume of anhydrous solvent.

  • Add the formylating agent (e.g., formic acid, 1.1 - 2.0 eq.).

  • If applicable, add the catalyst (e.g., 5 mol% iodine).[1]

  • Heat the reaction mixture to the desired temperature (e.g., 70°C) and stir.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Dilute the residue with ethyl acetate and carefully quench with a saturated sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product reagents Combine Indoline, Formylating Agent, & Catalyst heating Heat to Desired Temperature (e.g., 25-120°C) reagents->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Quench Reaction monitoring->quench Reaction Complete extract Extraction quench->extract purify Purification (Chromatography/ Recrystallization) extract->purify product This compound purify->product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Logic start Low Yield of This compound temp_check Is the reaction temperature optimized? start->temp_check too_low Increase Temperature temp_check->too_low No (Too Low) side_products Are there significant side products? temp_check->side_products Yes end Improved Yield too_low->end too_high Decrease Temperature optimize_time Optimize Reaction Time too_high->optimize_time side_products->too_high Yes purify_reagents Purify Reagents & Solvents side_products->purify_reagents No optimize_time->end purify_reagents->end

Caption: A logical workflow for troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Efficient N-Formylindoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of N-formylindoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for the N-formylation of indoline?

A1: Several catalytic systems are employed for the N-formylation of indoline and related amines. Common choices include iodine, zinc oxide (ZnO), and various transition metal complexes based on ruthenium, copper, and iron. The selection of the catalyst often depends on factors like cost, availability, reaction conditions, and desired yield and selectivity.

Q2: My N-formylation reaction is giving a low yield. What are the potential causes?

A2: Low yields in N-formylation reactions can stem from several factors:

  • Suboptimal Reaction Conditions: Temperature, pressure, and reaction time can significantly impact the yield.[1]

  • Catalyst Inactivity or Degradation: The chosen catalyst may not be active enough or could be degrading under the reaction conditions.

  • Poor Quality of Reagents: Impurities in the indoline, formylating agent, or solvent can lead to side reactions and lower the yield.[1][2]

  • Presence of Moisture: Some catalytic systems are sensitive to moisture, which can quench the catalyst or reagents.[3]

Q3: I am observing the formation of side products in my reaction. What are they and how can I minimize them?

A3: Side product formation is a common issue. In the context of this compound synthesis, potential side products could arise from over-formylation, ring-opening, or other undesired reactions. To minimize their formation, consider the following:

  • Optimize Reaction Conditions: Lowering the reaction temperature or reducing the reaction time can sometimes improve selectivity.[4]

  • Adjust Stoichiometry: Using a precise stoichiometry of the formylating agent can prevent over-formylation.[3]

  • Choice of Catalyst: Some catalysts offer higher selectivity than others. It may be necessary to screen different catalysts to find the one that minimizes side product formation.

Q4: How do I choose the most suitable catalyst for my specific application?

A4: The choice of catalyst depends on several factors:

  • Cost and Availability: For large-scale synthesis, cost-effective and readily available catalysts like iodine or ZnO are often preferred.[5][6]

  • Reaction Conditions: Some catalysts require high temperatures or pressures, while others operate under mild conditions.[6][7] The stability of your substrate and the available equipment will influence this choice.

  • Green Chemistry Principles: If environmental impact is a concern, solvent-free conditions or the use of non-toxic catalysts like molecular iodine are advantageous.[5]

  • Desired Yield and Purity: For applications requiring high purity, a more selective but potentially more expensive catalyst might be justified.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Possible Cause Troubleshooting Step
Inactive Catalyst - Verify the catalyst's activity. If possible, test it on a known, reliable reaction. - For solid catalysts, ensure proper activation if required.
Incorrect Reaction Conditions - Systematically vary the temperature, pressure, and reaction time to find the optimal parameters.[1] - Ensure proper mixing to overcome mass transfer limitations.
Poor Reagent Quality - Use freshly distilled or purified indoline and formylating agent. - Ensure solvents are anhydrous if the reaction is moisture-sensitive.[3]
Catalyst Poisoning - Impurities in the starting materials or solvent can act as catalyst poisons.[8] Purify all reagents thoroughly.
Issue 2: Formation of Multiple Products (Low Selectivity)
Possible Cause Troubleshooting Step
Over-formylation - Reduce the amount of the formylating agent used. - Monitor the reaction closely using techniques like TLC or GC-MS and stop it once the desired product is formed.
Side Reactions - Lowering the reaction temperature can often improve selectivity by favoring the kinetic product.[4] - Screen different catalysts to find one with higher selectivity for N-formylation.
Impure Starting Materials - As with low yield, impurities can lead to a variety of side reactions.[1][2] Ensure the purity of all reagents.

Catalyst Performance Data

The following tables summarize the performance of various catalysts for the N-formylation of amines, which can serve as a starting point for selecting a catalyst for this compound synthesis.

Table 1: Comparison of Catalysts for N-Formylation of Amines

CatalystFormylating AgentTemperature (°C)Time (h)Yield (%)Reference
Iodine (5 mol%) Formic Acid700.5 - 2up to 94[5]
ZnO (50 mol%) Formic Acid700.17 - 12Good to Excellent[9]
FeCl₃ (2 mol%) Formaldehyde/aq. NH₃130-up to 93[10]
Indium (0.1 equiv) Formic Acid70-High[11]
Ru-complex N-methylaniline--Good[12]
AuPd–Fe₃O₄ MethanolRoom Temp--[13]

Experimental Protocols

Protocol 1: N-Formylation of Indoline using Iodine Catalyst[5]
  • Reaction Setup: In a round-bottom flask, combine indoline (1.0 mmol), formic acid (2.0 mmol, 2 equivalents), and iodine (0.05 mmol, 5 mol%).

  • Reaction Conditions: Stir the mixture at 70°C. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

  • Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Protocol 2: N-Formylation of Indoline using ZnO Catalyst[6]
  • Reaction Setup: In a sealed vessel, combine indoline (1.0 mmol), phenylsilane (1.0 mmol), and ZnO catalyst (5 mg).

  • Reaction Conditions: Pressurize the vessel with CO₂ (1 MPa) and heat the mixture at 40°C for 120 minutes with stirring.

  • Work-up: After cooling the reactor to room temperature, vent the CO₂ carefully.

  • Purification: The product can be isolated and purified by standard techniques such as column chromatography.

Visualizations

Catalyst_Selection_Workflow start Start: this compound Synthesis scale Scale of Synthesis? start->scale large_scale Large Scale scale->large_scale Yes lab_scale Lab Scale scale->lab_scale No cost_catalyst Consider Cost-Effective Catalysts (e.g., Iodine, ZnO) large_scale->cost_catalyst performance_catalyst Consider High-Performance Catalysts (e.g., Ru, Ir, Fe complexes) lab_scale->performance_catalyst conditions Reaction Condition Constraints? cost_catalyst->conditions performance_catalyst->conditions mild_conditions Mild Conditions Required conditions->mild_conditions Yes robust_conditions Robust Conditions Possible conditions->robust_conditions No select_mild Select Catalysts for Mild Conditions (e.g., AuPd-Fe3O4 at RT) mild_conditions->select_mild select_robust Broader Catalyst Choice Available robust_conditions->select_robust troubleshooting Troubleshooting Required? select_mild->troubleshooting select_robust->troubleshooting low_yield Low Yield troubleshooting->low_yield Yes side_products Side Products troubleshooting->side_products Yes end Successful Synthesis troubleshooting->end No optimize_conditions Optimize Reaction Conditions (Temp, Time, Conc.) low_yield->optimize_conditions check_reagents Check Reagent Purity low_yield->check_reagents side_products->optimize_conditions optimize_conditions->end check_reagents->end

Caption: Workflow for catalyst selection and troubleshooting in this compound synthesis.

Catalytic_Cycle catalyst Active Catalyst (e.g., Cu(I)) oxidation1 Oxidation to Formaldehyde catalyst->oxidation1 Oxidant methanol Methanol (CH3OH) methanol->oxidation1 formaldehyde Formaldehyde (CH2O) oxidation1->formaldehyde condensation Condensation formaldehyde->condensation indoline Indoline indoline->condensation hemiaminal Hemiaminal Intermediate condensation->hemiaminal oxidation2 Oxidative Dehydrogenation hemiaminal->oxidation2 product This compound oxidation2->product catalyst_regen Catalyst Regeneration oxidation2->catalyst_regen H2 catalyst_regen->catalyst

Caption: Proposed catalytic cycle for N-formylation of amines using methanol as a C1 source.

References

Technical Support Center: Managing the Stability of N-Formylindoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the stability of N-Formylindoline during storage and throughout experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound is primarily influenced by several factors, including:

  • Temperature: Elevated temperatures can accelerate degradation.

  • pH: The formamide group is susceptible to hydrolysis under both acidic and basic conditions.

  • Light: Exposure to light, particularly UV radiation, can lead to photodegradation.

  • Oxidizing Agents: The indoline ring is prone to oxidation.

  • Humidity: Moisture can facilitate hydrolytic degradation.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure maximum stability, this compound should be stored in a cool, dark, and dry place. For long-term storage, it is recommended to keep the compound at -20°C or below in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen to minimize oxidation.

Q3: I've noticed a change in the color of my this compound sample. What could be the cause?

A3: A color change in your this compound sample, such as the appearance of a yellow or brownish hue, is often an indicator of degradation, likely due to oxidation of the indoline ring to form colored indole derivatives or other degradation products. It is advisable to re-analyze the purity of the sample before use.

Q4: Can I store this compound in solution?

A4: Storing this compound in solution is generally not recommended for long periods due to the risk of solvent-mediated degradation. If you need to prepare a stock solution, use a dry, aprotic solvent and store it at -80°C in small aliquots to avoid repeated freeze-thaw cycles. It is best to prepare fresh solutions for each experiment.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Experimental Results

Symptoms:

  • Loss of biological activity.

  • Poor reproducibility of experimental data.

  • Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS).

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Degradation of Solid Compound 1. Verify Storage Conditions: Ensure the compound has been stored at the recommended temperature, protected from light, and in a tightly sealed container. 2. Assess Purity: Re-analyze the purity of the this compound solid using a validated analytical method (see Experimental Protocols). 3. Consider Repurification: If significant degradation is observed, consider repurifying the compound if possible.
Degradation in Solution 1. Prepare Fresh Solutions: Always prepare solutions of this compound immediately before use. 2. Solvent Choice: Use high-purity, dry, aprotic solvents for stock solutions. Avoid reactive solvents. 3. pH of Aqueous Buffers: If using aqueous buffers, ensure the pH is near neutral and that the buffer components are compatible with the compound. Perform a stability study in your experimental buffer if necessary.
Contamination 1. Use High-Purity Solvents and Reagents: Ensure all solvents and reagents used in your experiments are of high purity and free from contaminants that could promote degradation. 2. Proper Handling: Use clean labware and follow good laboratory practices to avoid cross-contamination.
Issue 2: Appearance of Degradation Products in Analysis

Symptoms:

  • New peaks observed in HPLC or LC-MS analysis of a stored sample.

  • Decrease in the peak area of this compound over time.

Potential Degradation Pathways and Products:

Degradation Pathway Potential Degradation Product(s) Contributing Factors
Oxidation Indole, N-FormylindoleExposure to air (oxygen), presence of metal ions.
Acid Hydrolysis Indoline, Formic AcidLow pH conditions.
Base Hydrolysis Indoline, FormateHigh pH conditions.
Photodegradation Various complex productsExposure to UV or visible light.
Thermal Degradation Various decomposition productsHigh temperatures.

Data Presentation: Illustrative Stability of this compound

The following tables provide an illustrative summary of this compound stability under various stress conditions. Note: These are example data and should be confirmed by a stability study for your specific batch and storage conditions.

Table 1: Effect of Temperature on Solid this compound Purity Over 6 Months

Storage TemperatureInitial Purity (%)1 Month (%)3 Months (%)6 Months (%)
-20°C 99.899.799.699.5
4°C 99.899.599.098.2
25°C (Room Temp) 99.898.997.595.1
40°C 99.897.294.189.8

Table 2: Effect of pH on this compound in Aqueous Solution at 25°C for 24 Hours

pHInitial Concentration (µg/mL)6 Hours (µg/mL)12 Hours (µg/mL)24 Hours (µg/mL)% Degradation
2.0 (0.01 M HCl) 10092.585.375.124.9%
7.0 (Phosphate Buffer) 10099.899.699.20.8%
10.0 (Carbonate Buffer) 10090.181.268.931.1%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and establish the stability-indicating nature of an analytical method.[1][2][3]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or methanol.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

  • Thermal Degradation: Place the solid this compound in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound and a solution (100 µg/mL in acetonitrile) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[4][5] A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At appropriate time points (e.g., 0, 2, 4, 8, 24 hours for solutions; 0, 24, 48 hours for solid), withdraw an aliquot of the stressed sample.

  • Neutralize the acid and base hydrolysis samples.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This method is designed to separate this compound from its potential degradation products.[6][7]

  • Instrumentation: HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 20
    20 80
    25 80
    26 20

    | 30 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

Degradation_Pathways N_Formylindoline This compound Indole Indole / N-Formylindole N_Formylindoline->Indole Oxidation (O2, light) Indoline Indoline N_Formylindoline->Indoline Hydrolysis Photo_Products Photodegradation Products N_Formylindoline->Photo_Products Light Thermal_Products Thermal Degradation Products N_Formylindoline->Thermal_Products Heat Formic_Acid Formic Acid / Formate Indoline->Formic_Acid Hydrolysis

Caption: Potential degradation pathways of this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Solid Check Purity of Solid this compound Start->Check_Solid Check_Solution Investigate Solution Stability Start->Check_Solution Purity_OK Purity > 98%? Check_Solid->Purity_OK Use_Fresh Prepare Fresh Solution Before Each Use Check_Solution->Use_Fresh Purity_OK->Check_Solution Yes Repurify Repurify or Obtain New Batch Purity_OK->Repurify No Check_Solvent Verify Solvent Purity and Dryness Use_Fresh->Check_Solvent Check_pH Control pH of Aqueous Solutions Check_Solvent->Check_pH End Proceed with Experiment Check_pH->End

References

Technical Support Center: Scale-Up Synthesis of N-Formylindoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of N-Formylindoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the N-formylation of indoline, and which is most suitable for scale-up?

The most prevalent methods for N-formylating indoline involve the use of a formylating agent. Common agents include formic acid, either alone or in combination with a dehydrating agent like acetic anhydride, which forms the highly reactive acetic formic anhydride in situ. Other methods utilize formylating agents like N,N-dimethylformamide (DMF) with phosphorus oxychloride (Vilsmeier-Haack reaction) or cyanomethylformate. For scale-up, the use of formic acid with acetic anhydride is often favored due to the relatively low cost of reagents and high yields. However, careful control of the exothermic reaction is crucial.

Q2: What are the primary challenges when scaling up the synthesis of this compound?

Scaling up the synthesis of this compound presents several challenges:

  • Exothermic Reaction Control: The reaction of indoline with formylating agents, particularly acetic formic anhydride, is often exothermic. What is manageable on a small scale can lead to a thermal runaway in a large reactor if not properly controlled.

  • Mass and Heat Transfer: Inefficient mixing and heat transfer in large reactors can lead to localized "hot spots," promoting side reactions and degradation of the product.

  • Reagent Addition Rate: The rate of addition of reagents, easily controlled in the lab, becomes a critical parameter at scale to maintain temperature and reaction control.

  • Work-up and Purification: Handling and purifying large quantities of product can be challenging. Crystallization, a common purification method, may require optimization at a larger scale to achieve the desired purity and crystal form.

  • Safety: Handling large quantities of corrosive and flammable materials like formic acid and acetic anhydride requires stringent safety protocols and appropriate equipment.

Q3: How do impurities in the starting materials affect the scale-up process?

Impurities in indoline or the formylating agents that were negligible at the lab scale can have a significant impact on a larger scale. They can lead to the formation of colored byproducts, interfere with the reaction kinetics, or complicate the purification process, ultimately reducing the overall yield and purity of this compound. It is highly recommended to use high-purity starting materials for large-scale synthesis.

Q4: What are the key safety precautions to consider during the scale-up of this compound synthesis?

Safety is paramount during scale-up. Key precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For large-scale operations, a face shield and respiratory protection may be necessary.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, especially when handling volatile and corrosive reagents.

  • Material Handling: Use appropriate equipment for transferring large quantities of chemicals to minimize the risk of spills.

  • Emergency Procedures: Ensure that safety showers, eyewash stations, and fire extinguishers are readily accessible. All personnel should be trained on emergency procedures.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting Guides

Issue 1: Low Yield
Potential Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). If the reaction has stalled, consider increasing the reaction time or temperature cautiously. Ensure the formylating agent was not degraded before use.
Thermal Degradation Poor temperature control can lead to product degradation. Implement efficient cooling and control the rate of reagent addition to prevent temperature spikes.
Side Reactions Impurities in starting materials can lead to side reactions. Ensure the purity of indoline and formylating agents. Sub-optimal reaction conditions can also promote side reactions; consider optimizing the temperature and stoichiometry.
Losses During Work-up Optimize the extraction and purification steps. If using crystallization, study the solubility of this compound in different solvents to maximize recovery.
Issue 2: Product Purity Issues (e.g., Coloration, Impurities in NMR/HPLC)
Potential Cause Troubleshooting Step
Formation of Colored Byproducts This can result from overheating or air oxidation. Maintain a consistent temperature and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Residual Starting Materials If the reaction is incomplete, residual indoline will contaminate the product. Drive the reaction to completion by adjusting the stoichiometry of the formylating agent or the reaction time.
Byproducts from Side Reactions Over-formylation or reactions with impurities can generate byproducts. Optimize reaction conditions (temperature, time, stoichiometry) to minimize their formation.
Inefficient Purification The purification method may need to be optimized for a larger scale. For crystallization, perform solubility studies to find the optimal solvent system and conditions. For chromatography, a different stationary or mobile phase may be required.

Experimental Protocols

Representative Lab-Scale Synthesis of this compound

This protocol is for illustrative purposes and should be optimized for specific laboratory conditions.

Materials:

  • Indoline (1.0 eq)

  • Formic acid (1.2 eq)

  • Acetic anhydride (1.1 eq)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve indoline in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride to the solution with stirring.

  • Add formic acid dropwise to the mixture, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography (silica gel, hexane:ethyl acetate gradient) or crystallization.

Data Presentation

Table 1: Illustrative Comparison of Reaction Parameters at Different Scales
ParameterLab Scale (10 g)Pilot Scale (1 kg)Production Scale (100 kg)
Indoline 10 g1 kg100 kg
Formic Acid 1.2 eq1.15 eq1.1 eq
Acetic Anhydride 1.1 eq1.05 eq1.02 eq
Solvent Volume 100 mL8 L750 L
Reaction Temperature 0-25 °C5-15 °C10-12 °C
Addition Time 15 min1-2 hours4-6 hours
Reaction Time 2-4 hours4-6 hours6-8 hours
Typical Yield 90-95%85-90%80-88%
Typical Purity >98%>97%>97%

Note: This data is illustrative and serves as a general guideline. Actual parameters will need to be optimized for each specific process and equipment.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Charge Reactor with Indoline and Solvent cool Cool to 0-5 °C start->cool add_anhydride Slowly Add Acetic Anhydride cool->add_anhydride add_acid Dropwise Addition of Formic Acid add_anhydride->add_acid react Stir at Room Temperature (Monitor by TLC/HPLC) add_acid->react quench Quench with Sat. NaHCO3 react->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purification (Crystallization/Chromatography) dry->purify end This compound purify->end

Caption: Experimental Workflow for the Synthesis of this compound.

troubleshooting_low_yield cluster_incomplete Troubleshoot Incomplete Reaction cluster_complete Investigate Other Causes start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete check_completion->incomplete complete Complete check_completion->complete increase_time Increase Reaction Time incomplete->increase_time increase_temp Increase Temperature (with caution) incomplete->increase_temp check_reagents Check Reagent Quality incomplete->check_reagents check_temp Review Temperature Profile (for degradation) complete->check_temp check_workup Analyze Work-up Losses complete->check_workup check_impurities Check for Side Reactions (NMR/LC-MS) complete->check_impurities

Caption: Troubleshooting Logic for Low Yield in this compound Synthesis.

analytical methods for monitoring N-Formylindoline reaction progress

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for analytical methods in N-Formylindoline synthesis. This guide provides troubleshooting tips and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in monitoring reaction progress accurately and efficiently.

Section 1: General Sample Preparation & Handling

Proper sample preparation is critical for obtaining reliable and reproducible analytical results.[1] Errors in this initial step can lead to issues such as column clogging, poor peak shape, and inaccurate quantification.[1][2]

???+ question "FAQ: How should I prepare a reaction aliquot for analysis?"

Section 2: High-Performance Liquid Chromatography (HPLC)

HPLC is the most common and reliable technique for monitoring the conversion of indoline to this compound due to its high resolution, sensitivity, and reproducibility.

???+ question "FAQ: What is a good starting method for monitoring my reaction by reversed-phase HPLC?"

???+ question "Troubleshooting: Why are my HPLC peaks, especially for indoline, tailing or broad?"

Section 3: Gas Chromatography (GC/GC-MS)

While HPLC is generally preferred, GC-MS can be a powerful tool for identification, especially for checking for volatile side products. However, the polarity of this compound can be a challenge.

???+ question "FAQ: Can I use GC-MS to monitor the reaction?"

???+ question "Troubleshooting: My this compound product peak is broad or doesn't appear in the GC-MS chromatogram. What should I do?"

Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an excellent tool for unambiguous structure confirmation and can be used for quantitative analysis (qNMR), although it is less suited for rapid, high-throughput reaction monitoring compared to HPLC.

???+ question "FAQ: How can I use ¹H NMR to monitor the reaction progress?"

???+ question "Troubleshooting: Why do I see two sets of signals for my this compound product in the NMR spectrum?"

References

Validation & Comparative

A Comparative Guide to Indoline N-Functionalization: N-Formylation vs. Other Key Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indoline scaffold is a privileged structural motif in a vast array of biologically active compounds and pharmaceuticals.[1] Functionalization of the indoline nitrogen (N-functionalization) is a critical step in the synthesis of these molecules, enabling the modulation of their physicochemical properties and biological activities. This guide provides an objective comparison of N-formylindoline synthesis with other prevalent indoline N-functionalization methods, namely N-alkylation, N-arylation, and N-acylation. The performance of these methods is evaluated based on experimental data, with detailed protocols provided for key reactions.

Performance Comparison of Indoline N-Functionalization Methods

The choice of an N-functionalization strategy depends on several factors, including the desired functional group, substrate scope, reaction efficiency, and tolerance of other functional groups. The following tables summarize quantitative data for N-formylation, N-alkylation, N-arylation, and N-acylation of indolines and related indole systems, offering a clear comparison of their efficacy.

Table 1: N-Formylation of Amines and Indoles
Formylating Agent/MethodSubstrateCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
Formic AcidAnilineIodine (5 mol%)Solvent-free70294[2][3]
Formic AcidBenzylamineNoneTolueneReflux4-998[4]
Acetic Formic AnhydrideAmino AcidsAcetic Anhydride---High[2]
Formic AcidVarious AminesIndium (0.1 equiv)Solvent-free70-High[5]

Note: Data for direct N-formylation of indoline is limited in readily available literature; the data presented is for the formylation of analogous amine substrates.

Table 2: N-Alkylation of Indolines and Indoles
Alkylating AgentSubstrateCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
N-TosylhydrazonesIndoleCuI / tri(p-tolyl)phosphineKOHDioxane1001264-86[6]
AldiminesIndoleZinc-ProPhenol Complex-THFRT-61-86[7]
StyrenesIndole DerivativesCu(OAc)₂ / (R)-DTBM-SEGPHOS-THF901285[8]
Alkyl HalidesIndoleSodium HydrideNaHDMF80<15 min91[7]
Table 3: N-Arylation of Indolines and Indoles
Arylating AgentSubstrateCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Aryl HalidesIndoleCuI / Diamine LigandK₃PO₄Toluene11024up to 98[9]
Aryl HalidesIndolePd₂(dba)₃ / Bulky PhosphineNaOtBuToluene100-High[10]
AryltrialkoxysilanesIndoleCu(OAc)₂None-Mild-High[11]
Aryliodonium YlidesIndolineCuSO₄·5H₂O-Water--51[12]
Indole-2-carboxylic acids/Aryl HalidesIndoleCu₂OK₃PO₄NMP16012up to 99[13]
Table 4: N-Acylation of Indoles
Acylating AgentSubstrateCatalyst/ReagentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Thioesters3-Methyl-1H-indoleNoneCs₂CO₃Xylene1401262-85[14][15]
Acyl ChloridesIndoleEt₂AlCl-CH₂Cl₂Mild-High[16]
Carboxylic AcidsIndoleBoric Acid-MesityleneReflux4852-82[17]
Carboxylic Acids5-Substituted IndolesDCC / DMAP----High (with EWG)[18]

Experimental Protocols

Detailed methodologies for key N-functionalization reactions are provided below. These protocols are intended as a general guide and may require optimization for specific substrates.

Protocol 1: N-Formylation of an Amine using Formic Acid and Iodine Catalyst

This protocol is adapted from a general method for amine formylation and can be applied to indoline.[3]

Materials:

  • Amine (e.g., Indoline) (1.0 mmol)

  • Formic Acid (2.0 mmol)

  • Iodine (0.05 mmol, 5 mol%)

Procedure:

  • In a round-bottom flask, combine the amine, formic acid, and iodine.

  • Stir the mixture at 70 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium thiosulfate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-formylated product.

Protocol 2: Copper-Catalyzed N-Alkylation of Indole with N-Tosylhydrazones

This protocol describes a method for the direct N-alkylation of indoles.[6]

Materials:

  • Indole (0.33 mmol)

  • N-Tosylhydrazone (0.50 mmol)

  • Copper(I) Iodide (CuI) (0.033 mmol, 10 mol%)

  • tri(p-tolyl)phosphine (0.033 mmol, 10 mol%)

  • Potassium Hydroxide (KOH) (0.825 mmol, 2.5 equiv)

  • Anhydrous Dioxane (2 mL)

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add CuI, tri(p-tolyl)phosphine, KOH, indole, and N-tosylhydrazone.

  • Add anhydrous dioxane to the tube.

  • Seal the tube and heat the reaction mixture at 100 °C for 12 hours with stirring.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-alkylated indole.

Protocol 3: Palladium-Catalyzed N-Arylation of Indole (Buchwald-Hartwig Amination)

This is a general and widely used protocol for the N-arylation of indoles.[10]

Materials:

  • Indole (1.0 mmol)

  • Aryl Halide (1.2 mmol)

  • Pd₂(dba)₃ (0.01-0.05 mmol)

  • Bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) (0.02-0.10 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous Toluene (5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add the indole, aryl halide, Pd₂(dba)₃, phosphine ligand, and NaOtBu to a dry Schlenk tube.

  • Add anhydrous toluene to the tube.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 4: Chemoselective N-Acylation of Indole with Thioesters

This protocol provides a method for the N-acylation of indoles using a stable acyl source.[14][15]

Materials:

  • Indole (0.2 mmol)

  • Thioester (0.6 mmol)

  • Cesium Carbonate (Cs₂CO₃) (0.6 mmol)

  • Xylene (2.0 mL)

Procedure:

  • To a reaction tube, add the indole, thioester, and Cs₂CO₃.

  • Add xylene to the tube.

  • Seal the tube and heat the reaction mixture to 140 °C for 12 hours.

  • After cooling, dilute the mixture with an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry, filter, and concentrate the organic layer.

  • Purify the crude product by column chromatography to obtain the N-acylated indole.

Reaction Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the general mechanisms and experimental workflows for the described N-functionalization methods.

N_Formylation_Workflow cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Indoline Indoline Heating Heating & Stirring Indoline->Heating FormicAcid Formic Acid FormicAcid->Heating Catalyst Catalyst (e.g., Iodine) Catalyst->Heating Quenching Quenching & Extraction Heating->Quenching Reaction Mixture Purification Chromatography Quenching->Purification Product This compound Purification->Product

General workflow for N-formylation of indoline.

N_Functionalization_Comparison cluster_methods N-Functionalization Methods cluster_products Products Indoline Indoline Formylation N-Formylation (+ Formylating Agent) Indoline->Formylation Alkylation N-Alkylation (+ Alkylating Agent) Indoline->Alkylation Arylation N-Arylation (+ Arylating Agent) Indoline->Arylation Acylation N-Acylation (+ Acylating Agent) Indoline->Acylation NFormylindoline This compound Formylation->NFormylindoline NAlkylindoline N-Alkylindoline Alkylation->NAlkylindoline NArylindoline N-Arylindoline Arylation->NArylindoline NAcylindoline N-Acylindoline Acylation->NAcylindoline

Logical relationship of indoline N-functionalization methods.

Catalytic cycle for Buchwald-Hartwig N-arylation.

Conclusion

The N-functionalization of indolines is a cornerstone of synthetic and medicinal chemistry. While N-alkylation, N-arylation, and N-acylation are well-established transformations with a wealth of available protocols and catalysts, the direct N-formylation of indoline is a comparatively less explored yet valuable reaction. This compound can serve as a key intermediate for further synthetic transformations. The choice of the optimal N-functionalization method will ultimately be guided by the specific synthetic goal, the nature of the indoline substrate, and the desired complexity of the final product. This guide provides a foundational comparison to aid researchers in making informed decisions for their synthetic endeavors.

References

N-Formylindoline vs. N-Acetylindoline: A Comparative Guide for Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a protecting group is a critical decision in the design of a synthetic route. The ideal protecting group should be easily introduced, stable under a variety of reaction conditions, and readily removed when no longer needed. In the context of indoline chemistry, both the N-formyl and N-acetyl groups are commonly employed to protect the nitrogen atom, thereby influencing the reactivity and regioselectivity of subsequent transformations. This guide provides an objective comparison of N-formylindoline and N-acetylindoline as synthetic intermediates, supported by available experimental data and detailed protocols.

Chemical Properties and Reactivity

The primary difference between the N-formyl and N-acetyl groups lies in their electronic and steric properties, which in turn dictate their influence on the indoline ring. The formyl group, being sterically smaller and possessing a slightly different electronic profile than the acetyl group, can lead to variations in reaction rates and outcomes.

Electron-Withdrawing Effects: Both the N-formyl and N-acetyl groups are electron-withdrawing due to the carbonyl moiety. This deactivates the indoline nitrogen and the aromatic ring towards electrophilic attack compared to unsubstituted indoline. The relative electron-withdrawing strength can be inferred from spectroscopic data. A stronger electron-withdrawing group will typically lead to a greater downfield shift of nearby protons in ¹H NMR spectroscopy and a higher stretching frequency of the carbonyl group in infrared (IR) spectroscopy. While specific comparative studies on this compound and N-acetylindoline are limited, the general understanding is that the acetyl group is slightly more electron-donating than the formyl group due to the inductive effect of the methyl group.

Electrophilic Substitution Reactions

The introduction of an acyl group on the indoline nitrogen directs electrophilic substitution primarily to the C5 position of the benzene ring. This is a consequence of the deactivation of the pyrrole ring and the directing effect of the acyl group.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. While both this compound and N-acetylindoline can undergo this reaction, the reactivity can differ. The Vilsmeier-Haack reagent is an efficient and mild reagent for the formylation of reactive aromatic and heteroaromatic substrates.[1] The reaction involves an electrophilic substitution with a halomethyleniminium salt.[1]

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_reaction Electrophilic Substitution cluster_workup Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Indoline_Derivative N-Acylindoline (Formyl or Acetyl) Sigma_Complex Sigma Complex Indoline_Derivative->Sigma_Complex + Vilsmeier Reagent Iminium_Salt Iminium Salt Intermediate Sigma_Complex->Iminium_Salt Formylated_Product Formylated Product Iminium_Salt->Formylated_Product + H₂O Aqueous_Workup Aqueous Workup (H₂O)

Friedel-Crafts Acylation

Friedel-Crafts acylation is another key electrophilic substitution reaction. The deactivating effect of the N-acyl group necessitates the use of a Lewis acid catalyst, such as aluminum chloride. The regioselectivity is again directed towards the C5 position.

Comparative Data on Electrophilic Substitution:

ReactionSubstrateReagentsProductYield (%)Reference
Vilsmeier-HaackN-substituted-3-acetyl indole phenyl hydrazonesPOCl₃, DMF1-phenyl-3-(N-substituted indol-3-yl) [1H] pyrazole-4-carboxaldehydes80-85[2]
Friedel-Crafts AcylationIndolesAcylating agent, DBN3-AcylindolesHigh yields[3]

Note: The table presents data on related indole derivatives due to the lack of direct comparative studies on this compound and N-acetylindoline.

Deprotection

The ease of removal of the protecting group is a crucial factor in its utility. Both formyl and acetyl groups can be cleaved under acidic or basic conditions, but their relative lability differs.

Acidic Hydrolysis: The kinetics of acid-catalyzed hydrolysis of amides, such as N-formyl and N-acetyl derivatives, typically follow an A-2 mechanism, where the protonated substrate is attacked by water in the rate-determining step.[4] Generally, the formyl group is more susceptible to acidic hydrolysis than the acetyl group.

Basic Hydrolysis: Under basic conditions, the hydrolysis of amides proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon. The relative rates of hydrolysis can be influenced by the steric hindrance around the carbonyl group.

Deprotection Methods:

Protecting GroupReagentsConditionsComments
N-FormylN,N'-dimethylethylenediamine (DMEDA) in waterRoom temperatureHigh yield (95%) for deprotection of N(ind)-formyl on tryptophan.[2]
N-AcetylHCl (aq)RefluxUsed for the deacetylation of (S)-N-acetyl-indoline-2-carboxylic acid.[5]

Deprotection_Pathways cluster_acidic Acidic Hydrolysis cluster_basic Basic Hydrolysis N_Acylindoline N-Acylindoline (this compound or N-Acetylindoline) Acid_Reagents H₃O⁺ N_Acylindoline->Acid_Reagents Base_Reagents OH⁻ N_Acylindoline->Base_Reagents Protonated_Intermediate Protonated Intermediate Acid_Reagents->Protonated_Intermediate Indoline Indoline Protonated_Intermediate->Indoline + H₂O Tetrahedral_Intermediate Tetrahedral Intermediate Base_Reagents->Tetrahedral_Intermediate Tetrahedral_Intermediate->Indoline

Experimental Protocols

General Procedure for Vilsmeier-Haack Reaction
  • To a cooled (0 °C) solution of dimethylformamide (DMF) in a suitable solvent (e.g., dichloromethane), slowly add phosphorus oxychloride (POCl₃) with stirring.

  • Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of the N-acylindoline (this compound or N-acetylindoline) in the same solvent to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitor by TLC).

  • Pour the reaction mixture into a mixture of ice and aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Friedel-Crafts Acylation
  • To a suspension of a Lewis acid (e.g., AlCl₃) in a dry solvent (e.g., dichloromethane) at 0 °C, add the acylating agent (e.g., acetyl chloride) dropwise.

  • Add a solution of the N-acylindoline in the same solvent to the reaction mixture at 0 °C.

  • Allow the reaction to stir at room temperature for the required duration (monitor by TLC).

  • Carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product by distillation or column chromatography.

General Procedure for Deprotection (Acidic)
  • Dissolve the N-acylindoline in a suitable solvent (e.g., methanol, ethanol).

  • Add a concentrated acid (e.g., HCl, H₂SO₄).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize with a base (e.g., NaOH, NaHCO₃).

  • Extract the product with an organic solvent, wash with water, dry the organic layer, and concentrate.

  • Purify the resulting indoline as needed.

Conclusion

Both this compound and N-acetylindoline serve as valuable intermediates in organic synthesis, effectively protecting the indoline nitrogen and directing electrophilic substitution to the C5 position. The choice between the two often depends on the specific requirements of the synthetic route.

  • This compound is generally more susceptible to cleavage under both acidic and basic conditions, making it a suitable choice when a more labile protecting group is desired. Its smaller steric profile may also be advantageous in certain reactions.

  • N-Acetylindoline offers greater stability, which can be beneficial for multi-step syntheses involving harsh reaction conditions.

Ultimately, the selection of the appropriate N-acyl protecting group requires careful consideration of the planned synthetic transformations, including the desired reactivity, regioselectivity, and the conditions required for its eventual removal. Further direct comparative studies under standardized conditions are needed to provide more definitive quantitative guidance.

References

A Spectroscopic Guide to the Structural Confirmation of N-Formylindoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for N-Formylindoline with its parent compound, Indoline, and a closely related derivative, N-Acetylindoline. The structural elucidation of this compound is crucial in various research and development settings, and this document offers a detailed analysis of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data to facilitate its unambiguous identification.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound (predicted), Indoline (experimental), and N-Acetylindoline (experimental). These tables are designed for easy comparison of the key spectral features that differentiate these structurally related compounds.

Table 1: ¹H NMR Spectroscopic Data (Predicted for this compound, Experimental for Comparison Compounds)

CompoundFunctional GroupChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
This compound (Predicted) -CHO~8.3s-
Aromatic-H~7.2-7.5m-
-N-CH₂-~4.1t~8.0
-CH₂-~3.2t~8.0
Indoline -NH~3.7br s-
Aromatic-H~6.6-7.1m-
-N-CH₂-~3.4t~8.4
-CH₂-~3.0t~8.4
N-Acetylindoline Aromatic-H~7.2-7.5m-
-N-CH₂-~4.0t~8.2
-CH₂-~3.1t~8.2
-COCH₃~2.2s-

Table 2: ¹³C NMR Spectroscopic Data (Predicted for this compound, Experimental for Comparison Compounds)

CompoundCarbon AtomChemical Shift (δ) ppm
This compound (Predicted) -CHO~160
Aromatic C~120-145
-N-CH₂-~50
-CH₂-~30
Indoline Aromatic C~118-151
-N-CH₂-~47
-CH₂-~30
N-Acetylindoline -C=O~168
Aromatic C~117-143
-N-CH₂-~48
-CH₂-~29
-CH₃~24

Table 3: Infrared (IR) Spectroscopy Data

CompoundFunctional GroupAbsorption Range (cm⁻¹)
This compound (Predicted) C=O (amide) stretch~1670-1690
C-H (aldehyde) stretch~2820, ~2720
Aromatic C-H stretch~3000-3100
C-N stretch~1300-1400
Indoline N-H stretch~3350
Aromatic C-H stretch~3050
C-N stretch~1260
N-Acetylindoline C=O (amide) stretch~1660
Aromatic C-H stretch~3050
C-N stretch~1350

Table 4: Mass Spectrometry (EI-MS) Data

CompoundMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z] (Relative Abundance)
This compound 147118 ([M-CHO]⁺), 91, 77
Indoline 119118, 91, 77
N-Acetylindoline 161118 ([M-COCH₃]⁺), 91, 77

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of the solid sample or 10-20 µL of the liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition for ¹H NMR:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (typically 8-16) should be acquired to obtain a good signal-to-noise ratio.

  • Data Acquisition for ¹³C NMR:

    • Use a standard proton-decoupled pulse sequence.

    • A higher number of scans is typically required due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • Solids: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide (KBr) and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid.

    • Liquids: A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or pure KBr pellet/salt plates).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.

  • Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: A detector records the abundance of each ion at a specific m/z value.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.

Visualizations

Workflow for Spectroscopic Structure Confirmation

The following diagram illustrates the general workflow for confirming the structure of an organic compound like this compound using a combination of spectroscopic techniques.

G cluster_0 Spectroscopic Analysis Workflow Sample This compound Sample NMR NMR Spectroscopy (1H & 13C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry (EI-MS) Sample->MS Data_Analysis Combined Data Analysis & Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed

Caption: Workflow for Spectroscopic Analysis.

Key Structural Features of this compound for Spectroscopic Correlation

This diagram highlights the key atoms and functional groups in the this compound molecule that give rise to characteristic signals in different spectroscopic analyses.

Caption: Key Spectroscopic Features of this compound.

A Comparative Guide to Purity Validation of N-Formylindoline: HPLC vs. NMR

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the purity of a compound is a critical quality attribute that directly impacts its safety and efficacy. For researchers, scientists, and drug development professionals working with N-Formylindoline, a key intermediate in various synthetic pathways, rigorous purity assessment is paramount. This guide provides an objective comparison of two powerful analytical techniques for purity validation: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We present supporting experimental data and detailed protocols to aid in the selection and implementation of the most appropriate method for your needs.

At a Glance: HPLC vs. NMR for this compound Purity

FeatureHPLCNMR
Principle Separation based on polarity and interaction with stationary phaseQuantitative analysis based on the molar ratio of analyte to an internal standard
Primary Use Detection and quantification of impurities, including isomersAbsolute purity determination and structural confirmation
Sensitivity High (ppm to ppb level)Moderate (typically >0.1%)
Sample Throughput HighLow to moderate
Sample Requirement Microgram rangeMilligram range
Destructive YesNo
Quantification Relative (requires reference standards for each impurity)Absolute (qNMR)
Structural Info Limited (retention time)Rich (confirms structure of analyte and impurities)

Experimental Data: Purity Assessment of this compound

A hypothetical batch of synthesized this compound was analyzed by both HPLC and quantitative NMR (qNMR) to determine its purity. The results are summarized below.

Table 1: Comparative Purity Analysis of this compound

Analytical MethodPurity (%)Impurity A (%)Impurity B (%)
HPLC (Area % Normalization)99.520.350.13
Quantitative ¹H-NMR99.48--

Note: Impurity percentages in HPLC are based on relative peak areas and may not directly correlate to mass percentages without response factor correction. qNMR provides an absolute purity value of the main component.

In-Depth Comparison of Techniques

High-Performance Liquid Chromatography is a cornerstone of purity analysis due to its high resolving power and sensitivity.[1][2] It excels at separating the main compound from its impurities, providing a detailed impurity profile.[3] For this compound, a reversed-phase HPLC method can effectively separate it from potential starting materials like indoline and by-products of the formylation reaction. However, HPLC is a comparative technique; accurate quantification of impurities requires their isolation and the generation of calibration curves, which can be a laborious process.[1] Furthermore, impurities that do not possess a chromophore may go undetected by UV detectors.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, on the other hand, has emerged as a primary analytical method for purity determination.[4][5] By integrating the signals of the analyte with those of a certified internal standard of known purity, qNMR provides a direct and absolute measure of the analyte's purity without the need for reference standards of the impurities.[6] This technique is non-destructive, and the sample can be recovered.[6] For this compound, specific proton signals that are well-resolved from other signals in the molecule and any potential impurities can be used for accurate integration and purity calculation. However, the sensitivity of NMR is generally lower than that of HPLC, making it less suitable for detecting trace-level impurities.[6]

Experimental Protocols

HPLC Method for this compound Purity

Instrumentation:

  • HPLC system with a UV detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    Time (min) % B
    0.0 20
    15.0 80
    17.0 80
    17.1 20

    | 20.0 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in 10 mL of acetonitrile to obtain a 1 mg/mL stock solution.

  • Further dilute with the initial mobile phase composition (80:20 A:B) to a final concentration of 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Quantitative ¹H-NMR (qNMR) for this compound Purity

Instrumentation:

  • NMR Spectrometer (400 MHz or higher).

Experimental Parameters:

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Internal Standard: Maleic acid (certified reference material).

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (D1): 30 seconds (to ensure full relaxation of all relevant protons).

  • Number of Scans: 16.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 5 mg of the internal standard (Maleic acid) into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

  • Transfer the solution to an NMR tube.

Data Analysis:

  • Acquire the ¹H-NMR spectrum.

  • Carefully phase and baseline correct the spectrum.

  • Integrate a well-resolved signal of this compound (e.g., the formyl proton singlet) and a well-resolved signal of the internal standard (the vinyl proton singlet of maleic acid).

  • Calculate the purity using the following formula:

    Purity (%) = (Ianalyte / Nanalyte) * (Nstandard / Istandard) * (MWanalyte / MWstandard) * (mstandard / manalyte) * Pstandard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Visualizing the Workflow

To provide a clear overview of the analytical process, the following diagrams illustrate the experimental workflows for both HPLC and qNMR.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh this compound dissolve Dissolve in Acetonitrile weigh->dissolve dilute Dilute to Final Conc. dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % Purity integrate->calculate

HPLC Experimental Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_analyte Weigh this compound dissolve Dissolve in DMSO-d6 weigh_analyte->dissolve weigh_std Weigh Internal Standard weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H Spectrum transfer->acquire process Phase & Baseline Correct acquire->process integrate Integrate Signals process->integrate calculate Calculate Absolute Purity integrate->calculate

qNMR Experimental Workflow

Conclusion and Recommendations

Both HPLC and NMR are indispensable tools for the purity validation of this compound. The choice between them depends on the specific requirements of the analysis.

  • For routine quality control, impurity profiling, and high-throughput screening, HPLC is the method of choice due to its high sensitivity and separation efficiency.

  • For the definitive determination of absolute purity and for structural confirmation, qNMR is superior. It serves as an excellent orthogonal technique to validate HPLC results.

For comprehensive and robust purity assessment of this compound, a combined approach is highly recommended. HPLC can be used to identify and quantify minor impurities, while qNMR can provide an accurate, absolute purity value for the bulk material, ensuring the highest level of confidence in the quality of this important synthetic intermediate.

References

A Comparative Analysis of Lewis Acid Catalysts for the Synthesis of N-Formylindoline

Author: BenchChem Technical Support Team. Date: December 2025

The N-formylation of indolines is a pivotal chemical transformation in the synthesis of various biologically active compounds and pharmaceutical intermediates. The selection of an appropriate catalyst is crucial for achieving high yields and mild reaction conditions. This guide provides a comparative overview of different Lewis acids and other catalysts for the N-formylation of secondary amines, including indoline, supported by experimental data to assist researchers in making informed decisions for their synthetic strategies.

Performance Comparison of Catalysts

While a direct head-to-head comparative study of various Lewis acids exclusively for N-formylindoline synthesis is not extensively documented in a single report, a compilation of data for the N-formylation of various secondary amines provides valuable insights into the efficacy of different catalytic systems. The following table summarizes the performance of several catalysts in N-formylation reactions.

CatalystSubstrateFormylating AgentReaction ConditionsYield (%)Reference
ZnCl₂ AnilineFormic Acid100°C, 1.5 h>90[1]
SnCl₂ AnilineFormic Acid100°C, 2 h>90[1]
LaCl₃ AnilineFormic Acid100°C, 2 h>90[1]
La(OTf)₃ AnilineFormic Acid100°C, 2 h>90[1]
FeCl₃ AnilineFormic Acid100°C, 2.5 h80-90[1]
AlCl₃ AnilineFormic Acid100°C, 2.5 h80-90[1]
NiCl₂ AnilineFormic Acid100°C, 3 h80-90[1]
Indium Various aminesFormic Acid70°C, Solvent-freeHigh[2]
Iodine Various aminesFormic Acid70°C, Solvent-freeup to 94[3]

Note: The data presented is for the N-formylation of aniline as a representative amine, as detailed in the cited literature. Conditions and yields may vary for the N-formylation of indoline.

Experimental Protocols

A general and efficient procedure for the Lewis acid-catalyzed N-formylation of amines is described below, using zinc chloride as a representative catalyst.[1]

General Procedure for ZnCl₂-Catalyzed N-Formylation of Amines:

  • To a stirred solution of the amine (1 equivalent) in formic acid (2-3 equivalents), add a catalytic amount of zinc chloride (ZnCl₂, 5-10 mol%).

  • Heat the reaction mixture at 100°C for the time specified (typically 1.5-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • If a precipitate forms, collect the solid by filtration, wash with water, and dry to obtain the crude N-formylated product.

  • If the product is soluble, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-formyl derivative.

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the Lewis acid-catalyzed N-formylation of indoline.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Indoline Indoline ReactionVessel Reaction Vessel Indoline->ReactionVessel FormicAcid Formic Acid FormicAcid->ReactionVessel LewisAcid Lewis Acid (e.g., ZnCl₂) LewisAcid->ReactionVessel Solvent Solvent (or neat) Solvent->ReactionVessel Heating Heating (e.g., 70-100°C) ReactionVessel->Heating 1. Stirring Stirring Heating->Stirring 2. Quenching Quenching (e.g., Water) Stirring->Quenching 3. After completion Extraction Extraction (e.g., Ethyl Acetate) Quenching->Extraction 4. Drying Drying (e.g., Na₂SO₄) Extraction->Drying 5. Concentration Concentration Drying->Concentration 6. Purification Purification (e.g., Chromatography) Concentration->Purification 7. Product This compound Purification->Product 8.

References

A Comparative Guide to the Biological Activity of N-Formylindoline Derivatives and the Parent Indoline Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of N-formylindoline derivatives and the parent indoline molecule. While direct comparative experimental data for this compound derivatives is limited in publicly available literature, this document synthesizes existing data on the indoline scaffold and discusses the potential impact of N-formylation on its biological profile. The information is intended to guide future research and drug discovery efforts in this area.

Introduction

The indoline scaffold is a privileged structure in medicinal chemistry, known to be a core component of various natural products and synthetic compounds with a wide range of biological activities.[1][2] Modifications to the indoline ring system, particularly at the nitrogen atom, can significantly modulate its pharmacological properties. The introduction of an N-formyl group is a chemical modification that can alter a molecule's polarity, hydrogen bonding capacity, and steric profile, thereby influencing its interaction with biological targets. This guide explores the known biological activities of the parent indoline and provides a basis for predicting the potential activities of its N-formyl derivatives.

Synthesis of this compound

The synthesis of this compound derivatives can be achieved through various methods. One reported method involves the Lewis acid-catalyzed cyclization of o-(2-hydroxyalkyl) phenyl isocyanides. For example, the treatment of o-(2-hydroxy-2-methylpropyl) phenyl isocyanide with tin(IV) chloride (SnCl4) can yield N-formyl-2,2-dimethylindoline.[3] Another general approach to N-formylation involves the reaction of the parent amine (indoline) with a suitable formylating agent.

Biological Activity Comparison

Antimicrobial Activity

Parent Indoline: The indoline scaffold has been investigated for its antimicrobial properties. Some indoline derivatives have shown activity against various bacterial strains.[1][2] A computational study comparing indoline with its derivatives suggested that indoline itself has a moderate binding affinity to DNA gyrase B, a key bacterial enzyme, with a binding score of -6.43 kcal/mol.[4]

This compound Derivatives (Hypothesized): While specific data on the antimicrobial activity of this compound is scarce, N-formylation can impact activity. The introduction of a formyl group may alter the molecule's ability to penetrate bacterial cell walls or bind to target enzymes. Further research is needed to determine if N-formylation enhances or diminishes the antimicrobial potential of the indoline scaffold.

Table 1: Antimicrobial Activity Data for Indoline Derivatives (for reference)

CompoundTarget OrganismActivity (MIC/Binding Score)Reference
IndolineDNA Gyrase B (computational)-6.43 kcal/mol[4]
Various Indole DerivativesS. aureus, E. coli, C. albicansMICs ranging from 3.125-50 µg/mL[5]
Anticancer Activity

Parent Indoline: Indoline and its derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance, phthalide-fused indoline derivatives have been synthesized and shown to possess antiproliferative activity against HL-60 and HepG2 cell lines.[6] One such derivative, bearing a 5-chloro substituted indoline, exhibited IC50 values of 45.4 µM and 57.7 µM against HL-60 and HepG2 cells, respectively.[6]

This compound Derivatives (Hypothesized): The impact of N-formylation on the anticancer activity of indoline is not well-documented. The formyl group could influence interactions with anticancer targets, such as enzymes or receptors involved in cell proliferation and apoptosis. Experimental evaluation of this compound derivatives against a panel of cancer cell lines is necessary to elucidate their potential in this therapeutic area.

Table 2: Anticancer Activity Data for Indoline Derivatives (for reference)

CompoundCancer Cell LineActivity (IC50)Reference
Phthalide-fused indoline (5-chloro)HL-6045.4 µM[6]
Phthalide-fused indoline (5-chloro)HepG257.7 µM[6]
Indolin-2-one derivativesWiDr cellsHalogen and position dependent cytotoxicity[7]
Anti-inflammatory Activity

Parent Indoline: The indoline scaffold is a promising backbone for the development of anti-inflammatory agents. Several derivatives of indoline have been synthesized and shown to possess potent antioxidant and anti-inflammatory activities.[8] Some derivatives exhibited anti-inflammatory activity at concentrations 100 times lower than unsubstituted indoline.[8] These compounds were shown to reduce the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in LPS-activated macrophages.[8][9]

This compound Derivatives (Hypothesized): The introduction of an N-formyl group could modulate the anti-inflammatory properties of the indoline core. The formyl group may influence the molecule's ability to inhibit key inflammatory enzymes or signaling pathways. Given the potent anti-inflammatory effects of some N-substituted indoline derivatives, N-formylindolines represent an interesting class of compounds for further investigation in this area.

Table 3: Anti-inflammatory Activity Data for Indoline Derivatives (for reference)

CompoundModelEffectReference
Various Indoline DerivativesLPS-activated RAW264.7 macrophagesReduction of NO, TNF-α, and IL-6 at pM to nM concentrations[8][9]
Unsubstituted IndolineLPS-activated RAW264.7 macrophagesRequired higher concentrations for anti-inflammatory effect compared to derivatives[8]

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal culture

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Test compound stock solution

  • Positive control antibiotic

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a serial two-fold dilution of the test compound in the broth medium directly in the wells of the 96-well plate.

  • Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.

  • Dilute the standardized inoculum in broth to the final desired concentration.

  • Inoculate each well of the microtiter plate with the microbial suspension, except for the sterility control wells.

  • Include a growth control (no compound) and a positive control (known antibiotic) on each plate.

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • Determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits visible growth. Alternatively, the absorbance can be read using a plate reader.

Broth_Microdilution_Workflow start Start prep_comp Prepare serial dilutions of test compound in 96-well plate start->prep_comp inoculate Inoculate wells with microbial suspension prep_comp->inoculate prep_inoc Prepare standardized microbial inoculum prep_inoc->inoculate incubate Incubate plate inoculate->incubate read Determine MIC (visual or spectrophotometric) incubate->read end End read->end

Workflow for Broth Microdilution Assay.
Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines

  • Complete cell culture medium

  • Test compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells to determine the IC50 value.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_cells Treat cells with test compound seed_cells->treat_cells add_mtt Add MTT solution treat_cells->add_mtt incubate_mtt Incubate for formazan formation add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_abs Read absorbance at 570 nm solubilize->read_abs calc_ic50 Calculate IC50 read_abs->calc_ic50 end End calc_ic50->end

Workflow for MTT Cytotoxicity Assay.
Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This in vivo model is used to evaluate the acute anti-inflammatory activity of a compound.

Materials:

  • Rodents (e.g., rats or mice)

  • Carrageenan solution (1% in sterile saline)

  • Test compound formulation

  • Positive control drug (e.g., Indomethacin)

  • Plethysmometer or calipers

Procedure:

  • Acclimatize the animals and fast them overnight before the experiment.

  • Administer the test compound, vehicle (control), or positive control drug to different groups of animals via an appropriate route (e.g., oral or intraperitoneal).

  • After a specific time (e.g., 30-60 minutes), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • The difference in paw volume before and after carrageenan injection represents the degree of edema.

  • Calculate the percentage inhibition of edema in the treated groups compared to the vehicle control group.

Paw_Edema_Workflow start Start administer_drug Administer test compound, vehicle, or positive control start->administer_drug induce_edema Inject carrageenan into the hind paw administer_drug->induce_edema measure_edema Measure paw volume at time intervals induce_edema->measure_edema calculate_inhibition Calculate percentage inhibition of edema measure_edema->calculate_inhibition end End calculate_inhibition->end

Workflow for Carrageenan-Induced Paw Edema Assay.

Conclusion and Future Directions

The parent indoline scaffold demonstrates a diverse range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. While direct experimental data on the biological activities of this compound derivatives is currently lacking, the introduction of an N-formyl group has the potential to significantly modulate these activities. Further research, involving the synthesis and systematic biological evaluation of a library of this compound derivatives, is crucial to understand the structure-activity relationships and to unlock the full therapeutic potential of this chemical class. The experimental protocols provided in this guide offer a framework for conducting such investigations.

References

Assessing N-Formylindoline in Synthesis: A Guide to its Role and a Comparison of Modern N-Formylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in multi-step organic synthesis, the strategic use of protecting groups and efficient formylating agents is paramount. This guide clarifies the role of N-Formylindoline, a compound often encountered in synthetic chemistry, and provides a comparative analysis of common N-formylating agents, supported by experimental data, to inform reagent selection in complex synthetic pathways.

The Role of this compound: A Protecting Group, Not a Formylating Agent

Contrary to what its name might imply, this compound is not typically employed as a reagent to introduce a formyl group to other molecules. Instead, it is most commonly encountered as a synthetic intermediate where the formyl group serves as a protecting group for the nitrogen atom of the indoline ring. The indoline moiety is a crucial scaffold in many biologically active compounds, and protecting the nitrogen is often a necessary step to prevent unwanted side reactions during subsequent synthetic transformations.

The formyl group is a simple and effective protecting group for amines. It is stable under various reaction conditions but can be removed when desired.[1][2] This protective strategy allows chemists to perform reactions on other parts of the molecule without affecting the indoline nitrogen.

Synthesis of this compound Derivatives

One notable method for the synthesis of this compound derivatives involves the Lewis acid-catalyzed cyclization of ortho-(2-hydroxyalkyl)phenyl isocyanides. This reaction proceeds in high yields and provides a direct route to the this compound scaffold.

Experimental Protocol: Synthesis of N-Formyl-2-methyl-2-(2-methyl-1-propenyl)indoline

To a solution of 603 mg (2.8 mmol) of o-(2-hydroxy-2-methyl-3-penten-4-yl)phenyl isocyanide in 28 mL of CH₂Cl₂ at -78°C, 40 mg (0.28 mmol) of BF₃·OEt₂ is added. After stirring at -78°C for 10 minutes, the mixture is warmed to 0°C and stirred for an additional hour. The reaction mixture is then washed with water and distilled to furnish N-formyl-2-methyl-2-(2-methyl-1-propenyl)indoline in 80% yield.

Synthesis_of_N_Formylindoline cluster_start Starting Material cluster_reagents Reagents cluster_product Product o_isocyanide o-(2-hydroxyalkyl)phenyl isocyanide reaction_step Reaction o_isocyanide->reaction_step Cyclization lewis_acid Lewis Acid (e.g., BF₃·OEt₂) lewis_acid->reaction_step n_formylindoline This compound Derivative reaction_step->n_formylindoline

Figure 1: Synthetic pathway to this compound derivatives.
Deprotection of this compound

The removal of the N-formyl group (deformylation) is a critical step to liberate the indoline nitrogen for further reactions or to obtain the final target molecule. Various methods exist for this deprotection. A notable, mild method involves the use of N,N'-dimethylethylenediamine (DMEDA) in an aqueous solution, which can achieve high yields without harsh conditions.[1][2]

Experimental Protocol: Deprotection of N(ind)-Formyl Tryptophan Derivative [1]

A model peptide, H-Phe-Trp(N(ind)-For)-Lys-Tyr-OH, is treated with N,N'-dimethylethylenediamine (DMEDA) (1.5 to 3.0 equivalents) in water at room temperature. The reaction proceeds to completion, yielding the deprotected peptide H-Phe-Trp-Lys-Tyr-OH in 91% yield.[1]

A Comparative Guide to N-Formylating Agents

Since this compound is not a formylating agent, this section provides a comparison of commonly used and efficient reagents for the N-formylation of amines, a crucial transformation in organic synthesis. The choice of formylating agent can significantly impact reaction efficiency, substrate scope, and overall yield.

Formylating agents are essential for introducing a formyl group onto a nitrogen atom, which can be a key step in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[3]

Performance Comparison of Common N-Formylating Agents

The following table summarizes the performance of several N-formylating agents across different amine substrates. The data is compiled from various literature sources to provide a comparative overview.

Formylating AgentSubstrateCatalyst/ConditionsTimeYield (%)Reference
Formic Acid AnilineNeat, 60°CVariesModerate to Excellent[1]
Formic Acid Various AminesIodine (5 mol%), 70°C, Solvent-freeVariesup to 94%[4]
Acetic Formic Anhydride Amino AcidsAcetic AnhydrideVariesHigh
N-Formylsaccharin Primary Aliphatic AminesBall milling, 30 min30 minGood to Excellent
N-Formylsaccharin o-Substituted AnilinesBall milling, 2h2 hGood to Excellent
N-Formyl Imide Primary & Secondary Aminesp-Toluenesulfonic acid, WaterVariesStructurally Diverse Products[2]
Detailed Experimental Protocols for N-Formylation

Below are detailed protocols for key N-formylation reactions, providing a practical guide for laboratory implementation.

Experimental Protocol: N-Formylation using Formic Acid and Iodine [4]

A mixture of the amine (1 mmol), formic acid (2 equivalents), and iodine (5 mol%) is stirred at 70°C under solvent-free conditions. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is worked up to yield the N-formylated product. This method is applicable to a wide range of aromatic and aliphatic amines.[4]

Experimental Protocol: Mechanochemical N-Formylation using N-Formylsaccharin

In a ball mill reactor, the amine substrate is combined with N-formylsaccharin. The mixture is milled for a specified time (e.g., 30 minutes for primary aliphatic amines, 2 hours for more hindered anilines). The product is then isolated, often with a simple workup procedure involving an acid-base extraction.

N_Formylation_Workflow cluster_inputs Inputs cluster_process Process cluster_outputs Outputs Amine Amine Substrate (R-NH₂) Reaction Reaction Conditions (e.g., Ball Milling) Amine->Reaction Formylating_Agent Formylating Agent (e.g., N-Formylsaccharin) Formylating_Agent->Reaction Formamide N-Formylated Product (R-NHCHO) Reaction->Formamide Byproduct Byproduct (e.g., Saccharin) Reaction->Byproduct

Figure 2: General workflow for N-formylation of amines.

Conclusion

While this compound serves as a valuable protected intermediate in multi-step synthesis, it is not a formylating agent. Understanding its role is crucial for accurate synthetic planning. For the essential task of N-formylation, a variety of efficient reagents are available. The choice of formylating agent should be guided by the specific substrate, desired reaction conditions (e.g., solvent-free, mild temperatures), and the overall synthetic strategy. Newer methods utilizing reagents like N-formylsaccharin offer green, efficient, and rapid alternatives to traditional formylating agents, expanding the toolkit for modern organic synthesis.

References

A Comparative Guide to the Synthesis of N-Formylindoline: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of key chemical intermediates is paramount. N-Formylindoline, a valuable building block in medicinal chemistry, can be synthesized through various routes. This guide provides a detailed comparison of three primary synthetic pathways, offering a comprehensive cost-benefit analysis based on experimental data to inform methodological choices in the laboratory and beyond.

This report evaluates three distinct synthetic strategies for this compound:

  • Route 1: Direct N-formylation of Indoline using Formic Acid.

  • Route 2: N-formylation of Indoline using Acetic Formic Anhydride.

  • Route 3: Lewis Acid-Catalyzed Cyclization of an o-(2-hydroxyalkyl)phenyl isocyanide precursor.

Each route is assessed based on reagent cost, reaction yield, complexity, and safety considerations.

At a Glance: Comparison of this compound Synthesis Routes

Parameter Route 1: Formic Acid Route 2: Acetic Formic Anhydride Route 3: Lewis Acid-Catalyzed Cyclization
Starting Material IndolineIndolineo-Lithiomethylphenyl isocyanide, Acetone
Key Reagents Formic Acid, Optional Catalyst (I₂, ZnCl₂)Formic Acid, Acetic Anhydriden-Butyllithium, Acetone, BF₃·OEt₂
Overall Yield Good to Excellent (with catalyst)ExcellentModerate
Estimated Reagent Cost per Gram of Product ~$0.25 - $0.35~$0.30 - $0.40High (multi-step, expensive reagents)
Complexity LowLowHigh
Key Advantages Low cost, simple procedure.High yields, mild conditions.Potential for diversification.
Key Disadvantages Moderate yields without catalyst.Moisture sensitive reagent.Multi-step, costly, hazardous reagents.

Route 1: Direct N-Formylation with Formic Acid

This method represents the most straightforward approach to this compound, utilizing the readily available and inexpensive formic acid as the formylating agent. The reaction can be performed without a catalyst, though the use of a catalytic amount of a Lewis acid like zinc chloride or a mild catalyst such as iodine can significantly improve the reaction rate and yield.

Experimental Protocol (Catalytic variation with Iodine)

A mixture of indoline (1.0 eq), formic acid (2.0 eq), and a catalytic amount of iodine (5 mol%) is heated at 70°C under solvent-free conditions. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated to yield this compound. While specific yields for indoline are not widely reported, similar reactions with other secondary amines achieve high efficiency and selectivity.[1]

Cost-Benefit Analysis:
  • Cost: This is the most economical route due to the low cost of formic acid and the small amount of catalyst required.

  • Benefit: The operational simplicity and low cost make this an attractive method for large-scale synthesis. The use of a catalyst enhances the efficiency, providing a good balance between cost and yield.

G cluster_reagents Reagents cluster_process Process cluster_product Product Indoline Indoline Reaction Indoline->Reaction Formic_Acid Formic_Acid Formic_Acid->Reaction Catalyst Catalyst (optional) I₂ or ZnCl₂ Catalyst->Reaction Heat Heat (70°C) N_Formylindoline N_Formylindoline Heat->N_Formylindoline Reaction->Heat

Route 1: Direct N-Formylation Workflow

Route 2: N-Formylation with Acetic Formic Anhydride

Acetic formic anhydride (AFA) is a potent formylating agent, often generated in situ by reacting formic acid with acetic anhydride. This method is known for its high yields and generally mild reaction conditions.[2]

Experimental Protocol

In a typical procedure, acetic anhydride (1.5-2.5 eq) is slowly added to an excess of cooled formic acid (3-5 eq) to generate acetic formic anhydride in situ. This mixture is then added to a solution of indoline (1.0 eq) at low temperature (e.g., 0°C). The reaction is typically rapid. The work-up involves quenching with cold water, neutralization with a base such as sodium bicarbonate, and extraction of the product.[3]

Cost-Benefit Analysis:
  • Cost: This route is slightly more expensive than direct formylation with formic acid due to the additional cost of acetic anhydride.

  • Benefit: The primary advantage is the high yields and selectivity, often leading to a purer product with less need for extensive purification. The reaction conditions are also generally mild.

G cluster_reagents Reagents cluster_process Process cluster_product Product Indoline Indoline Reaction Indoline->Reaction AFA Acetic Formic Anhydride (in situ) AFA->Reaction Formic_Acid Formic_Acid Formic_Acid->AFA Acetic_Anhydride Acetic_Anhydride Acetic_Anhydride->AFA N_Formylindoline N_Formylindoline Reaction->N_Formylindoline

Route 2: Acetic Formic Anhydride Workflow

Route 3: Lewis Acid-Catalyzed Cyclization

This route involves a multi-step synthesis that constructs the this compound ring system from an acyclic precursor. Specifically, it entails the Lewis acid-catalyzed cyclization of an o-(2-hydroxyalkyl)phenyl isocyanide.

Experimental Protocol (Hypothetical for this compound)

The synthesis of the isocyanide precursor, for instance, o-(2-hydroxy-2-methylpropyl)phenyl isocyanide, would first involve the reaction of o-lithiomethylphenyl isocyanide with acetone. This intermediate is then treated with a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), to induce cyclization to N-formyl-2,2-dimethylindoline.

Cost-Benefit Analysis:
  • Cost: This is by far the most expensive route. The starting materials, particularly the isocyanide precursor and organolithium reagents like n-butyllithium, are costly. The multi-step nature of the synthesis also adds to the overall cost in terms of labor and resources.

  • Benefit: The main advantage of this approach lies in its potential for creating substituted this compound derivatives by varying the ketone or aldehyde used in the initial step. This modularity can be valuable in a research and development context for creating diverse compound libraries.

G cluster_reagents Reagents cluster_process Process cluster_product Product Isocyanide_Precursor o-(2-hydroxyalkyl)phenyl isocyanide Reaction Isocyanide_Precursor->Reaction Lewis_Acid Lewis Acid (e.g., BF₃·OEt₂) Lewis_Acid->Reaction N_Formylindoline N_Formylindoline Reaction->N_Formylindoline

References

evaluating the performance of N-Formylindoline in specific named reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic use of protecting groups and the inherent reactivity of heterocyclic scaffolds are critical considerations in synthetic chemistry. N-Formylindoline, a derivative of the versatile indoline nucleus, presents an interesting case for evaluation in several cornerstone named reactions. This guide provides an objective comparison of its potential performance in the Vilsmeier-Haack, Pictet-Spengler, and Bischler-Napieralski reactions, supported by an analysis of the expected reactivity and general experimental protocols for related substrates.

The Vilsmeier-Haack Reaction: Formylation of an Already Formylated Ring?

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction typically employs a phosphorus oxychloride (POCl₃) and a substituted formamide, such as N,N-dimethylformamide (DMF), to generate the electrophilic Vilsmeier reagent.[3]

Expected Performance of this compound:

The indoline ring is an electron-rich system, and in principle, susceptible to electrophilic aromatic substitution. However, the presence of the N-formyl group, an electron-withdrawing group, is expected to deactivate the aromatic ring, making the Vilsmeier-Haack reaction less favorable compared to unsubstituted indoline. Electrophilic substitution on the benzene ring of the indoline core would likely require harsher reaction conditions.

Alternative Substrates:

Unsubstituted indoline and N-alkylindolines are significantly more electron-rich and would be expected to undergo Vilsmeier-Haack formylation with greater ease and higher yields. For instance, indoles, which are closely related and highly electron-rich heterocycles, are readily formylated at the C3-position under Vilsmeier-Haack conditions.[4]

Table 1: Hypothetical Comparison of Substrates in the Vilsmeier-Haack Reaction

SubstrateExpected ReactivityProbable Position of FormylationAnticipated Yield
IndolineHighC5 or C7Good to Excellent
N-AlkylindolineHighC5 or C7Good to Excellent
This compound Low C5 or C7 Poor to Moderate
IndoleVery HighC3Excellent
Experimental Protocol: General Vilsmeier-Haack Formylation of an Electron-Rich Arene
  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0°C.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 5°C. The mixture is then stirred for an additional 30 minutes at room temperature to ensure the complete formation of the Vilsmeier reagent.

  • Reaction with Substrate: Cool the Vilsmeier reagent to 0°C and add the substrate (e.g., indoline) portion-wise or as a solution in a suitable solvent.

  • Reaction Progression: The reaction mixture is then typically heated to a temperature ranging from 60-80°C and monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled and poured onto crushed ice, followed by neutralization with an aqueous solution of sodium carbonate or sodium hydroxide.

  • Extraction and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[3]

Vilsmeier_Haack_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent 0°C POCl3 POCl3 POCl3->Vilsmeier_Reagent Substrate Electron-Rich Arene (e.g., Indoline) Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Substrate->Intermediate Electrophilic Attack Product Formylated Product Intermediate->Product Hydrolysis Quenching Quenching (Ice & Base) Product->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Pictet_Spengler_Pathway Amine β-Arylethylamine Imine Imine Intermediate Amine->Imine Carbonyl Aldehyde or Ketone Carbonyl->Imine Condensation Iminium Iminium Ion Imine->Iminium Acid Catalysis Spirocycle Spirocyclic Intermediate Iminium->Spirocycle Intramolecular Electrophilic Attack Product Tetrahydro-β-carboline or Tetrahydroisoquinoline Spirocycle->Product Rearomatization Bischler_Napieralski_Logic Start β-Arylethylamide Activation Activation with Dehydrating Agent (e.g., POCl3) Start->Activation Intermediate Nitrile or Imidoyl Chloride Intermediate Activation->Intermediate Cyclization Intramolecular Electrophilic Aromatic Substitution Intermediate->Cyclization Product Dihydroisoquinoline Cyclization->Product

References

Safety Operating Guide

Essential Guide to the Proper Disposal of N-Formylindoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the proper disposal of N-Formylindoline. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of structurally similar indole derivatives and general best practices for hazardous chemical waste management.

Immediate Safety Precautions:

Before handling this compound, it is crucial to work in a well-ventilated area, preferably within a chemical fume hood. Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times to prevent skin and eye contact.

Hazard Profile of Structurally Related Compounds

To ensure safe handling and disposal, it is informative to consider the hazard classifications of compounds structurally related to this compound. This data, summarized from available Safety Data Sheets, provides a basis for treating this compound with appropriate caution.

Hazard ClassificationN-Formylaniline[1]N-Formylmorpholine[2]Indole-5-carboxaldehyde[3]Indole-4-carboxaldehyde[4]
Acute Toxicity (Oral) Harmful if swallowed[1]--Harmful if swallowed[4]
Skin Corrosion/Irritation -May cause an allergic skin reaction[2]Causes skin irritation[3]Causes skin irritation; May cause an allergic skin reaction[4]
Serious Eye Damage/Irritation -Causes serious eye irritation[2]Causes serious eye irritation[3]Causes serious eye irritation[4]
Specific Target Organ Toxicity (Single Exposure) --May cause respiratory irritation[3]May cause respiratory irritation[4]

Based on these profiles, it is prudent to handle this compound as a substance that is potentially harmful if swallowed, and may cause skin, eye, and respiratory irritation.

Step-by-Step Disposal Protocol

The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste.[5][6]

  • Waste Collection and Segregation:

    • Solid Waste: Collect any solid this compound waste, along with contaminated consumables such as weighing paper, pipette tips, and gloves, in a designated and clearly labeled hazardous waste container.[5][6]

    • Liquid Waste: If this compound is in a solution, it should be collected in a separate, compatible container for liquid hazardous waste. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[5][6] It is critical to segregate halogenated and non-halogenated solvent waste.

  • Container Labeling:

    • All waste containers must be clearly and accurately labeled as "Hazardous Waste".[6]

    • The label must include the full chemical name, "this compound," and a list of all other constituents in the container with their approximate percentages.[6]

    • Ensure the container is kept securely closed at all times, except when adding waste.[6][7]

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.[5]

    • The storage area should be away from incompatible materials, particularly strong oxidizing agents.[1]

  • Disposal Procedure:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[5]

    • Follow all institutional and local regulations for hazardous waste disposal.

Spill and Accidental Release Measures

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.

  • Containment: For small spills, use an inert, non-combustible absorbent material like sand or vermiculite to contain the substance.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, and collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS office.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

A Identify this compound Waste (Solid or Liquid) B Select Appropriate, Labeled Hazardous Waste Container A->B C Transfer Waste to Container (Use proper PPE) B->C D Securely Seal and Store Container in Designated Satellite Area C->D E Contact EHS for Waste Pickup D->E F EHS Manages Final Disposal (Licensed Facility) E->F

Disposal Workflow for this compound

References

Personal protective equipment for handling N-Formylindoline

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling of N-Formylindoline

Disclaimer: A specific Safety Data Sheet (SDS) for this compound could not be located. The following guidance is based on the safety profiles of structurally similar compounds, including indole and its derivatives. This information is intended for preliminary planning and risk assessment purposes only. Always consult the official SDS provided by your chemical supplier before handling this compound and adhere to your institution's specific safety protocols.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on general laboratory safety principles and data from related chemical compounds.

Hazard Identification and Personal Protective Equipment (PPE)

While specific hazard data for this compound is not available, related compounds suggest that it may be harmful if swallowed or comes into contact with skin, and may cause serious eye irritation.[1] Therefore, a cautious approach to handling is essential. The recommended personal protective equipment is summarized below.

Scenario Eye Protection Hand Protection Body Protection Respiratory Protection
Routine Handling (Small Quantities in a Fume Hood) Safety glasses with side shields or chemical splash goggles.[2]Nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation before use.[3]Standard laboratory coat.[4]Not typically required if handled in a certified chemical fume hood.
Weighing and Preparing Solutions (Outside of a Fume Hood) Chemical splash goggles.Nitrile or other chemically resistant gloves.Standard laboratory coat.A NIOSH-approved respirator may be necessary if dust or aerosols can be generated. Consult your institution's environmental health and safety (EHS) office.
Large Volume Handling or Potential for Splashing Chemical splash goggles and a face shield.Double gloving with chemically resistant gloves.Chemically resistant apron over a laboratory coat.A NIOSH-approved respirator may be required. Consult your institution's EHS office.
Spill Cleanup Chemical splash goggles and a face shield.Heavy-duty, chemically resistant gloves.Chemically resistant suit or apron.A NIOSH-approved respirator with appropriate cartridges.
Operational Plans: Safe Handling and Storage

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[3][4]

  • Ensure that safety showers and eyewash stations are readily accessible in the immediate work area.[3]

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your workspace by removing unnecessary items and ensuring all required equipment is within reach inside the fume hood.

  • Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to avoid inhaling any dust.

  • Solution Preparation: When dissolving, add the solid this compound to the solvent slowly to avoid splashing.

  • General Use: Avoid direct contact with the skin, eyes, and clothing.[2] Do not eat, drink, or smoke in areas where the chemical is handled.

Storage:

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][3]

  • Keep it away from incompatible materials such as strong oxidizing agents.[2]

  • The storage area should be clearly labeled, and access should be restricted to authorized personnel.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

  • Waste Segregation:

    • Solid Waste: Collect any solid this compound waste, including contaminated weighing paper and spatulas, in a designated, labeled hazardous waste container.

    • Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

    • Contaminated PPE: Dispose of all used gloves, disposable lab coats, and other contaminated materials in a designated solid hazardous waste container.[5]

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".

  • Storage of Waste: Store waste containers in a designated satellite accumulation area until they are collected by your institution's EHS department.

  • Spill Residues: Any materials used to clean up a spill of this compound should also be disposed of as hazardous waste.

Emergency Procedures

Spill Response:

  • Evacuate: Immediately evacuate the affected area and alert nearby personnel.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the appropriate working height.

  • Contain: For small spills, if you are trained and it is safe to do so, contain the spill using an inert absorbent material like vermiculite or sand.

  • Clean-up: Wearing appropriate PPE, carefully scoop the absorbent material into a labeled hazardous waste container. Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Large Spills: For large spills, evacuate the area and contact your institution's EHS office or emergency response team immediately.

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Experimental Protocols & Visualizations

Due to the lack of specific data for this compound, detailed experimental protocols cannot be provided. However, the following logical workflows, presented as diagrams, illustrate the general procedures for safe chemical handling and spill response that should be adapted once the specific SDS is obtained.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_final Final Steps a Consult SDS for this compound b Don Appropriate PPE a->b c Prepare Work Area in Fume Hood b->c d Weigh Solid / Measure Liquid c->d e Perform Experimental Procedure d->e f Decontaminate Glassware & Surfaces e->f g Segregate & Label Hazardous Waste f->g h Store Waste in Satellite Accumulation Area g->h i Doff PPE h->i j Wash Hands Thoroughly i->j

Caption: General workflow for safely handling this compound.

SpillResponse spill Spill Occurs evacuate Evacuate Immediate Area & Alert Others spill->evacuate assess Assess Spill Size & Hazard evacuate->assess small_spill Small Spill (Trained Personnel Only) assess->small_spill Small & Manageable large_spill Large Spill or Unknown Hazard assess->large_spill Large or Unmanageable don_ppe Don Spill-Specific PPE small_spill->don_ppe contact_ehs Contact EHS / Emergency Response large_spill->contact_ehs contain Contain Spill with Absorbent don_ppe->contain cleanup Collect Waste into Labeled Container contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate decontaminate->contact_ehs Report Incident

Caption: Decision-making workflow for responding to a chemical spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Formylindoline
Reactant of Route 2
Reactant of Route 2
N-Formylindoline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.